L-Homopropargylglycine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-aminohex-5-ynoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWOGGSQVMSRX-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942518-19-6 | |
| Record name | (2S)-2-aminohex-5-ynoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism and Application of L-Homopropargylglycine Hydrochloride for Protein Synthesis Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homopropargylglycine (L-HPG) is a non-canonical amino acid that has emerged as a powerful tool for the bioorthogonal labeling and analysis of newly synthesized proteins. As a structural analog of methionine, L-HPG is incorporated into nascent polypeptide chains during translation. Its terminal alkyne group serves as a handle for "click chemistry," a highly specific and efficient covalent reaction, enabling the attachment of reporter molecules such as fluorophores or biotin for visualization and affinity purification. This technical guide provides a comprehensive overview of the mechanism of action of L-Homopropargylglycine hydrochloride, detailed experimental protocols for its application, and a summary of relevant quantitative data to facilitate its use in research and drug development.
Core Mechanism of Action
L-Homopropargylglycine is a cell-permeable amino acid that functions as a surrogate for methionine in protein synthesis.[1] The core of its mechanism lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.
1.1. Metabolic Incorporation: Due to its structural similarity to methionine, L-HPG is recognized by the cellular translational machinery, specifically by methionyl-tRNA synthetase. This enzyme charges its cognate tRNA with L-HPG, which is then delivered to the ribosome and incorporated into the growing polypeptide chain at positions that would normally be occupied by methionine.[2] This process results in a population of newly synthesized proteins that are tagged with the alkyne functional group of L-HPG.
1.2. Bioorthogonal "Click" Chemistry: The alkyne group introduced into the proteins is bioorthogonal, meaning it does not react with other functional groups typically found in biological systems.[3] This inertness allows for a highly specific subsequent reaction with an azide-containing reporter molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4] This reaction forms a stable triazole linkage, covalently attaching the reporter to the newly synthesized protein.[2]
Quantitative Data
The efficiency of L-HPG incorporation and its potential cytotoxicity are critical parameters for experimental design. While L-HPG is generally considered non-toxic at typical working concentrations, its effects can be cell-type dependent.
Table 1: Recommended Working Concentrations of L-HPG in Mammalian Cell Culture
| Cell Line | Recommended Concentration (µM) | Incubation Time | Notes |
| General Mammalian Cells | 50 | 30 min - 4 h | Optimal concentration and time should be determined empirically for each cell type and experimental goal.[5][6] |
| IMR90 | 50 | 15 min - 1 h | Used for metabolic labeling of mitochondrial translation.[7] |
| Primary Mouse Hepatocytes | 50 | Variable | Serum starvation is recommended prior to and during L-HPG incubation to improve incorporation efficiency.[8] |
Table 2: Comparative Data of L-HPG and L-Azidohomoalanine (AHA)
| Organism/Cell Type | Metric | L-HPG | L-AHA | Source |
| E. coli | Growth Inhibition | Significant reduction at >0.35 µM | Growth observed up to 9 mM | [9] |
| E. coli | Incorporation Rate | 70-80% | ~50% | [9] |
| Arabidopsis thaliana | Ratio of supplied ncAA to endogenous Met (24h) | 4.8 | 1.6 | [10] |
| Murine Model (in vivo) | Incorporation Level | Lower than AHA | Higher than L-HPG | [11] |
| Mammalian Cells (general) | Incorporation Efficiency | 500 times lower than methionine | 400 times lower than methionine |
Experimental Protocols
The successful application of L-HPG for protein labeling relies on a carefully executed experimental workflow. The following protocols provide a general framework for metabolic labeling and subsequent click chemistry detection in mammalian cells.
Metabolic Labeling of Nascent Proteins with L-HPG
This protocol describes the incorporation of L-HPG into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM for SILAC)
-
L-Homopropargylglycine (L-HPG) stock solution (e.g., 50 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and recover overnight.
-
Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine reserves.[6]
-
L-HPG Labeling: Add L-HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM).[5]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under standard cell culture conditions.
-
Washing: Remove the L-HPG containing medium and wash the cells twice with PBS.
-
Cell Lysis or Fixation: Proceed immediately to cell lysis for biochemical analysis or cell fixation for imaging applications.
Click Chemistry Reaction for Detection of L-HPG-Labeled Proteins
This protocol outlines the copper-catalyzed click reaction to attach an azide-functionalized reporter molecule to L-HPG-labeled proteins in fixed cells for imaging.
Materials:
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Click reaction cocktail components:
-
Azide-functionalized reporter (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Reducing agent (e.g., sodium ascorbate, freshly prepared 100 mM solution)
-
Copper-chelating ligand (e.g., THPTA, 50 mM)
-
-
PBS
Procedure:
-
Fixation: Fix the L-HPG-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use by adding the components in the following order: PBS, azide reporter, CuSO₄, and sodium ascorbate. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[5]
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by two washes with PBS.
-
Imaging: The cells are now ready for imaging.
Signaling Pathways and Logical Relationships
The application of L-HPG is integrated into the fundamental biological pathway of protein synthesis. The logical relationship between the experimental steps is sequential, with successful metabolic labeling being a prerequisite for the click chemistry detection.
Conclusion
This compound is a versatile and effective tool for the study of nascent protein synthesis. Its mechanism of action, based on metabolic incorporation and bioorthogonal click chemistry, allows for specific and sensitive detection of newly translated proteins. By understanding the core principles and optimizing the experimental protocols, researchers can leverage L-HPG to gain valuable insights into the dynamics of the proteome in various biological contexts. The provided quantitative data and detailed methodologies serve as a guide for the successful implementation of this powerful technique in the laboratory.
References
- 1. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
L-Homopropargylglycine Hydrochloride: A Technical Guide to Bioorthogonal Protein Labeling and Beyond
For Researchers, Scientists, and Drug Development Professionals
L-Homopropargylglycine (HPG) hydrochloride is a powerful research tool primarily utilized for the bioorthogonal labeling and subsequent analysis of newly synthesized proteins. As a non-canonical amino acid analog of methionine, HPG is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains. Its terminal alkyne group serves as a chemical handle for covalent modification via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This technique, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) or Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), offers a non-radioactive, robust, and versatile alternative to traditional methods like [³⁵S]-methionine labeling for studying protein synthesis, turnover, and localization.
Core Application: Metabolic Labeling of Nascent Proteins
The primary application of L-Homopropargylglycine hydrochloride lies in its ability to tag proteins synthesized within a specific timeframe in living cells or organisms. This temporal control allows researchers to investigate dynamic changes in the proteome in response to various stimuli, developmental stages, or disease states.
The general workflow involves two key steps:
-
Metabolic Incorporation: Cells are cultured in a methionine-deficient medium supplemented with L-Homopropargylglycine. During active protein synthesis, HPG is incorporated into newly translated proteins in place of methionine residues.[1]
-
Bioorthogonal Ligation (Click Chemistry): Following incorporation, the alkyne-tagged proteins are detected by reacting them with an azide-functionalized reporter molecule. This reporter can be a fluorescent dye for imaging, a biotin tag for affinity purification and subsequent proteomic analysis, or other moieties for specific applications. The CuAAC reaction forms a stable triazole linkage, ensuring a permanent tag on the newly synthesized proteins.[2]
This two-step process provides a powerful method for visualizing, identifying, and quantifying proteins synthesized during the labeling period, offering a dynamic snapshot of the cellular proteome.
Quantitative Data for Experimental Design
Effective implementation of HPG-based metabolic labeling requires careful optimization of several parameters. The following tables provide a summary of typical concentrations and components used in published protocols.
| Parameter | Typical Value/Range | Notes |
| L-Homopropargylglycine (HPG) Concentration | 50 µM | This is a common starting concentration for many cell lines. Optimization may be required depending on the cell type and experimental goals. |
| HPG Incubation Time | 30 minutes - 4 hours | Shorter incubation times are suitable for pulse-labeling experiments to capture rapid changes in protein synthesis, while longer times can be used for steady-state labeling. |
| Methionine-free Medium | Required | To maximize HPG incorporation, cells should be depleted of endogenous methionine by pre-incubating in methionine-free medium for 30-60 minutes prior to adding HPG.[1] |
| Component | Stock Concentration | Final Concentration |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 1 mM |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 50 mM | 2 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM (freshly prepared) | 5 mM |
| Fluorescent or Biotin Azide | 1-10 mM | 10-100 µM |
Experimental Protocols
Below are detailed methodologies for the key experiments involving this compound.
Metabolic Labeling of Mammalian Cells with L-Homopropargylglycine
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free cell culture medium
-
This compound (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, chamber slide) and grow to 70-80% confluency.
-
Methionine Depletion: Aspirate the complete medium, wash the cells once with warm PBS, and then add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
HPG Labeling: Prepare a working solution of HPG in methionine-free medium at the desired final concentration (e.g., 50 µM). Remove the methionine-depletion medium and add the HPG-containing medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis or Fixation:
-
For Biochemical Analysis (e.g., Western Blot, Mass Spectrometry): Aspirate the labeling medium, wash the cells twice with cold PBS, and then lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
For Imaging: Proceed to the fixation and permeabilization protocol.
-
In-Situ Detection of HPG-Labeled Proteins via Click Chemistry and Fluorescence Microscopy
This protocol describes the detection of HPG-labeled proteins in fixed cells using a fluorescent azide.
Materials:
-
HPG-labeled cells on coverslips or in an imaging-compatible plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Cocktail (see table above)
-
Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After HPG labeling, aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the Click Reaction Cocktail immediately before use by adding the components in the order listed in the table above. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the underlying principle of HPG-based protein labeling.
Caption: Experimental workflow for HPG-based metabolic labeling of proteins.
Caption: Principle of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Application in Studying Signaling Pathways
HPG-based metabolic labeling is a valuable tool for investigating how signaling pathways impact protein synthesis. For instance, the mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and protein synthesis. By using HPG labeling in combination with mTOR inhibitors or activators, researchers can globally assess the effects of this pathway on the synthesis of new proteins.
Caption: Integration of HPG labeling in studying signaling pathways affecting protein synthesis.
Alternative Application: PROTAC Linker Synthesis
Beyond its primary use in metabolic labeling, L-Homopropargylglycine can also serve as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The alkyne group of L-Homopropargylglycine provides a convenient handle for click chemistry-based synthesis of PROTACs. This allows for the modular and efficient assembly of different E3 ligase ligands and target protein binders, facilitating the rapid generation of PROTAC libraries for drug discovery and development.[3][4][5]
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide to L-Homopropargylglycine Hydrochloride: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) hydrochloride is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug development. As an analog of L-methionine, it is readily incorporated into nascent proteins by the cellular translational machinery. The key feature of HPG is its terminal alkyne group, which allows for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This unique property enables the selective labeling, visualization, and purification of newly synthesized proteins, providing a powerful, non-radioactive alternative to traditional methods like ³⁵S-methionine labeling. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of L-Homopropargylglycine hydrochloride.
Chemical Properties and Structure
This compound is the salt form of L-Homopropargylglycine, which enhances its stability and solubility in aqueous solutions.[1][2] Its chemical structure features a propargyl group, containing a terminal alkyne, attached to the side chain of an alpha-amino acid.
Structure
(2S)-2-amino-5-hexynoic acid, monohydrochloride
The key structural features are the L-configuration at the alpha-carbon, essential for its recognition by methionyl-tRNA synthetase, and the terminal alkyne, which is the reactive handle for click chemistry.
Quantitative Chemical Data
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-5-hexynoic acid hydrochloride | [3] |
| Synonyms | L-HPG, HPG, (S)-2-Amino-5-hexynoic acid HCl | [3] |
| CAS Number | 942518-19-6 (for hydrochloride salt) | [4][5][6] |
| 98891-36-2 (for free base) | [7] | |
| Molecular Formula | C₆H₁₀ClNO₂ | [8] |
| Molecular Weight | 163.60 g/mol | [8] |
| Appearance | White to off-white or grey crystalline solid/powder | [6][8] |
| Melting Point | 162 °C | |
| Solubility | Water: 60 mg/mL | [7] |
| PBS (pH 7.2): 10 mg/mL | ||
| DMSO: Soluble | [5][8] | |
| DMF: Soluble | [8] | |
| Purity | ≥95% (typically confirmed by ¹H NMR) | [8] |
| Storage Conditions | -20°C, desiccated, protected from light | [2][8] |
| Stability | Stable for at least 12 months under proper storage | [6] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the expected characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic peaks for the alkynyl proton, the alpha-proton, and the methylene protons in the side chain. The chemical shifts would be influenced by the solvent used.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne, the alpha-carbon, the carbonyl carbon, and the methylene carbons.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the free base (127.14 g/mol ) or the protonated molecule. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and cleavage of the side chain.[9][10][11]
Key Applications and Experimental Protocols
The primary application of this compound is in the metabolic labeling of newly synthesized proteins, a technique known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[12][13] It also functions as an inhibitor of the enzyme cystathionine γ-lyase.
Metabolic Labeling of Nascent Proteins (BONCAT)
HPG is used to track protein synthesis in cells and organisms. Once incorporated into proteins, the alkyne handle can be "clicked" to an azide-containing reporter molecule, such as a fluorophore for imaging or biotin for affinity purification and subsequent proteomic analysis.[12][13][14]
This protocol provides a general workflow for labeling newly synthesized proteins in mammalian cells using HPG. Optimization of concentrations and incubation times is recommended for specific cell types and experimental goals.
Materials:
-
This compound (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Azide-functionalized reporter (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Methionine Starvation (Optional but Recommended): Gently wash cells with pre-warmed PBS and replace the medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
HPG Labeling: Replace the starvation medium with methionine-free medium containing HPG. The final concentration of HPG typically ranges from 25 to 100 µM.[15] Incubation times can vary from 30 minutes to several hours, depending on the desired labeling window.
-
Cell Lysis or Fixation:
-
For biochemical analysis (e.g., Western blot, mass spectrometry): Wash cells with cold PBS, then lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
For imaging: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization (for imaging): After fixation, wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10-15 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the azide reporter, CuSO₄, and a reducing agent in a suitable buffer.
-
Incubate the cell lysate or the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
For lysates: Proceed to downstream applications like SDS-PAGE and Western blotting using an antibody against the reporter tag (e.g., anti-biotin) or in-gel fluorescence scanning.
-
For imaging: Wash the cells thoroughly with PBS to remove excess click reagents.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled proteins using a fluorescence microscope.
Inhibition of Cystathionine γ-lyase (CSE)
This compound is also known to be an inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the reverse transsulfuration pathway that produces cysteine and hydrogen sulfide (H₂S).[16][17] H₂S is a gaseous signaling molecule with various physiological roles. Inhibition of CSE by compounds like propargylglycine (a close analog of HPG) has been instrumental in studying the biological functions of H₂S.[18][19]
The proposed mechanism of inhibition for propargylglycine involves its interaction with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of CSE.[19] While a detailed structural study of L-Homopropargylglycine with CSE is not as readily available, a similar mechanism is expected due to the presence of the reactive propargyl group.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[20] It is recommended to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[20][21]
Conclusion
This compound is a versatile and powerful tool for researchers in cell biology, proteomics, and drug discovery. Its ability to be metabolically incorporated into proteins and subsequently undergo bioorthogonal click chemistry reactions has revolutionized the study of protein synthesis and turnover. Furthermore, its role as an inhibitor of cystathionine γ-lyase provides a means to investigate the physiological and pathological roles of hydrogen sulfide. This guide has summarized the key chemical properties, structural features, and experimental applications of this compound to aid researchers in its effective use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. L- Homopropargylglycine (HPG) HCl salt | CAS: 98891-36-2 | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]
- 6. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 7. L-Homopropargylglycine | TargetMol [targetmol.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 16. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.univr.it [iris.univr.it]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. L- Homopropargylglycine (HPG) HCl|MSDS [dcchemicals.com]
An In-depth Technical Guide to the Synthesis of L-Homopropargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of L-Homopropargylglycine hydrochloride, a valuable non-canonical amino acid utilized in various research and drug development applications. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
L-Homopropargylglycine (L-HPG) is a methionine analog that contains a terminal alkyne moiety. This functional group allows for its use in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. Its hydrochloride salt form enhances stability and solubility, making it suitable for a range of applications, including its incorporation into proteins for subsequent labeling and visualization.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the readily available and enantiomerically pure starting material, Boc-L-glutamic acid tert-butyl ester (Boc-L-Glu-OtBu). The overall synthetic strategy involves the transformation of the γ-carboxylic acid of glutamic acid into an alkyne functionality. The synthesis culminates in the deprotection of the amino and carboxyl groups and subsequent formation of the hydrochloride salt.
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of (S)-tert-butyl 5-((tert-butoxycarbonyl)amino)-6-(methoxy(methyl)amino)-6-oxohexanoate (Weinreb Amide)
This initial step converts the γ-carboxylic acid of Boc-L-Glu-OtBu into a Weinreb amide, which is a stable intermediate for the subsequent reduction.
Experimental Protocol: To a solution of Boc-L-Glu-OtBu (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM), are added N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents). The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Weinreb amide.
Step 2: Synthesis of (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-oxopentyl)carbamate (Boc-L-Homopropargylglycinal)
The Weinreb amide is selectively reduced to the corresponding aldehyde using a mild reducing agent.
Experimental Protocol: The Weinreb amide from the previous step is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. A solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the sequential addition of water, aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.
Step 3: Synthesis of (S)-tert-butyl (1-(tert-butoxycarbonyl)pent-4-yn-2-yl)carbamate (Boc-L-Homopropargylglycine-OtBu)
The aldehyde is converted to the terminal alkyne via a Seyferth-Gilbert homologation using the Ohira-Bestmann reagent.
Experimental Protocol: To a solution of the crude aldehyde in methanol at 0 °C is added potassium carbonate (2 equivalents) followed by the Ohira-Bestmann reagent (1.1 equivalents). The reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the protected L-homopropargylglycine derivative.
Step 4: Synthesis of this compound
The final step involves the removal of both the Boc and tert-butyl protecting groups under acidic conditions to yield the desired hydrochloride salt.
Experimental Protocol: The protected L-homopropargylglycine derivative is dissolved in a minimal amount of a suitable solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in dioxane (e.g., 4 M) or anhydrous HCl gas is bubbled through the solution. The reaction is stirred at room temperature for several hours. The formation of a precipitate indicates the formation of the hydrochloride salt. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Quantitative Data Summary
The following table summarizes typical yields for each step of the synthesis.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | Weinreb Amide | Boc-L-Glu-OtBu | 85-95 |
| 2 | Aldehyde | Weinreb Amide | 70-85 |
| 3 | Protected Alkyne | Aldehyde | 60-75 |
| 4 | L-Homopropargylglycine HCl | Protected Alkyne | >90 |
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Spectra consistent with the proposed structure |
| ¹³C NMR | Spectra consistent with the proposed structure |
| Mass Spectrometry | Molecular ion peak corresponding to the free base |
| Purity (HPLC) | ≥95% |
Conclusion
This technical guide provides a detailed and reliable synthetic route to this compound. The described protocols and data are intended to assist researchers in the efficient and successful preparation of this important chemical tool for a variety of applications in chemical biology and drug discovery. Careful execution of each step and appropriate analytical characterization are crucial for obtaining a high-quality final product.
L-Homopropargylglycine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
L-Homopropargylglycine (L-HPG) is a non-canonical amino acid analog of methionine, widely utilized in chemical biology and drug discovery for the metabolic labeling of newly synthesized proteins.[1][2][3] Its utility hinges on the bioorthogonal reactivity of its terminal alkyne group, which allows for "click" chemistry-mediated visualization and purification of proteins.[3][4] This technical guide provides an in-depth analysis of the solubility and stability of its hydrochloride salt, L-Homopropargylglycine hydrochloride (L-HPG HCl), crucial parameters for its effective use in experimental settings.
Core Properties of this compound
| Property | Value | Source |
| Chemical Formula | C6H9NO2 • HCl | [1] |
| Molecular Weight | 163.6 g/mol | [1][2][5] |
| Appearance | White to grey crystalline solid | [1][2][5] |
| Purity | ≥95% to ≥98% | [1][2][3][4] |
Solubility Profile
This compound exhibits good solubility in a range of common laboratory solvents, a desirable characteristic for a reagent used in diverse biological and chemical applications.[2][3][5] The hydrochloride salt form generally enhances its aqueous solubility and stability.[4]
| Solvent | Concentration | Conditions |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Not specified |
| Water (H2O) | 60 mg/mL (471.92 mM) | Sonication is recommended |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (786.53 mM) | Sonication is recommended |
| Dimethylformamide (DMF) | Soluble | Not specified |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (31.46 mM) | Sonication is recommended |
It is important to note that for aqueous stock solutions, filtration through a 0.22 µm filter after dissolution is recommended before use in cell culture or other sensitive applications.[6]
Stability and Storage Recommendations
The stability of this compound is critical for ensuring the reproducibility of experimental results. As a solid, the compound is stable for extended periods when stored correctly. However, its stability in solution is more limited.
| Form | Storage Temperature | Duration | Additional Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a sealed container, protected from moisture and light.[1][4] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[6] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[6] |
For optimal results, it is recommended to prepare aqueous solutions fresh for each experiment and to avoid repeated freeze-thaw cycles.[4] The compound is typically shipped at ambient temperature, which is suitable for short durations.[2][3]
Experimental Protocols
The following are representative protocols for determining the solubility and stability of this compound. These are generalized methods and may require optimization for specific experimental contexts.
Solubility Determination: Saturation Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS pH 7.2, Water, DMSO) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is suitable for this purpose.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a pre-column derivatization method followed by fluorescence detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for solubility determination.
Stability Assessment: HPLC-Based Degradation Study
This protocol describes a method to assess the stability of this compound in an aqueous solution over time.
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer (e.g., PBS pH 7.2).
-
Incubation: Aliquot the solution into several sealed vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction, for example, by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
HPLC Analysis: Analyze each sample by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the rate of degradation and the half-life of the compound under the tested conditions. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Caption: Workflow for stability assessment.
Signaling Pathways and Logical Relationships
L-Homopropargylglycine itself is not directly involved in signaling pathways but rather acts as a tool to study them. As a methionine analog, it is incorporated into newly synthesized proteins during translation. This process is fundamental to cellular function and is not specific to any single signaling pathway. The logical relationship for its use in research is outlined below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]
- 4. L- Homopropargylglycine (HPG) HCl salt | CAS: 98891-36-2 | AxisPharm [axispharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
L-Homopropargylglycine Hydrochloride: An In-depth Technical Guide to its Application as a Methionine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homopropargylglycine (L-HPG) is a powerful tool in chemical biology and proteomics, serving as a bioorthogonal analog of the essential amino acid methionine. This alkyne-containing amino acid is readily incorporated into nascent proteins by the cellular translational machinery, enabling the selective labeling, visualization, and enrichment of newly synthesized proteins. This technical guide provides a comprehensive overview of L-HPG, including its chemical properties, comparative analysis with other methionine analogs, and detailed protocols for its application in metabolic labeling experiments. We delve into its use for quantitative proteomics, fluorescence microscopy-based visualization of protein synthesis, and affinity purification of nascent proteomes. Furthermore, this guide explores the application of L-HPG in studying critical signaling pathways that regulate protein synthesis, such as the PI3K/Akt/mTOR and the Endoplasmic Reticulum (ER) stress response pathways, providing researchers with the necessary information to effectively utilize this versatile chemical probe.
Introduction to L-Homopropargylglycine Hydrochloride (L-HPG)
This compound is a cell-permeable amino acid analog of methionine where the terminal methyl group of the methionyl side chain is replaced by an alkyne moiety.[1] This subtle modification allows L-HPG to be recognized by methionyl-tRNA synthetase and incorporated into proteins during translation in place of methionine.[2][3] The presence of the terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary azide-tagged molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][4][5] This highly specific ligation enables the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent mass spectrometry-based identification.[6][7]
Chemical Properties
A clear understanding of the chemical properties of L-HPG is crucial for its effective use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | (S)-2-Amino-5-hexynoic acid hydrochloride | MedChemExpress |
| Molecular Formula | C₆H₉NO₂ · HCl | [8] |
| Molecular Weight | 163.60 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
| Solubility | Water, DMSO, DMF | [8] |
| Storage | -20°C | [8] |
L-HPG as a Methionine Analog: A Comparative Analysis
L-HPG is one of several non-canonical amino acids used to probe protein synthesis. Its closest counterpart is L-Azidohomoalanine (AHA), another methionine analog that contains an azide group instead of an alkyne. The choice between L-HPG and AHA depends on the specific experimental design and downstream application.
Incorporation Efficiency
The efficiency with which a methionine analog is incorporated into nascent proteins is a critical factor for the sensitivity of detection. While both L-HPG and AHA are substrates for methionyl-tRNA synthetase, their incorporation rates can vary depending on the cell type and experimental conditions. Some studies suggest that AHA may be incorporated more efficiently than L-HPG in certain in vitro systems.[2][9] However, other research indicates that L-HPG can be incorporated at high levels, particularly in vivo, and may exhibit less perturbation of cellular metabolism compared to AHA.[10][11]
| Analog | Relative Incorporation Efficiency | Notes | Reference(s) |
| L-HPG | Varies by system; can be lower than AHA in some in vitro models but shows robust in vivo incorporation. | May cause less metabolic disruption than AHA. | [2][9][10][11] |
| L-AHA | Generally considered to have high incorporation efficiency in many systems. | Can induce metabolic changes in some contexts. | [2][9] |
Cytotoxicity
The introduction of non-canonical amino acids can potentially impact cell health and viability. Therefore, it is essential to determine the optimal concentration of L-HPG that allows for sufficient labeling without inducing significant cytotoxicity. While specific IC50 values for L-HPG are not extensively reported across a wide range of cancer cell lines in the direct search results, general protocols recommend using L-HPG at concentrations typically ranging from 25 to 100 µM for metabolic labeling in cultured cells.[12][13][14] It is crucial to perform dose-response experiments and cell viability assays (e.g., MTT, trypan blue exclusion) to determine the optimal, non-toxic concentration for each specific cell line and experimental duration.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing L-HPG.
Metabolic Labeling of Nascent Proteins with L-HPG (BONCAT)
This protocol, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells with L-HPG.[4][13][15][16][17]
Materials:
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without L-methionine)
-
This compound (L-HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (see Section 3.3)
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Methionine Depletion (Optional but Recommended): To enhance L-HPG incorporation, aspirate the complete medium, wash the cells once with warm PBS, and incubate them in pre-warmed methionine-free medium for 30-60 minutes at 37°C and 5% CO₂.
-
L-HPG Labeling: Prepare a stock solution of L-HPG in sterile water or PBS. Add L-HPG to the methionine-free medium to the desired final concentration (typically 50 µM).[12][14]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal incubation time should be determined empirically based on the protein of interest and the experimental goals.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS to remove unincorporated L-HPG. Lyse the cells directly on the plate using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing L-HPG-labeled proteins is now ready for downstream applications such as click chemistry.
Visualizing Protein Synthesis via Fluorescence Microscopy
This protocol outlines the steps for visualizing newly synthesized proteins in fixed cells using click chemistry to attach a fluorescent azide.[3][12][18]
Materials:
-
L-HPG labeled cells on coverslips (from Protocol 3.1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail (see Section 3.3) containing a fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After L-HPG labeling, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells twice with PBS and block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, including the fluorescent azide. Incubate the coverslips with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.
Click Chemistry Reaction for Biotin Tagging and Affinity Purification
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide to L-HPG-labeled proteins, enabling their subsequent enrichment.[4][19][20][21][22][23][24][25][26][27][28][29]
Materials:
-
L-HPG-labeled protein lysate (from Protocol 3.1)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Prepare Click Reaction Master Mix: For a typical reaction, prepare a master mix containing:
-
Biotin-azide (e.g., 100 µM final concentration)
-
TCEP or Sodium Ascorbate (e.g., 1 mM final concentration)
-
TBTA (e.g., 100 µM final concentration)
-
CuSO₄ (e.g., 1 mM final concentration)
-
Note: The final concentrations may need optimization.
-
-
Click Reaction: Add the click reaction master mix to the L-HPG-labeled protein lysate. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional): To remove excess click chemistry reagents, precipitate the proteins using methods like chloroform/methanol precipitation.
-
Resuspend and Incubate with Streptavidin Beads: Resuspend the biotinylated protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS). Add pre-washed streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer for on-bead digestion or competitive elution with biotin).
-
Downstream Analysis: The enriched nascent proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Quantitative Proteomics Workflow using L-HPG and Mass Spectrometry
This workflow outlines the key steps for performing a quantitative proteomics experiment to identify and quantify newly synthesized proteins using L-HPG labeling.[2][6][7][17][30]
Workflow:
-
Experimental Design: Design the experiment with appropriate biological replicates and controls (e.g., unlabeled cells, cycloheximide-treated cells).
-
Metabolic Labeling: Perform metabolic labeling with L-HPG as described in Protocol 3.1. For quantitative analysis, stable isotope labeling with amino acids in cell culture (SILAC) can be combined with BONCAT (pSILAC-BONCAT).[2]
-
Cell Lysis and Protein Quantification: Lyse the cells and accurately quantify the total protein concentration.
-
Click Chemistry and Affinity Purification: Perform the click reaction with biotin-azide and enrich the L-HPG-labeled proteins using streptavidin affinity purification as detailed in Protocol 3.3.[31][32][33]
-
On-Bead or In-Solution Digestion: Digest the enriched proteins into peptides using trypsin, either directly on the beads or after elution.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides and proteins. For SILAC experiments, calculate the ratios of heavy to light peptides to determine the relative abundance of newly synthesized proteins under different conditions.
Visualization of Key Pathways and Workflows
Graphviz diagrams are provided to illustrate the logical relationships and workflows described in this guide.
L-HPG as a Methionine Analog and its Application
Caption: Mechanism of L-HPG incorporation and downstream applications.
BONCAT Experimental Workflow for Proteomics
Caption: BONCAT workflow for proteomic analysis of nascent proteins.
Probing the PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway regulation of protein synthesis.
Investigating the Endoplasmic Reticulum (ER) Stress Response
Caption: ER stress response and its impact on protein synthesis.
Conclusion
This compound is an invaluable tool for the study of protein synthesis in a wide range of biological contexts. Its ability to be metabolically incorporated into nascent proteins and subsequently detected with high specificity through click chemistry provides a powerful platform for both qualitative and quantitative proteomics. This guide has provided an in-depth overview of the properties of L-HPG, detailed experimental protocols for its use, and highlighted its application in dissecting complex signaling pathways. As research continues to demand more precise and dynamic measurements of cellular processes, the utility of L-HPG in elucidating the intricacies of the proteome is set to expand, offering new insights into health and disease.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol for identifying protein synthesis activity in specific cell types of the testicular lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Homopropargylglycine | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 15. rsc.org [rsc.org]
- 16. Proteomic Analysis of Human Endometrial Tissues Reveals the Roles of PI3K/AKT/mTOR Pathway and Tumor Angiogenesis Molecules in the Pathogenesis of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Click Chemistry [organic-chemistry.org]
- 22. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. jenabioscience.com [jenabioscience.com]
- 27. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. broadpharm.com [broadpharm.com]
- 30. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 31. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 32. wp.unil.ch [wp.unil.ch]
- 33. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) with L-Homopropargylglycine (HPG): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), with a specific focus on the use of L-Homopropargylglycine (HPG). BONCAT is a powerful technique for labeling and identifying newly synthesized proteins within cells, offering a non-radioactive alternative to traditional methods.[1][2][3] This method has gained significant traction in various fields, including neuroscience, microbiology, and drug discovery, for its ability to provide a temporal snapshot of the proteome.[4][5]
The core principle of BONCAT involves two key stages: the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, followed by the chemoselective ligation of this handle to a reporter molecule.[2][6] HPG, an analog of methionine, is widely used for this purpose.[7][8][9] It contains a terminal alkyne group, which is biologically inert but can undergo a highly specific and efficient reaction with an azide-functionalized probe in a process known as "click chemistry".[2][9][10][11]
Core Mechanism: HPG-Based BONCAT
The BONCAT methodology with HPG can be broken down into two fundamental steps:
-
Metabolic Labeling with HPG : Cells are cultured in a medium where L-methionine is replaced with or supplemented by L-homopropargylglycine (HPG).[12] The cellular translational machinery recognizes HPG as a methionine surrogate and incorporates it into nascent polypeptide chains during protein synthesis.[1][11][13] This step effectively tags all newly synthesized proteins with an alkyne functional group.
-
Bioorthogonal "Click" Ligation : After labeling, the alkyne-tagged proteins are detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This "click chemistry" reaction covalently links the HPG-alkyne to an azide-containing reporter molecule, such as a fluorophore for imaging or a biotin tag for affinity purification and subsequent mass spectrometry analysis.[1][5][14] The reaction is highly specific and occurs under biologically compatible conditions, ensuring that only the tagged proteins are labeled.[2]
Workflow Overview
Caption: General workflow for BONCAT using HPG.
The Click Chemistry Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of the detection step in HPG-based BONCAT. It forms a stable triazole linkage between the alkyne on HPG and the azide on the reporter probe.
Caption: The CuAAC "Click" Reaction mechanism.
Data Presentation: Quantitative Insights
The choice of non-canonical amino acid and experimental conditions can significantly impact the outcome of a BONCAT experiment.
Table 1: Comparison of Methionine Analogs (HPG vs. AHA)
| Parameter | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | Reference(s) |
| Bioorthogonal Handle | Terminal Alkyne | Terminal Azide | [9] |
| Reaction Partner | Azide-functionalized probe | Alkyne-functionalized probe | [8] |
| Incorporation Rate | Generally lower than AHA; ~500 times lower than methionine. | Generally higher than HPG; ~400 times lower than methionine. | [15][16] |
| Toxicity | Can exhibit higher toxicity in some systems, potentially affecting cell growth and metabolism. | Generally considered less toxic and better tolerated by cells. | [17][18] |
| Cellular Effects | May cause more significant perturbations to cellular metabolism, especially at higher concentrations. | Induces fewer metabolic changes compared to HPG. | [9][19] |
| Primary Use Case | When an alkyne handle is required for specific downstream applications or in dual-labeling experiments with AHA. | Often the preferred choice for general protein synthesis analysis due to lower toxicity and higher incorporation. | [11][20] |
Table 2: Recommended Experimental Parameters for HPG Labeling
| Cell/System Type | HPG Concentration | Incubation Time | Key Findings | Reference(s) |
| E. coli (pure culture) | 5 µM | 1-3 hours | Achieved 91% labeling of active cells. | [21][22] |
| E. coli (growth effects) | >0.35 µM | Varied | Significantly reduced growth rate compared to control. No growth at 5.6-90 µM. | [17] |
| Mammalian Cells (A549, U-2 OS) | 50 µM | 30 minutes | Optimal concentration for short-term labeling in methionine-free medium. | [23] |
| Primary Mouse Hepatocytes | 50 µM | Varied | Successful visualization of newly synthesized proteins. | [24] |
| Arabidopsis seedlings | 10-250 µM | 30 min exposure, 3 hr incorporation | Short exposure minimizes disruption while allowing effective labeling. | [25] |
| Marine Bacteria | 1 µM | 1-3 hours | Effective for labeling in oligotrophic environmental samples. | [22][26] |
Experimental Protocols
The following protocols provide a detailed methodology for performing HPG-based BONCAT experiments for visualization via fluorescence microscopy.
Protocol 1: HPG Labeling of Cultured Cells
This protocol is adapted for adherent mammalian cells grown on coverslips.
-
Cell Plating : Plate cells on sterile coverslips in a multi-well plate at the desired density. Allow cells to adhere and recover overnight under optimal growth conditions.[27]
-
Methionine Depletion (Optional but Recommended) : To increase HPG incorporation efficiency, wash the cells once with warm phosphate-buffered saline (PBS). Replace the growth medium with pre-warmed, methionine-free DMEM or RPMI medium. Incubate the cells for 30-60 minutes at 37°C.[12][27][28]
-
HPG Incubation : Prepare a working solution of HPG in the methionine-free medium. A final concentration of 50 µM is a common starting point.[23][27] Remove the depletion medium and add the HPG-containing medium to the cells.
-
Labeling : Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) under their normal growth conditions (37°C, 5% CO₂).[12] The optimal time will depend on the cell type's protein synthesis rate and experimental goals.
-
Washing : After incubation, remove the HPG-containing medium and wash the cells twice with PBS to remove any unincorporated HPG.
-
Fixation : Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization : Wash the fixed cells twice with PBS. Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.
-
Washing : Wash the cells three times with PBS. The cells are now ready for the Click Chemistry Reaction.
Protocol 2: Click Chemistry Reaction (CuAAC) for Fluorescence Imaging
Note : Perform this reaction in the dark to protect the fluorophore from photobleaching.
-
Prepare Click Reaction Cocktail : For each coverslip (e.g., in a 24-well plate, ~500 µL volume), prepare the following cocktail immediately before use. Add reagents in the specified order:
-
PBS : 435 µL
-
Alexa Fluor™ Azide (e.g., Alexa Fluor 488 Azide) : Add from a stock solution to a final concentration of 1-5 µM.
-
Copper(II) Sulfate (CuSO₄) : 20 µL of a 50 mM stock solution (Final concentration: 2 mM).
-
Reducing Agent (e.g., Sodium Ascorbate) : 20 µL of a 500 mM stock solution (Final concentration: 20 mM). Prepare this solution fresh.
-
-
Reaction Incubation : Remove the wash buffer from the fixed and permeabilized cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing : After the reaction, remove the cocktail and wash the cells three times with PBS.
-
Counterstaining (Optional) : If desired, stain the nuclei with a DNA dye like DAPI. Incubate with DAPI solution for 5 minutes, then wash twice with PBS.
-
Mounting : Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging : Visualize the newly synthesized proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.[29]
Application in Research: Visualizing Cellular Response
BONCAT with HPG is a powerful tool to study how cells alter their protein synthesis in response to various stimuli, such as drug treatment or environmental stress. This allows researchers to identify proteins that are specifically synthesized during these responses, providing insights into signaling pathways and mechanisms of action.
Caption: Using HPG-BONCAT to detect changes in protein synthesis.
References
- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 9. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 12. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. brandon-russell.com [brandon-russell.com]
- 21. Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. vectorlabs.com [vectorlabs.com]
- 28. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 29. researchgate.net [researchgate.net]
L-Homopropargylglycine Hydrochloride: A Technical Guide to its Discovery, Development, and Application in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug discovery. As an analog of L-methionine, it is readily incorporated into nascent proteins by the cellular translational machinery. The key feature of HPG is its terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry." This allows for the selective and efficient labeling of newly synthesized proteins with a variety of probes for visualization, identification, and quantification. This technical guide provides an in-depth overview of the discovery, synthesis, and diverse applications of L-Homopropargylglycine hydrochloride, with a focus on detailed experimental protocols and quantitative data.
Discovery and Development
L-Homopropargylglycine was developed as a chemical reporter for monitoring protein synthesis.[1] The rationale behind its design was to create a methionine surrogate that would be minimally perturbative to biological systems while containing a unique chemical functionality for selective ligation.[1] The small, inert alkyne group proved ideal for this purpose, as it is absent in most biological systems and can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] This allows for the covalent attachment of azide-modified fluorescent dyes, biotin tags, or other reporter molecules to HPG-labeled proteins.[3]
Initially utilized to study protein synthesis in various cell culture models, the applications of HPG have expanded significantly. It has been instrumental in investigating protein dynamics during viral infections, identifying newly synthesized proteins in complex biological systems like plants, and more recently, has been explored as a linker component in the development of proteolysis-targeting chimeras (PROTACs).[4][5][6]
Synthesis of this compound
An improved classic Strecker synthesis has been developed for the production of racemic homopropargylglycine, achieving an overall yield of 61%.[7] The synthesis of the enantiopure Fmoc-protected L-Homopropargylglycine, suitable for solid-phase peptide synthesis, has also been optimized.[8]
Key Synthetic Data
| Parameter | Value | Reference |
| Synthesis Method | Strecker Synthesis | [7] |
| Overall Yield (Racemic) | 61% | [7] |
Core Applications and Experimental Protocols
Metabolic Labeling of Nascent Proteins
HPG is a powerful tool for identifying and visualizing newly synthesized proteins in cells and organisms.[2][3] The workflow involves incubating cells with HPG, which is incorporated into proteins during translation. The alkyne-tagged proteins are then detected via a click reaction with an azide-functionalized reporter molecule.
This protocol is adapted from established methods for labeling nascent proteins with HPG followed by fluorescent detection.[2][9]
Materials:
-
This compound (HPG)
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared)
-
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency.
-
Wash cells with warm PBS and replace the medium with pre-warmed methionine-free medium supplemented with dFBS.
-
Incubate for 30-60 minutes to deplete intracellular methionine.
-
Add HPG to the medium at a final concentration of 50 µM and incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the following in order:
-
Fluorescent azide (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
THPTA ligand (e.g., 600 µM)
-
Sodium ascorbate (e.g., 2.5 mM)
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with wash buffer.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
A study in Arabidopsis thaliana cell cultures compared the incorporation efficiency of HPG to another methionine analog, L-azidohomoalanine (AHA).[10]
| Parameter | HPG | AHA | Reference |
| Ratio of supplied non-canonical amino acid to endogenous methionine after 24h | 4.8 | 1.6 | [10] |
| Overlap with ¹⁵N-labeled protein groups | 64% | 29% | [10] |
These data suggest that HPG is more efficiently incorporated into proteins than AHA in this system.[10]
Inhibition of Cystathionine γ-Lyase and Hydrogen Sulfide Signaling
L-Homopropargylglycine's structural predecessor, L-propargylglycine, is a known irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of cysteine and endogenous hydrogen sulfide (H₂S).[1][4] H₂S is a gaseous signaling molecule with important roles in various physiological processes. Inhibition of CSE by propargylglycine has been used to study the roles of endogenous H₂S.
| Parameter | Value | Enzyme | Reference |
| K_m for L-cystathionine | 0.5 mM | Recombinant Human CSE | [11] |
| V_max for L-cystathionine | 2.5 units/mg | Recombinant Human CSE | [11] |
| K_i for aminoethoxyvinylglycine | 10.5 µM | Recombinant Human CSE | [11] |
Propargylglycine has been shown to be a much stronger inactivator of human cystathionine γ-lyase than trifluoroalanine.[11]
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[12] L-Homopropargylglycine can be used as a linker component in the synthesis of PROTACs.[6][13] The alkyne group of HPG can be utilized for the "click" chemistry-mediated assembly of the two ends of the PROTAC molecule.
Conclusion
This compound is a versatile and powerful tool for researchers across various disciplines. Its ability to be metabolically incorporated into proteins and subsequently detected via click chemistry has revolutionized the study of protein synthesis and dynamics. Furthermore, its role as an enzyme inhibitor and its potential application in the rapidly evolving field of targeted protein degradation highlight its continued importance in biomedical research and drug development. The detailed protocols and data presented in this guide are intended to facilitate the adoption and successful implementation of HPG-based methodologies in the laboratory.
References
- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 7. Convenient syntheses of homopropargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 13. L-Homopropargylglycine | TargetMol [targetmol.com]
L-Homopropargylglycine hydrochloride role in cystathionine gamma-lyase inhibition
An In-depth Technical Guide on the Role of L-Homopropargylglycine Hydrochloride in Cystathionine Gamma-Lyase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystathionine gamma-lyase (CSE), a pivotal enzyme in sulfur metabolism, is the primary producer of endogenous hydrogen sulfide (H₂S), a critical gasotransmitter involved in a myriad of physiological processes. The modulation of CSE activity presents a significant therapeutic target for various pathologies. This compound (L-HPG), an alkyne-containing amino acid analogue, serves as a potent, mechanism-based irreversible inhibitor of CSE. This guide provides a comprehensive technical overview of the molecular interactions, inhibitory kinetics, and experimental methodologies associated with L-HPG-mediated CSE inhibition. It details the mechanism of inactivation, summarizes quantitative inhibitory data, outlines key experimental protocols, and visualizes the affected signaling pathways, offering a critical resource for researchers in pharmacology and drug development.
Introduction to Cystathionine Gamma-Lyase (CSE)
Cystathionine gamma-lyase (EC 4.4.1.1), also known as CTH or cystathionase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme central to the reverse transsulfuration pathway.[1] Its canonical function is the γ-elimination of L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[1][2] Beyond this, CSE is a major enzymatic source of hydrogen sulfide (H₂S) in mammalian tissues, particularly in the cardiovascular system, catalyzing H₂S production from L-cysteine.[1][3][4]
H₂S is now recognized as a critical signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays crucial roles in vasodilation, neuromodulation, cytoprotection, and inflammation.[3][5][6] Given the broad physiological impact of the CSE/H₂S system, pharmacological inhibitors are invaluable tools for elucidating its function and for developing novel therapeutic strategies.[4][7] this compound is one such inhibitor, valued for its specific, irreversible mechanism of action.[8]
This compound (L-HPG): An Irreversible Inhibitor
L-Homopropargylglycine ((S)-2-Aminohex-5-ynoic acid) is an analogue of methionine.[9][10] As a research chemical, it is typically supplied as a hydrochloride salt to improve stability and solubility.[8][11] L-HPG belongs to a class of mechanism-based inhibitors, also known as "suicide substrates." The enzyme recognizes it as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently and irreversibly inactivates the enzyme. Its inhibitory action is mechanistically similar to the more widely studied DL-propargylglycine (PAG).[1][12][13]
Chemical Properties of this compound:
-
Molecular Formula: C₆H₉NO₂ · HCl[8]
-
Key Feature: A terminal alkyne functional group, which is critical for its inhibitory activity.
Molecular Mechanism of CSE Inhibition
The irreversible inhibition of CSE by L-HPG proceeds through a series of well-defined steps involving the enzyme's PLP cofactor and active site residues. The mechanism, extrapolated from studies of propargylglycine (PAG), is as follows:
-
Active Site Binding: L-HPG enters the active site of CSE, mimicking a natural amino acid substrate.
-
Schiff Base Formation: The α-amino group of L-HPG forms an external aldimine (Schiff base) with the PLP cofactor, displacing an active site lysine residue that is normally bound to PLP.[1]
-
Proton Abstraction: The enzyme's catalytic machinery abstracts a proton from the α-carbon of L-HPG.
-
Allene Intermediate Formation: This initiates an electronic rearrangement. The propargyl group (containing the alkyne) is converted into a highly reactive allene intermediate within the active site.[1]
-
Covalent Adduct Formation: The electrophilic allene is attacked by a nucleophilic residue in the active site. In human CSE, this has been identified as Tyrosine 114 (Tyr114).[1][12] This attack forms a stable, covalent vinyl ether linkage, permanently blocking the active site and rendering the enzyme inactive.[1]
Quantitative Analysis of CSE Inhibition
Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), are crucial for comparing the potency of different inhibitors. While specific values for L-HPG are less commonly reported than for its analogue PAG, the data for related inhibitors provide a valuable benchmark for CSE-targeting compounds.
| Inhibitor | Target Enzyme | IC₅₀ Value (µM) | Notes | Reference |
| DL-Propargylglycine (PAG) | Human CSE | 40 ± 8 | A widely used, irreversible CSE inhibitor. | [14] |
| β-Cyanoalanine (BCA) | Human CSE | 14 ± 0.2 | More potent than PAG. | [14] |
| Aminooxyacetic Acid (AOAA) | Human CSE | 1.1 ± 0.1 | Potent CSE inhibitor, but lacks selectivity over CBS. | [14] |
| Aminooxyacetic Acid (AOAA) | Human CBS | 8.5 ± 0.7 | Often used as a CBS inhibitor, but also inhibits CSE. | [14] |
| Cystathionine-γ-lyase-IN-1 | CSE | 6.3 | A selective CSE inhibitor. | [15] |
| S-3-Carboxypropyl-l-cysteine (CPC) | Human CSE | Kᵢ = 180 ± 15 (for H₂S synthesis) | A competitive inhibitor. | [16] |
Experimental Protocols for Studying CSE Inhibition
Accurate assessment of CSE inhibition requires robust and reproducible experimental protocols. Below are methodologies for measuring CSE activity and its inhibition.
Protocol: CSE Activity Assay (H₂S Production)
This protocol is based on the spectrophotometric detection of lead sulfide (PbS), which forms when H₂S reacts with lead acetate.
Materials:
-
Recombinant purified CSE enzyme
-
Reaction Buffer: 100 mM HEPES or Potassium Phosphate buffer, pH 7.4
-
Substrate: L-cysteine (e.g., 20 mM stock solution)
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (e.g., 2 mM stock solution)
-
Detection Reagent: Lead acetate (e.g., 4 mM stock solution)
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a 200 µL final volume, add:
-
150 µL of Reaction Buffer
-
20 µL of L-cysteine stock (final concentration: 2 mM)
-
2 µL of PLP stock (final concentration: 20 µM)
-
10 µL of Lead Acetate stock (final concentration: 0.2 mM)
-
-
Pre-incubate the plate at 37°C for 5 minutes to bring the mixture to temperature.
-
Initiate the reaction by adding 10-20 µg of purified CSE enzyme (in 10-20 µL of buffer) to each well.
-
Immediately begin monitoring the increase in absorbance at 390 nm in a microplate reader at 37°C. The rate of PbS formation is directly proportional to H₂S production.[3][17]
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. An extinction coefficient of 5500 M⁻¹cm⁻¹ for PbS can be used for quantification.[3]
Protocol: CSE Inhibition Assay
This protocol determines the IC₅₀ value of an inhibitor like L-HPG.
Materials:
-
All materials from the CSE Activity Assay protocol
-
Inhibitor: this compound dissolved in buffer (prepare a serial dilution)
Procedure:
-
Pre-incubation: In separate tubes, mix the CSE enzyme with various concentrations of L-HPG (e.g., from 0.1 µM to 100 µM). Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the time-dependent irreversible inhibition to occur.
-
Activity Measurement: Following pre-incubation, initiate the activity assay by adding an aliquot of each enzyme-inhibitor mixture to the reaction mixture described in Protocol 5.1.
-
Measure the residual enzyme activity for each inhibitor concentration.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 2. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Hydrogen sulfide and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cystathionine-γ-lyase-IN-1 | TargetMol [targetmol.com]
- 16. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for L-Homopropargylglycine (HPG) Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Homopropargylglycine (HPG) is a powerful tool for the metabolic labeling of newly synthesized proteins. As an analog of the amino acid methionine, HPG is incorporated into nascent polypeptide chains during translation.[1][2][3] The key feature of HPG is its terminal alkyne group, which allows for a highly specific and covalent reaction with azide-containing tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][4][5] This bioorthogonal labeling strategy enables the detection and analysis of protein synthesis with high sensitivity and temporal resolution, offering a non-radioactive alternative to traditional methods like using ³⁵S-methionine.[6][7][8] Applications of HPG labeling are diverse, ranging from the visualization of protein synthesis in cells and organisms to the enrichment and identification of newly synthesized proteins using mass spectrometry.[1][9]
Principle of HPG-based Protein Labeling
The process begins with the introduction of HPG to cells in culture. To enhance incorporation, cells are often incubated in methionine-free medium to deplete the endogenous methionine pool, thereby reducing competition.[1][10][11] The cellular translational machinery recognizes HPG and incorporates it into newly synthesized proteins in place of methionine.[1][12] Following the labeling period, cells can be lysed or fixed. The incorporated alkyne-containing HPG is then detected by a click reaction with a molecule containing an azide group, such as a fluorescent dye or biotin for affinity purification.[4][6][7]
Data Presentation
Table 1: Recommended L-Homopropargylglycine Labeling Conditions for Mammalian Cells
| Parameter | Recommended Range | Notes |
| L-HPG Concentration | 25 - 100 µM[13] | The optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential cytotoxicity.[11] A common starting concentration is 50 µM.[6][10] |
| Incubation Time | 15 minutes - 24 hours[12][13] | Shorter incubation times (e.g., 15-30 minutes) are suitable for pulse-labeling experiments to capture rapid changes in protein synthesis.[6][12] Longer incubation times increase the overall signal but may reduce temporal resolution. |
| Methionine Depletion | 30 - 60 minutes[1][11][14] | Pre-incubation in methionine-free medium significantly enhances the incorporation of HPG by reducing competition from endogenous methionine.[1][10] |
Table 2: Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration |
| Azide Reporter Probe | 10 mM | 10 - 50 µM[13] |
| Copper(II) Sulfate (CuSO₄) | 100 mM[6] | 1 mM[13] |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM | 1 mM[13] |
| Copper Chelator (e.g., THPTA/TBTA) | 10-50 mM | 100 µM[13] |
Experimental Protocols
Protocol 1: In Situ Labeling and Fluorescent Detection of Newly Synthesized Proteins in Cultured Cells
This protocol describes the labeling of nascent proteins with HPG and their subsequent visualization by fluorescence microscopy.
Materials:
-
L-Homopropargylglycine hydrochloride (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate at the desired density and allow them to adhere and recover overnight.[6][11]
-
Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[11][14]
-
HPG Labeling: Prepare a working solution of HPG in the methionine-free medium (e.g., 50 µM final concentration).[6][10] Remove the depletion medium and add the HPG-containing medium to the cells. Incubate for the desired period (e.g., 30 minutes to 4 hours) under normal cell culture conditions.
-
Cell Fixation: Remove the HPG-containing medium and wash the cells twice with PBS. Fix the cells by adding the fixative solution and incubating for 15-20 minutes at room temperature.[10]
-
Permeabilization: Remove the fixative and wash the cells twice with PBS. Add the permeabilization buffer and incubate for 10-20 minutes at room temperature.[10]
-
Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail for one coverslip includes the fluorescent azide, CuSO₄, and a reducing agent in a buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[6]
-
Washing and Staining: Remove the reaction cocktail and wash the cells three times with PBS. If desired, counterstain the nuclei with a suitable dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled proteins using a fluorescence microscope.
Protocol 2: Labeling and Enrichment of Newly Synthesized Proteins for Proteomic Analysis
This protocol outlines the procedure for labeling proteins with HPG, followed by biotinylation and enrichment for subsequent analysis by mass spectrometry.
Materials:
-
All materials from Protocol 1, except the fluorescent azide.
-
Biotin-azide
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer or on-bead digestion reagents (e.g., trypsin)
Procedure:
-
HPG Labeling and Cell Lysis: Follow steps 1-3 from Protocol 1 for cell seeding, methionine depletion, and HPG labeling. After labeling, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Click Reaction: Perform the click reaction on the cell lysate by adding biotin-azide, CuSO₄, and a reducing agent. Incubate for 1-2 hours at room temperature.
-
Protein Precipitation and Resuspension: Precipitate the proteins (e.g., using chloroform/methanol) to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated (i.e., newly synthesized) proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion: Elute the captured proteins from the beads or perform on-bead digestion with a protease like trypsin to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the newly synthesized proteins.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow of L-Homopropargylglycine (HPG) based protein labeling.
Caption: Mechanism of HPG incorporation into newly synthesized proteins.
References
- 1. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 8. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 9. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)
Introduction
L-Homopropargylglycine (HPG) is a powerful tool for investigating protein synthesis in living cells. As a non-canonical amino acid analogue of methionine, HPG contains a terminal alkyne group, a small and biologically inert functional group.[1][2] When added to cell culture medium, HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[2][3] This process effectively tags nascent proteins with an alkyne handle, which can then be detected and visualized through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1][4] This method provides a non-radioactive, sensitive, and versatile alternative to traditional techniques like ³⁵S-methionine labeling for monitoring protein synthesis.[2]
Principle of the Method
The HPG-based metabolic labeling technique is a two-step process:
-
Metabolic Incorporation: Cells are cultured in a methionine-free medium supplemented with L-Homopropargylglycine hydrochloride. During active protein synthesis, HPG is incorporated into the polypeptide chains of nascent proteins. To enhance incorporation efficiency, a brief period of methionine starvation is often employed to deplete intracellular methionine reserves before adding HPG.[5]
-
Click Chemistry Detection: The alkyne-tagged proteins are then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This "click" reaction involves the covalent ligation of the alkyne group on HPG to a reporter molecule containing an azide group.[1] The reporter molecule can be a fluorophore for imaging applications or a biotin tag for affinity purification and subsequent analysis by western blotting or mass spectrometry.[2]
Applications in Research and Drug Development
The ability to specifically label and identify newly synthesized proteins has broad applications:
-
Monitoring Global Protein Synthesis: Quantifying the overall rate of protein synthesis in response to various stimuli, drug treatments, or cellular stress.[6]
-
Spatiotemporal Analysis of Protein Synthesis: Visualizing the subcellular localization of newly synthesized proteins using fluorescence microscopy.
-
Proteomics and Target Identification: Identifying and quantifying newly synthesized proteins using quantitative mass spectrometry to understand changes in the proteome under different conditions.
-
Drug Efficacy and Toxicity Screening: Assessing the effect of compounds on protein synthesis as a measure of efficacy or off-target toxicity.
Data Presentation
Recommended HPG Concentrations and Incubation Times
The optimal concentration and incubation time for HPG labeling can vary depending on the cell type and experimental goals. However, a concentration of 50 µM is a widely used and effective starting point for many mammalian cell lines.[5][7][8]
| Cell Line | Recommended HPG Concentration | Recommended Incubation Time | Notes |
| General Mammalian Cells | 25 - 100 µM | 30 minutes - 4 hours | A starting concentration of 50 µM for 1-2 hours is recommended for initial experiments.[5][9] |
| IMR90 (Human Fibroblast) | 50 µM | 15 minutes - 1 hour | Shorter incubation times (as low as 5 minutes) have been reported.[10] |
| HeLa (Human Cervical Cancer) | 50 - 100 µM | 1 - 4 hours | Efficient labeling has been demonstrated within this range.[4][8] |
| HEK293 (Human Embryonic Kidney) | 50 µM | 1 - 2 hours | Successful labeling has been achieved at this concentration.[8] |
| A549 (Human Lung Carcinoma) | 50 µM | Not specified | This cell line has been successfully used in proteomic studies involving metabolic labeling.[5] |
| U-2 OS (Human Osteosarcoma) | 50 µM | 30 minutes | Successfully tested with protein synthesis inhibitors. |
Cytotoxicity and Comparison with L-Azidohomoalanine (AHA)
HPG is generally considered non-toxic at the working concentrations used for metabolic labeling and has been shown to have no detectable effect on cell viability in several studies.[6] However, like any metabolic analog, high concentrations or prolonged exposure may impact cellular processes.
| Parameter | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) |
| Working Concentration | 25 - 100 µM | 25 - 100 µM |
| Reported Cytotoxicity | Generally low; no effect on viability reported at 50 µM in Vero cells.[6] In some systems like E. coli, HPG can have a stronger inhibitory effect on growth compared to AHA.[3] | Generally low; considered non-toxic in many cell lines at typical working concentrations.[9] |
| Incorporation Efficiency | Reported to be more efficient than AHA in some systems, such as Arabidopsis thaliana. In E. coli, HPG can achieve 70-80% incorporation rates.[3] | Efficiently incorporated, but may be at a lower rate than HPG in some direct comparisons. |
| Click Reaction Partner | Azide-functionalized reporters (e.g., Azide-Fluor 488) | Alkyne-functionalized reporters (e.g., Alkyne-Biotin) |
Note: Specific IC50 values for this compound in common mammalian cancer cell lines are not widely reported in the literature, as it is generally used at concentrations that are empirically determined to be non-perturbing to the biological system under study.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with HPG
This protocol provides a general procedure for labeling newly synthesized proteins in adherent mammalian cells.
Materials:
-
This compound (HPG)
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without L-methionine)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates and standard incubation equipment
Procedure:
-
Cell Seeding: Plate cells at the desired density on coverslips or in multi-well plates and allow them to adhere and recover overnight under standard culture conditions (37°C, 5% CO₂).[5]
-
Methionine Depletion (Recommended): Gently aspirate the complete culture medium. Wash the cells once with warm PBS.[5]
-
Add pre-warmed methionine-free medium to the cells and incubate for 30-60 minutes at 37°C to deplete the intracellular methionine pool.[5]
-
HPG Labeling: Prepare the HPG labeling medium by diluting HPG stock solution into pre-warmed methionine-free medium to the desired final concentration (e.g., 50 µM).
-
Remove the methionine-free medium from the cells and replace it with the HPG labeling medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C. The optimal incubation time may need to be determined empirically.[11]
-
Cell Harvesting/Fixation: After incubation, remove the HPG labeling medium and wash the cells once with PBS. Proceed immediately to cell fixation for imaging or cell lysis for biochemical analysis.
Protocol 2: Fluorescent Detection of HPG-Labeled Proteins for Microscopy
This protocol describes the click chemistry reaction to fluorescently label HPG-incorporated proteins in fixed cells.
Materials:
-
HPG-labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)
-
Click Reaction Cocktail (prepare fresh):
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Click Reaction Buffer
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the HPG-labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[5]
-
Permeabilization: Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cell membranes.[5]
-
Washing: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Click Reaction: Prepare the Click Reaction Cocktail according to the manufacturer's instructions immediately before use. Add the cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by two washes with PBS.
-
Nuclear Staining (Optional): Incubate cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash and Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of 15-Hydroxyprostaglandin Dehydrogenase Inhibits A549 Lung Adenocarcinoma Cell Growth via Inducing Cell Cycle Arrest and Inhibiting Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CpG-oligodeoxynucleotides suppress the proliferation of A549 lung adenocarcinoma cells via toll-like receptor 9 signaling and upregulation of Runt-related transcription factor 3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry with L-Homopropargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of L-Homopropargylglycine hydrochloride (L-HPG), a powerful tool for the metabolic labeling and subsequent visualization or purification of newly synthesized proteins. This technique leverages the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction
L-Homopropargylglycine (L-HPG) is an amino acid analog of methionine that contains an alkyne group.[1][2][3] When introduced to cells in culture, L-HPG is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains in place of methionine.[4][5] This metabolic labeling strategy results in newly synthesized proteins being tagged with a bioorthogonal alkyne handle. This handle is chemically inert within the cellular environment but can be specifically and efficiently reacted with an azide-containing molecule in a click chemistry reaction.[6][7][8] This allows for the selective attachment of various probes, such as fluorophores for imaging or biotin for affinity purification and subsequent analysis by mass spectrometry.[2][4][5]
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and specific reaction that can be performed under biocompatible conditions.[6][9][10] The reaction is characterized by high yields and a lack of side reactions with other cellular components, making it an ideal method for studying protein synthesis in complex biological systems.[6][11] This approach offers a non-radioactive, sensitive, and versatile alternative to traditional methods like ³⁵S-methionine labeling for monitoring protein synthesis.[1][12]
Applications
The use of L-HPG in conjunction with click chemistry has a wide range of applications in biological research and drug development, including:
-
Monitoring global protein synthesis: Assessing the rate of new protein synthesis in response to various stimuli, drug treatments, or disease states.[1][4]
-
Pulse-chase analysis: Tracking the fate of a cohort of newly synthesized proteins over time to study protein trafficking, localization, and degradation.
-
Proteomic analysis: Identifying and quantifying newly synthesized proteins in response to specific conditions using mass spectrometry.[2]
-
Visualization of protein synthesis: Imaging the subcellular localization of newly synthesized proteins in fixed or living cells.[1]
-
Drug discovery: Screening for compounds that modulate protein synthesis, a key target in many diseases including cancer.[8][13]
Experimental Workflow Overview
The general workflow for a protein labeling experiment using L-HPG and click chemistry involves several key steps: metabolic labeling of cells with L-HPG, cell lysis or fixation and permeabilization, the click chemistry reaction to attach a reporter molecule, and subsequent analysis.
Detailed Protocol: In-Cell Protein Labeling and Visualization
This protocol provides a method for the fluorescent labeling of newly synthesized proteins in cultured mammalian cells using L-HPG and an azide-functionalized fluorophore.
Materials:
-
This compound (L-HPG)
-
Mammalian cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[5]
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)[1]
-
Reducing agent (e.g., Sodium Ascorbate)[9]
-
Copper-chelating ligand (e.g., THPTA)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Experimental Procedure:
-
Cell Seeding:
-
Seed cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂) overnight.
-
-
Metabolic Labeling with L-HPG:
-
Prepare a stock solution of L-HPG in sterile water or DMSO.[5]
-
(Optional) To increase the incorporation of L-HPG, aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[5]
-
Aspirate the medium and replace it with fresh methionine-free medium containing L-HPG at a final concentration of 50 µM.[1][14]
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under standard culture conditions. The optimal incubation time may need to be determined empirically for each cell type and experimental goal.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the L-HPG-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[5]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Important: Prepare the click reaction cocktail immediately before use.[1] The components should be added in the specified order to prevent premature reaction.
-
Prepare the following stock solutions:
-
Azide-fluorophore: 10 mM in DMSO
-
Copper(II) sulfate: 100 mM in water[1]
-
Reducing agent (e.g., Sodium Ascorbate): 500 mM in water (prepare fresh)
-
Ligand (e.g., THPTA): 100 mM in water
-
-
To prepare the click reaction cocktail for one coverslip (e.g., in a 24-well plate, 500 µL final volume), combine the following in order:
-
PBS: 484 µL
-
Azide-fluorophore (10 mM stock): 1 µL (final concentration: 20 µM)
-
Copper(II) sulfate (100 mM stock): 2.5 µL (final concentration: 0.5 mM)
-
Ligand (100 mM stock): 2.5 µL (final concentration: 0.5 mM)
-
Reducing agent (500 mM stock): 10 µL (final concentration: 10 mM)
-
-
Vortex the cocktail briefly to mix.
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[1]
-
-
Washing and Staining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for the key steps in the L-HPG click chemistry protocol. Optimization may be required for specific cell lines and experimental conditions.
| Parameter | Recommended Range | Notes |
| L-HPG Concentration | 25 - 100 µM | 50 µM is a common starting concentration.[1][14] |
| L-HPG Incubation Time | 30 minutes - 4 hours | Shorter times are suitable for pulse-labeling.[1] |
| Fixative | 4% Paraformaldehyde | Methanol or other fixatives can also be used.[5] |
| Permeabilization Agent | 0.1 - 0.5% Triton X-100 | Saponin can be used for milder permeabilization.[5] |
| Azide-Probe Concentration | 1 - 50 µM | Higher concentrations may be needed for less efficient reactions. |
| Copper(II) Sulfate | 0.1 - 1 mM | Higher concentrations can be cytotoxic in live-cell imaging.[7] |
| Reducing Agent | 1 - 10 mM | A 10-20 fold excess over copper is recommended. |
| Ligand Concentration | 0.5 - 5 mM | A 1:1 to 5:1 ratio with copper is typical.[10] |
| Click Reaction Time | 30 - 60 minutes | Longer times generally do not significantly improve signal.[1] |
Signaling Pathway and Reaction Mechanism
The process of labeling with L-HPG does not involve a classical signaling pathway. Instead, it relies on the fundamental cellular process of protein synthesis followed by a specific chemical reaction.
1. Metabolic Incorporation:
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The click reaction itself is a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the alkyne group of the incorporated L-HPG and the azide group of the reporter molecule.[15] Copper(II) is reduced in situ to the active copper(I) catalyst by a reducing agent like sodium ascorbate.[10]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click-IT™ L-Homopropargylglycine (HPG) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for HPG in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Homopropargylglycine (HPG) Labeling
Homopropargylglycine (HPG) is a powerful tool for investigating protein synthesis and proteostasis in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. As an analog of the amino acid methionine, HPG is incorporated into newly synthesized proteins during translation.[1] The alkyne group on HPG allows for its detection via a highly specific and efficient "click chemistry" reaction with an azide-containing tag, such as a fluorophore for imaging (Fluorescent Non-Canonical Amino Acid Tagging, FUNCAT) or a biotin tag for enrichment and subsequent proteomic analysis (Bio-Orthogonal Non-Canonical Amino Acid Tagging, BONCAT).[2][3] This methodology enables the direct measurement of protein synthesis dynamics, providing critical insights into how protein turnover is altered in disease states and in response to therapeutic interventions.
Core Applications in Neurodegenerative Disease Research
The study of neurodegenerative diseases is often focused on the misfolding and aggregation of specific proteins, such as amyloid-beta and tau in Alzheimer's, alpha-synuclein in Parkinson's, and mutant huntingtin in Huntington's disease. HPG-based metabolic labeling offers a unique opportunity to investigate several key aspects of these conditions:
-
Monitoring Global Protein Synthesis: Assess overall changes in protein production in neuronal models of disease to understand the impact of proteotoxic stress on cellular metabolism.
-
Tracking the Synthesis of Specific Pathogenic Proteins: In combination with immunoprecipitation or targeted proteomics, HPG labeling can be used to measure the synthesis rate of specific disease-related proteins.
-
Investigating Proteostasis and Protein Turnover: Pulse-chase experiments with HPG can elucidate the rates of both synthesis and degradation of proteins, providing a comprehensive view of proteostasis.[4]
-
Screening for Therapeutic Compounds: HPG-based assays can be employed in high-throughput screening to identify compounds that restore normal protein synthesis or enhance the clearance of pathogenic proteins.
Experimental Protocols
General Protocol for HPG Labeling in Cultured Neurons
This protocol provides a general framework for HPG labeling in primary neurons or iPSC-derived neurons. Optimization of incubation times and HPG concentration is recommended for each specific cell type and experimental goal.
Materials:
-
Methionine-free neuronal culture medium
-
L-Homopropargylglycine (HPG)
-
Protein synthesis inhibitor (e.g., Cycloheximide, as a negative control)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry detection reagents (e.g., Alexa Fluor azide for FUNCAT, biotin azide for BONCAT)
Procedure:
-
Methionine Depletion (Optional but Recommended): To increase the efficiency of HPG incorporation, replace the culture medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.[1]
-
HPG Labeling ("Pulse"): Add HPG to the methionine-free medium at a final concentration of 50-100 µM. Incubate for the desired labeling period (e.g., 1-4 hours). For negative controls, add a protein synthesis inhibitor like cycloheximide (50 µg/mL) 30 minutes prior to and during HPG incubation.[5]
-
Cell Lysis or Fixation:
-
For BONCAT (Proteomics): Wash the cells with ice-cold PBS and lyse them in a buffer compatible with mass spectrometry.
-
For FUNCAT (Imaging): Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Click Chemistry Reaction: Perform the click reaction according to the manufacturer's protocol for your chosen detection reagent to attach the fluorescent or biotin tag.
-
Analysis:
-
BONCAT: Proceed with protein enrichment (e.g., using streptavidin beads), digestion, and mass spectrometry-based proteomic analysis.
-
FUNCAT: Mount the coverslips and visualize the newly synthesized proteins using fluorescence microscopy.[2]
-
Application-Specific Protocols
1. Alzheimer's Disease: Investigating Tau Protein Synthesis
-
Cell Model: Human iPSC-derived neurons carrying a familial Alzheimer's disease mutation (e.g., in APP or PSEN1).
-
Objective: To measure the synthesis rate of tau protein.
-
Methodology:
-
Perform HPG labeling as described in the general protocol.
-
For BONCAT analysis, lyse the cells and perform immunoprecipitation for tau protein before proceeding to mass spectrometry. This will specifically enrich for newly synthesized tau.
-
For FUNCAT analysis, co-stain with an antibody against total tau to visualize the localization of newly synthesized tau within the neuron.
-
2. Parkinson's Disease: Monitoring Alpha-Synuclein Production
-
Cell Model: Primary rodent cortical neurons or human iPSC-derived dopaminergic neurons, potentially overexpressing wild-type or mutant alpha-synuclein.
-
Objective: To quantify changes in alpha-synuclein synthesis in response to cellular stress or therapeutic agents.
-
Methodology:
-
Culture neurons in microfluidic devices to separate axons from the soma.
-
Apply HPG to either the somatic or axonal compartment to study local protein synthesis.
-
Use FUNCAT with a fluorescent azide to visualize newly synthesized proteins and co-stain with an alpha-synuclein specific antibody to assess co-localization.
-
3. Huntington's Disease: Tracking Mutant Huntingtin (mHtt) Synthesis
-
Cell Model: iPSC-derived medium spiny neurons from a Huntington's disease patient.[4]
-
Objective: To determine the impact of mHtt expression on global and specific protein synthesis.
-
Methodology:
-
Perform a pulse-chase experiment: label with HPG for a short period (pulse), then replace with complete medium (chase) and collect samples at different time points.
-
Analyze global protein synthesis changes using BONCAT and quantitative mass spectrometry.
-
Use FUNCAT combined with an antibody against mHtt to visualize the synthesis and subsequent localization or aggregation of the mutant protein over time.
-
Data Presentation
The quantitative data obtained from HPG-based proteomics experiments can be summarized in tables to facilitate comparison between different conditions. The following are illustrative examples of how such data could be presented.
Table 1: Illustrative Global Protein Synthesis Rates in Neurodegenerative Disease Models
| Cell Model | Condition | Global Protein Synthesis Rate (Normalized to Control) |
| Alzheimer's Model | Control iPSC-derived neurons | 1.00 |
| AD iPSC-derived neurons | 0.85 | |
| Parkinson's Model | Control dopaminergic neurons | 1.00 |
| PD dopaminergic neurons | 0.92 | |
| Huntington's Model | Control medium spiny neurons | 1.00 |
| HD medium spiny neurons | 0.78 |
Table 2: Illustrative Synthesis Rates of Specific Pathogenic Proteins
| Disease Model | Protein | Synthesis Rate (Fold Change vs. Control) |
| Alzheimer's | Tau | 1.2 |
| Parkinson's | Alpha-synuclein | 1.5 |
| Huntington's | Mutant Huntingtin | 1.1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for HPG-based metabolic labeling of newly synthesized proteins.
Caption: The role of protein synthesis in proteostasis and neurodegeneration.
Caption: Logical flow of HPG application in neurodegenerative disease research.
References
- 1. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Changes in Protein Synthesis | FUNCAT Method- Oxford Instruments [imaris.oxinst.com]
- 3. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteostasis of polyglutamine varies among neurons and predicts neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
Application Notes and Protocols for In Vivo Protein Labeling in Arabidopsis thaliana using L-Homopropargylglycine (HPG) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the in vivo labeling of newly synthesized proteins in the model plant organism Arabidopsis thaliana using L-Homopropargylglycine (HPG) hydrochloride. HPG is a bio-orthogonal analog of the amino acid methionine.[1][2][3] When introduced to living cells or organisms, HPG is incorporated into nascent proteins by the cellular translational machinery.[3][4] The alkyne group on the HPG molecule allows for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, via a highly specific and bio-compatible "click" chemistry reaction.[4][5] This technique, often referred to as Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT), enables the visualization, identification, and quantification of proteins synthesized within a specific timeframe.[6][7][8][9][10]
Recent studies in Arabidopsis have indicated that HPG is a more suitable methionine analog than L-azidohomoalanine (AHA) for in vivo labeling, as it exhibits lower toxicity and causes less perturbation of plant growth and metabolism.[1][2][11] This makes HPG an invaluable tool for studying dynamic changes in the plant proteome in response to various stimuli, such as stress conditions, developmental cues, or drug treatments.
Key Applications
-
Monitoring global protein synthesis rates: Quantify changes in translational activity in response to environmental stresses (e.g., heat, salt, osmotic stress) or chemical treatments.[6][7][9]
-
Pulse-chase analysis of protein turnover: Determine the degradation rates of specific proteins or the entire proteome.
-
Identification of newly synthesized proteins under specific conditions: Isolate and identify proteins that are synthesized in response to a particular stimulus using mass spectrometry-based proteomics.[8][10]
-
Cell-specific protein labeling: In conjunction with cell-sorting or tissue-specific promoters, this method can be adapted to study protein synthesis in specific cell types.
Data Presentation
Table 1: Recommended HPG Concentrations for Arabidopsis Labeling
| Organism/System | HPG Concentration | Incubation Time | Application | Reference |
| Arabidopsis thaliana seedlings (liquid culture) | 25 µM - 100 µM | 4 - 24 hours | General protein labeling, proteomics | [8],[10] |
| Arabidopsis thaliana cell culture | 50 µM | 24 hours | Proteomics, comparison with AHA | [1],[2],[11] |
| Arabidopsis thaliana seedlings (liquid culture) | 50 µM | 30 minutes - 2 hours | Pulse-labeling for stress response studies | [6],[7],[9] |
Table 2: Comparison of HPG and AHA in Arabidopsis
| Feature | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | Reference |
| Toxicity | Lower | Higher | [1],[2],[11] |
| Growth Inhibition | Minimal at effective concentrations | More significant | [1],[2],[11] |
| Metabolic Perturbation | Less induction of methionine metabolism | Induces methionine metabolism | [1],[2],[11] |
| Labeling Efficiency | Tags a more representative sample of nascent proteins | Can be limited by metabolic effects | [1],[2] |
Experimental Protocols
Protocol 1: In Vivo Labeling of Arabidopsis Seedlings with HPG
This protocol is adapted from methodologies described for BONCAT in Arabidopsis seedlings.[8][10]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium with 1% sucrose
-
L-Homopropargylglycine (HPG) hydrochloride
-
Liquid MS medium
-
12-well sterile culture plates
-
Growth chamber (e.g., 22°C, 16h light/8h dark cycle)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Seedling Growth:
-
Sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Vernalize at 4°C for 2-3 days in the dark.
-
Grow seedlings in a growth chamber for 7-10 days.
-
-
HPG Labeling (Pulse):
-
Prepare a stock solution of HPG in sterile water.
-
Add the HPG stock solution to liquid MS medium to achieve the desired final concentration (e.g., 50 µM).
-
Carefully transfer seedlings from the agar plates to the wells of a 12-well plate containing the HPG-supplemented liquid MS medium. Ensure the seedlings are submerged.
-
Incubate the seedlings in the HPG medium for the desired labeling period (e.g., 4-24 hours) under standard growth conditions.
-
-
Harvesting:
-
Remove the seedlings from the HPG medium and wash them briefly with sterile water to remove excess HPG.
-
Blot the seedlings dry with a paper towel.
-
Flash-freeze the seedlings in liquid nitrogen and store them at -80°C until protein extraction.
-
-
Protein Extraction:
-
Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle or using a tissue homogenizer.
-
Add ice-cold protein extraction buffer to the powder and resuspend by vortexing.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Visualization
This protocol enables the visualization of HPG-labeled proteins in a polyacrylamide gel.
Materials:
-
HPG-labeled protein extract
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the following for a 50 µL reaction (adjust volumes as needed):
-
Protein extract (containing 20-50 µg of HPG-labeled protein)
-
Fluorescent azide probe (to a final concentration of 25-50 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Note: Prepare stock solutions of each reagent. Add the reagents in the order listed, vortexing gently after each addition. The reaction should be prepared fresh.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess reagents by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet briefly.
-
-
SDS-PAGE and Imaging:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Visualizations
Caption: Experimental workflow for HPG labeling in Arabidopsis.
Caption: Mechanism of BONCAT using HPG.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue [authors.library.caltech.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for low-disruption labeling of Arabidopsis proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Probing the Proteome: L-Homopropargylglycine Hydrochloride for Nascent Protein Analysis in Mammalian Cells
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homopropargylglycine (HPG) is a powerful tool for the analysis of newly synthesized proteins in mammalian cells. As a noncanonical amino acid analog of methionine, HPG is incorporated into nascent polypeptide chains during translation.[1][2][3] Its terminal alkyne group serves as a bioorthogonal handle, allowing for the selective chemical ligation of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6] This enables the visualization (Fluorescent Non-canonical Amino Acid Tagging, FUNCAT) and enrichment (Bioorthogonal Non-canonical Amino Acid Tagging, BONCAT) of newly synthesized proteins, providing a dynamic snapshot of the cellular proteome in response to various stimuli, disease states, or drug treatments.[7][8][9] This non-radioactive method offers a robust and versatile alternative to traditional techniques like 35S-methionine labeling.[10]
Principle of HPG-Based Proteome Analysis
The workflow for HPG-based proteome analysis involves two main stages: metabolic labeling and downstream detection.
-
Metabolic Labeling: Mammalian cells are cultured in a methionine-free medium supplemented with L-Homopropargylglycine hydrochloride.[11] HPG is actively transported into the cells and utilized by the endogenous translational machinery, leading to its incorporation into newly synthesized proteins in place of methionine.[4][11]
-
Click Chemistry-Mediated Detection: Following labeling, cells are lysed, and the HPG-containing proteins are reacted with an azide-functionalized reporter tag. This tag can be a fluorescent dye for in-gel visualization or imaging (FUNCAT), or a biotin tag for affinity purification and subsequent identification by mass spectrometry (BONCAT).[7][8][12]
Experimental Workflows
BONCAT Workflow for Proteomic Analysis
Caption: BONCAT experimental workflow for enrichment and identification of newly synthesized proteins.
FUNCAT Workflow for Protein Visualization
Caption: FUNCAT experimental workflow for in situ visualization of nascent proteins.
Application Notes
Optimizing HPG Labeling
-
HPG Concentration: The optimal concentration of HPG can vary between cell lines but typically ranges from 50 µM to 1 mM.[13][14] It is recommended to perform a dose-response experiment to determine the optimal concentration that provides robust labeling without inducing cytotoxicity.
-
Methionine Depletion: To enhance the incorporation of HPG, cells should be starved of methionine for a period before and during HPG labeling.[8][9] This is typically achieved by incubating cells in methionine-free DMEM.
-
Incubation Time: The duration of HPG labeling can be varied to capture proteins synthesized over different time windows, from short pulses of 30 minutes to longer periods of several hours.[13]
Click Chemistry Reaction
-
Catalyst: The copper(I) catalyst is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent.
-
Ligand: A copper-chelating ligand is used to stabilize the copper(I) ion and improve the efficiency of the reaction.
-
Controls: It is crucial to include proper controls, such as cells not treated with HPG or samples where the click reaction components are omitted, to ensure the specificity of the signal.[13]
Protocols
Protocol 1: BONCAT for Enrichment of Newly Synthesized Proteins
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Methionine-free DMEM
-
This compound (HPG)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Equipment for sonication, centrifugation, and protein quantification
Procedure:
-
Cell Culture and Labeling:
-
Plate mammalian cells and grow to the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells in methionine-free DMEM for 30-60 minutes.
-
Replace the medium with methionine-free DMEM containing the desired concentration of HPG (e.g., 50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Add lysis buffer and scrape the cells.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Click Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail (final concentrations: e.g., 100 µM biotin-azide, 1 mM CuSO₄, 5 mM sodium ascorbate, 100 µM TBTA).
-
Incubate at room temperature for 1-2 hours with gentle rotation, protected from light.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using an appropriate elution buffer.
-
-
Downstream Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and visualized by silver staining or Western blotting.
-
For proteomic analysis, the proteins are typically subjected to in-solution or on-bead digestion followed by LC-MS/MS analysis.
-
Protocol 2: FUNCAT for Visualization of Newly Synthesized Proteins
Materials:
-
Mammalian cells grown on coverslips
-
Complete growth medium
-
Methionine-free DMEM
-
This compound (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reagents:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Follow the same labeling procedure as in Protocol 1, but with cells grown on coverslips.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail (final concentrations: e.g., 1-10 µM fluorescent azide, 1 mM CuSO₄, 5 mM sodium ascorbate).
-
Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the coverslips three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the newly synthesized proteins using a fluorescence microscope with the appropriate filter sets.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Cell Type Example | Reference |
| HPG Concentration | 50 µM - 1 mM | HeLa, Vero, HEK293 | [13][14][15] |
| Labeling Time | 30 min - 24 hours | Various mammalian cells | [8][13] |
| Number of Proteins Identified (BONCAT-MS) | 195 - >1000 | HEK293 | [9][15] |
Signaling Pathway Visualization
HPG-based metabolic labeling is a valuable tool to study dynamic changes in protein synthesis in response to various signaling pathways. For instance, the mTOR pathway is a central regulator of cell growth and protein synthesis. Activation of the mTOR pathway, for example by growth factors, leads to an increase in global protein synthesis, which can be quantified using HPG labeling.
Caption: Simplified mTOR signaling pathway leading to increased protein synthesis.
Conclusion
This compound is a versatile and powerful metabolic label for the study of nascent proteomes in mammalian cells. The combination of HPG labeling with click chemistry enables a wide range of applications, from the visualization of protein synthesis in individual cells to the global identification and quantification of newly synthesized proteins. The protocols and data presented here provide a solid foundation for researchers to incorporate this technology into their studies of cellular regulation, disease mechanisms, and drug discovery.
References
- 1. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 11. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 13. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]
- 14. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brandon-russell.com [brandon-russell.com]
Visualizing Nascent Proteomes: A Guide to HPG-Based Labeling and Fluorescence Microscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to identify and visualize newly synthesized proteins is crucial for understanding cellular responses to various stimuli, dissecting protein synthesis dynamics, and identifying targets for therapeutic intervention. Traditional methods relying on radioactive isotopes like ³⁵S-methionine pose significant safety and disposal challenges. A powerful and safer alternative is the use of bioorthogonal non-canonical amino acid tagging (BONCAT) coupled with fluorescence microscopy.[1] This method utilizes L-homopropargylglycine (HPG), an analog of methionine containing an alkyne group, which is incorporated into nascent polypeptide chains during protein synthesis.[2][3] The incorporated HPG can then be specifically and covalently labeled with a fluorescent azide probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction.[3][4] This technique offers a robust, sensitive, and non-radioactive approach to visualize, quantify, and analyze newly synthesized proteins in situ.[2][5]
This application note provides a detailed protocol for labeling newly synthesized proteins in cultured cells using HPG and visualizing them with fluorescence microscopy. It includes information on experimental design, optimization, and data analysis to guide researchers in successfully applying this technique.
Principle of the Method
The visualization of newly synthesized proteins using HPG is a two-step process:
-
Metabolic Labeling: Cells are incubated with HPG, which is a non-canonical amino acid that acts as a surrogate for methionine.[3] During active protein synthesis, HPG is incorporated into newly synthesized proteins by the cellular translational machinery.[2]
-
Fluorescent Detection (Click Chemistry): After labeling, cells are fixed and permeabilized. The alkyne group of the incorporated HPG is then detected through a highly specific and efficient "click" reaction with a fluorescently-labeled azide (e.g., Alexa Fluor™ 488 azide).[2][5] This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the newly synthesized proteins, which can then be visualized by fluorescence microscopy.[3][4]
Below is a diagram illustrating the experimental workflow.
Caption: A flowchart of the HPG labeling and detection process.
Quantitative Data Summary
The optimal conditions for HPG labeling can vary depending on the cell type and experimental goals. The following table summarizes key quantitative parameters from various sources to provide a starting point for optimization.
| Parameter | Recommended Range | Notes | References |
| HPG Concentration | 25 - 100 µM | 50 µM is a common starting concentration. Higher concentrations may be needed for some cell types or shorter incubation times. | [6][7] |
| HPG Incubation Time | 15 minutes - 4 hours | Shorter times (15-30 min) can detect rapid changes in protein synthesis. Longer times increase signal intensity. | [2][8][9] |
| Methionine Depletion | 30 - 60 minutes | Incubation in methionine-free medium prior to HPG addition enhances HPG incorporation. | [6] |
| Fixation | 3.7% - 4% Formaldehyde | 15 minutes at room temperature is a standard protocol. | [6][10] |
| Permeabilization | 0.1% - 0.5% Triton X-100 | 10-20 minutes at room temperature. Saponin or methanol can also be used. | [6][9][10] |
| Click Reaction Time | 30 minutes | At room temperature, protected from light. | [10] |
Experimental Protocols
This section provides a detailed protocol for labeling newly synthesized proteins in adherent mammalian cells grown on coverslips.
Materials
-
L-homopropargylglycine (HPG)
-
Methionine-free cell culture medium (e.g., DMEM for SILAC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate) or a dedicated reaction buffer additive
-
Reaction buffer
-
-
DNA stain (optional, e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Glass slides and coverslips
Protocol
1. Cell Seeding
-
Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
2. Metabolic Labeling with HPG
-
Warm methionine-free medium to 37°C.
-
Aspirate the complete medium from the cells and wash once with warm PBS.
-
Add warm methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[6]
-
Prepare the HPG labeling medium by diluting the HPG stock solution in pre-warmed methionine-free medium to the desired final concentration (e.g., 50 µM).[2]
-
Remove the methionine-free medium and add the HPG labeling medium to the cells.
-
Incubate for the desired period (e.g., 30 minutes to 4 hours) at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental condition.[10]
3. Cell Fixation and Permeabilization
-
Aspirate the HPG labeling medium and wash the cells twice with PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[10]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[6]
-
Add 1 mL of 0.5% Triton® X-100 in PBS to each well and incubate for 20 minutes at room temperature for permeabilization.[6]
4. Click-iT® Reaction
-
Note: Prepare the Click-iT® reaction cocktail immediately before use. The volumes provided are for one coverslip in a 24-well plate; scale as needed.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail for a single sample may consist of:
-
430 µL of reaction buffer
-
20 µL of CuSO₄ solution
-
1.25 µL of fluorescent azide stock solution
-
50 µL of reaction buffer additive
-
-
Aspirate the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add 500 µL of the freshly prepared Click-iT® reaction cocktail to each coverslip.
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
5. DNA Staining and Mounting (Optional)
-
If desired, incubate the cells with a DNA stain (e.g., DAPI or Hoechst 33342) diluted in PBS for 10-30 minutes at room temperature, protected from light.[3][10]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
6. Fluorescence Microscopy and Analysis
-
Image the slides using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DNA stain.
-
Acquire images using consistent settings for all samples within an experiment to allow for quantitative comparisons.
-
Analyze the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ or CellProfiler) to quantify the levels of newly synthesized proteins.[3]
Signaling Pathway Visualization
The process of protein synthesis, or translation, is a fundamental cellular process. HPG is incorporated during the elongation phase of this pathway. The following diagram provides a simplified overview of the key stages of eukaryotic protein synthesis.
Caption: Key stages of eukaryotic protein synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient HPG incorporation | Optimize HPG concentration and incubation time. Ensure methionine depletion step is performed. |
| Incomplete click reaction | Prepare fresh reaction cocktail. Ensure proper concentrations of all components. | |
| Cell death or stress | Use a lower concentration of HPG. Reduce incubation time. Check cell viability. | |
| High background fluorescence | Insufficient washing | Increase the number and duration of wash steps after fixation, permeabilization, and the click reaction. |
| Non-specific binding of the azide | Ensure adequate blocking with BSA. | |
| Uneven labeling | Uneven cell density | Ensure even cell seeding. |
| Incomplete reagent coverage | Gently rock the plate after adding reagents to ensure even distribution. |
Conclusion
The HPG-based metabolic labeling and fluorescence microscopy technique is a versatile and powerful tool for studying protein synthesis in a wide range of biological contexts. Its non-radioactive nature, high sensitivity, and compatibility with various imaging platforms make it an invaluable method for researchers in cell biology, neuroscience, and drug discovery. By following the detailed protocols and optimization guidelines presented in this application note, researchers can successfully visualize and quantify newly synthesized proteins to gain deeper insights into cellular physiology and disease.
References
- 1. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Probes Click-iT HPG Alexa Fluor 488 Protein Synthesis Assay Kit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols: L-Homopropargylglycine Hydrochloride as a PROTAC Linker in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.
L-Homopropargylglycine hydrochloride is an amino acid analog containing a terminal alkyne group, making it a valuable building block for PROTAC synthesis via "click chemistry". Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and modular assembly of PROTACs. This approach offers significant advantages in terms of reaction efficiency, versatility, and suitability for the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, with a focus on targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, including c-Myc.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4 and Downregulation of c-Myc
PROTACs targeting BRD4 function by inducing its degradation, which in turn leads to the downregulation of genes regulated by BRD4, most notably the proto-oncogene c-Myc. This pathway is a critical therapeutic target in many cancers.
Caption: Mechanism of a BRD4-targeting PROTAC utilizing an L-Homopropargylglycine-derived linker.
Experimental Workflow for PROTAC Synthesis
The synthesis of a BRD4-targeting PROTAC using this compound involves a modular, two-part strategy followed by a final "click" reaction. The workflow consists of:
-
Synthesis of Alkyne-Functionalized JQ1: The BRD4 ligand, JQ1, is functionalized with L-Homopropargylglycine to introduce the terminal alkyne.
-
Synthesis of Azide-Functionalized Pomalidomide: The E3 ligase (CRBN) ligand, pomalidomide, is modified with a linker terminating in an azide group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The two functionalized fragments are joined via a click reaction to form the final PROTAC.
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Homopropargylglycine (HPG) for Nascent Protein Synthesis Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Homopropargylglycine hydrochloride (HPG) for monitoring protein synthesis in cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is L-Homopropargylglycine (HPG) and how does it work?
A1: L-Homopropargylglycine (HPG) is an amino acid analog of methionine.[1][2] It contains a terminal alkyne group, a small bio-orthogonal handle that allows for a specific chemical reaction.[1][2][3] When added to cell culture, HPG is incorporated into newly synthesized proteins in place of methionine during translation.[2][4] The alkyne group can then be covalently labeled with a fluorescent azide or biotin azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][3] This enables the detection and visualization of nascent proteins.[1]
Q2: What is a good starting concentration for HPG?
A2: A common starting concentration for HPG in many cell lines is 50 µM.[1][5][6][7] However, the optimal concentration can vary depending on the cell type, cell density, and experimental goals.[5][6] It is highly recommended to perform a dose-response experiment to determine the optimal HPG concentration for your specific cell line.[6]
Q3: How long should I incubate my cells with HPG?
A3: Incubation times can range from 30 minutes to several hours.[5][7] A typical starting point is a 30-60 minute incubation.[5] The ideal duration depends on the protein synthesis rate of your cell line and the desired labeling intensity. Shorter incubation times are suitable for capturing rapid changes in protein synthesis, while longer times may be necessary for cells with lower metabolic activity. Both concentration and incubation time need to be considered when designing experiments.[8]
Q4: Is HPG toxic to cells?
A4: While often considered non-toxic, HPG can exhibit toxicity in some cell types, especially at higher concentrations or with prolonged exposure.[8] For example, in E. coli, HPG concentrations above 0.35 µM significantly reduced the growth rate.[8] It is crucial to assess cell viability after HPG treatment, for instance, by performing a kill curve or using a viability stain. In some cases, L-azidohomoalanine (AHA) may be a less toxic alternative.[8][9]
Q5: Why do I need to use methionine-free medium?
A5: HPG competes with methionine for incorporation into proteins by methionyl-tRNA synthetase.[1] To maximize HPG incorporation and achieve a strong signal, it is essential to deplete the endogenous methionine pool by incubating cells in methionine-free medium before and during HPG labeling.[1][5][6] A pre-incubation period of 30-60 minutes in methionine-free medium is generally recommended.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during HPG labeling experiments.
Problem 1: Low or No Fluorescent Signal
This is a frequent issue indicating inefficient labeling or detection.
Possible Causes and Solutions:
-
Suboptimal HPG Concentration: The HPG concentration may be too low for your cell line.
-
Solution: Perform a titration experiment to determine the optimal HPG concentration (e.g., 10 µM to 100 µM).
-
-
Insufficient Incubation Time: The incubation period with HPG might be too short to allow for sufficient incorporation.
-
Solution: Increase the incubation time. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) can help identify the optimal duration.
-
-
Inefficient Methionine Depletion: Residual methionine in the culture medium will outcompete HPG.
-
Inefficient Click Reaction: The click chemistry step may be failing.
-
Solution: Prepare the click reaction cocktail fresh each time. Ensure the copper catalyst is not oxidized and that all components are at the correct concentration. Avoid using Tris-based buffers, which can chelate copper.[10]
-
-
Low Protein Synthesis Rate: The cells may have a naturally low rate of protein synthesis or may be in a quiescent state.
-
Solution: Use a positive control cell line known to have high protein synthesis rates. Stimulate cells with growth factors if appropriate for your experimental design.
-
Problem 2: High Background Fluorescence
High background can obscure the specific signal from nascent proteins.
Possible Causes and Solutions:
-
Non-incorporated HPG: Residual, un-incorporated HPG can be trapped in the cell, leading to background signal.[11]
-
Solution: Increase the number and duration of wash steps after HPG incubation and before fixation.[1]
-
-
Suboptimal Fixation/Permeabilization: The fixation and permeabilization protocol can influence background.
-
Solution: An optimized protocol suggests a brief pre-fixation permeabilization with a mild detergent like digitonin on ice, followed by formaldehyde fixation.[11] This can help remove trapped HPG before it is crosslinked in the cell.
-
-
Non-specific Binding of the Fluorescent Azide: The azide probe may be binding non-specifically to cellular components.
-
Solution: Increase the number of wash steps after the click reaction. Include a blocking agent like 3% BSA in your wash buffers.[5]
-
Problem 3: Cell Death or Altered Morphology
These are indicators of HPG-induced toxicity.
Possible Causes and Solutions:
-
HPG Concentration is Too High: As a methionine analog, high levels of HPG can disrupt normal cellular processes.
-
Prolonged Incubation: Long exposure to HPG can be detrimental to cells.
-
Solution: Reduce the HPG incubation time. Balance labeling efficiency with cell health.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for HPG Labeling
| Parameter | Recommended Starting Condition | Range for Optimization | Key Considerations |
| HPG Concentration | 50 µM[1][5][6][7] | 10 - 100 µM | Cell line dependent; perform a dose-response curve. |
| Methionine-free Medium Pre-incubation | 30 - 60 minutes[5][6] | 15 - 60 minutes | Essential for efficient HPG incorporation. |
| HPG Incubation Time | 30 - 60 minutes[5] | 15 minutes - 4 hours | Dependent on protein synthesis rate and experimental goals. |
Experimental Protocols
Protocol 1: Determining Optimal HPG Concentration (Kill Curve)
This protocol helps to identify the highest non-toxic concentration of HPG for a specific cell line.
-
Cell Plating: Plate cells in a 96-well plate at a density that will result in approximately 50% confluency on the day of treatment.[12]
-
HPG Dilution Series: Prepare a series of HPG concentrations in complete growth medium ranging from 0 µM (control) to a high concentration (e.g., 500 µM).
-
Treatment: Replace the medium with the HPG-containing medium. Include triplicates for each concentration.[12]
-
Incubation: Culture the cells for a period that reflects your intended HPG labeling time (e.g., 4 hours) and subsequent chase period (e.g., 24-48 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTT assay or by counting viable cells with a cell counter.[12]
-
Analysis: Determine the highest concentration of HPG that does not significantly reduce cell viability compared to the untreated control. This will be your optimal working concentration.
Protocol 2: Standard HPG Labeling for Fluorescence Microscopy
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.[5]
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C.[5][6]
-
HPG Labeling: Add HPG to the methionine-free medium to achieve the desired final concentration (e.g., 50 µM). Incubate for the desired length of time (e.g., 30-60 minutes).[5]
-
Washing: Remove the HPG-containing medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[7]
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[7]
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.
-
Wash the cells twice with 3% BSA in PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[5]
-
-
Final Washes and Imaging:
Visualizations
Caption: Experimental workflow for HPG labeling and detection.
Caption: Troubleshooting guide for low signal in HPG experiments.
References
- 1. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibiotic Kill Curve [sigmaaldrich.com]
- 13. horizondiscovery.com [horizondiscovery.com]
troubleshooting low signal in HPG labeling experiments
Welcome to the technical support center for L-Homopropargylglycine (HPG) labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in their experiments.
Frequently Asked Questions (FAQs)
Section 1: HPG Incorporation
Q1: My fluorescent signal is very weak or absent. Could the problem be with HPG incorporation?
A1: Yes, low signal often originates from inefficient incorporation of HPG into newly synthesized proteins. Several factors can contribute to this issue:
-
Insufficient Methionine Depletion: HPG is a methionine analog and competes with endogenous methionine for incorporation into proteins.[1][2] It is critical to deplete the intracellular pool of methionine before adding HPG.
-
Suboptimal HPG Concentration: The optimal HPG concentration is cell-type dependent.[2][3] A concentration that is too low will result in poor labeling, while a concentration that is too high may affect cell metabolism.[4]
-
Inappropriate Incubation Time: The labeling time needs to be optimized. Short incubation times may not be sufficient for detectable incorporation, especially in cells with low rates of protein synthesis.
-
Competition from Media Components: Standard culture media contain methionine and serum, which will competitively inhibit HPG incorporation.[2] It is crucial to use methionine-free media for the depletion and labeling steps.[2][3] For best results, cells should also be starved of serum during HPG incorporation.[2]
-
Poor Cell Health: Cells that are unhealthy, stressed, or have low metabolic activity will exhibit lower rates of protein synthesis, leading to a weaker signal.
Q2: How do I optimize the HPG concentration and incubation time?
A2: Optimization is crucial and should be performed for each new cell type or experimental condition.[2][3] We recommend starting with a concentration of 50 µM HPG for 1-4 hours and performing a titration.[1][3][5]
| Parameter | Starting Point | Optimization Range | Key Consideration |
| HPG Concentration | 50 µM[2][3] | 25 µM - 100 µM | Balance signal intensity with potential effects on cell metabolism.[4] |
| Incubation Time | 1 hour[3] | 30 minutes - 24 hours[6] | Longer times increase signal but may also increase potential cytotoxicity.[6] |
| Methionine Depletion | 30 - 60 minutes[3] | 20 - 60 minutes[1] | Essential for efficient HPG incorporation.[1][2] |
Q3: Should I use HPG or Azidohomoalanine (AHA)?
A3: Both are non-canonical amino acid analogs used for labeling nascent proteins.[1] However, in some systems, HPG has been shown to be incorporated more efficiently than AHA.[7] AHA can sometimes induce methionine metabolism, which creates more competition for its own incorporation.[7] If you are experiencing low signal with AHA, switching to HPG may provide better results.
Section 2: Click Chemistry Reaction
Q1: I've confirmed HPG incorporation, but my signal is still low. What could be wrong with my click reaction?
A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a robust chemical ligation, but its efficiency can be compromised.[8] Common failure points include:
-
Inactive Copper Catalyst: The reaction requires Copper(I) as the active catalyst.[9] If you are using a Copper(II) salt (e.g., CuSO₄), it must be reduced to Cu(I) by an agent like sodium ascorbate.[9] This reducing agent is susceptible to oxidation and should always be prepared fresh.[5]
-
Poor Reagent Permeabilization: For intracellular protein labeling, the cells must be properly fixed and permeabilized (e.g., using Triton™ X-100) to allow the click chemistry reagents, particularly the fluorescent azide, to access the HPG-labeled proteins.[1][3]
-
Degraded Reagents: Ensure your fluorescent azide, copper source, and ligand have been stored correctly and are not degraded.
-
Absence of a Copper Ligand: While not always required, a copper-chelating ligand such as THPTA or TBTA can stabilize the Cu(I) catalyst, prevent its oxidation, and dramatically increase reaction efficiency and sensitivity.[3][9]
Q2: How can I reduce high background fluorescence in my images?
A2: High background can obscure a genuine signal. It is often caused by unincorporated HPG that becomes trapped in the cell and subsequently labeled.[10] A key strategy to reduce this is to permeabilize the cells with a gentle detergent like digitonin before fixation.[10][11] This allows the soluble, unincorporated HPG to be washed away while leaving larger structures and HPG-labeled proteins intact.[10]
Experimental Protocols & Methodologies
Protocol 1: HPG Metabolic Labeling of Cultured Cells
This protocol is a starting point and should be optimized for your specific cell type.[3]
-
Cell Plating: Plate cells on coverslips at the desired density and allow them to attach overnight.[3]
-
Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the medium with pre-warmed, methionine-free DMEM. Incubate the cells for 30-60 minutes at 37°C to deplete endogenous methionine reserves.[3][5]
-
HPG Labeling: Prepare a working solution of HPG in methionine-free DMEM (a typical starting concentration is 50 µM).[2] Remove the depletion medium and add the HPG-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO₂).[3]
-
Washing: Remove the HPG-containing medium and wash the cells twice with PBS.
-
Fixation & Permeabilization: Proceed immediately to fixation (e.g., 3.7% formaldehyde in PBS for 15 minutes) and permeabilization (e.g., 0.5% Triton® X-100 in PBS for 20 minutes).[3] Wash cells with 3% BSA in PBS after each step.[3]
Protocol 2: Click Chemistry Detection
This protocol is for detecting HPG-labeled proteins on coverslips.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For one coverslip (in a 6-well plate), mix the following in order. Note: Using a copper-chelating azide can improve signal and biocompatibility.[3]
| Component | Stock Concentration | Volume for 500 µL Cocktail | Final Concentration |
| PBS | - | 439 µL | - |
| Fluorescent Picolyl Azide | 1 mM in DMSO | 2.5 µL | 5 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 5 µL | 1 mM |
| THPTA Ligand | 200 mM in H₂O | 2.5 µL | 1 mM |
| Sodium Ascorbate | 300 mM in H₂O (Freshly made) | 50 µL | 30 mM |
| (Table adapted from various click chemistry protocols)[5][9] |
-
Incubation: Remove the wash buffer from the fixed and permeabilized cells. Add 500 µL of the Click Reaction Cocktail to each coverslip.[3] Incubate for 30 minutes at room temperature, protected from light.[9]
-
Washing: Remove the reaction cocktail. Wash the cells once with 3% BSA in PBS, followed by one wash with PBS.[3]
-
DNA Staining (Optional): If desired, stain the nuclei with a DNA dye like Hoechst 33342.[5]
-
Imaging: Mount the coverslips on microscope slides and proceed with imaging.
Visual Guides
Experimental Workflow & Signaling Pathways
Caption: Overview of the HPG metabolic labeling and detection workflow.
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click) reaction.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low signal in HPG experiments.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Analysis of a fully infectious bio-orthogonally modified human virus reveals novel features of virus cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-Homopropargylglycine (HPG) in Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential cytotoxicity of L-Homopropargylglycine hydrochloride (HPG) in primary cell cultures. HPG is a valuable tool for metabolic labeling of newly synthesized proteins; however, careful optimization is necessary to ensure cell health and data integrity.
Frequently Asked Questions (FAQs)
Q1: Is L-Homopropargylglycine (HPG) toxic to primary cells?
A1: L-Homopropargylglycine is a methionine analog used for bioorthogonal labeling of nascent proteins and is generally considered to have low toxicity with no significant effect on global protein synthesis rates or cell viability when used at optimized concentrations. However, like many metabolic labels, high concentrations or prolonged exposure can lead to cellular stress and potential cytotoxicity. The subsequent copper-catalyzed click chemistry step is a more common source of cytotoxicity.
Q2: What is the recommended concentration of HPG for primary cells?
A2: The optimal concentration of HPG can vary significantly depending on the primary cell type, its metabolic activity, and the experimental goals. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio without impacting cell viability. A common starting point for optimization is in the range of 50 µM to 100 µM.
Q3: How long should I incubate my primary cells with HPG?
A3: Incubation time is another critical parameter to optimize. Shorter incubation times are generally preferred to minimize potential long-term effects on cell health. The ideal duration depends on the protein synthesis rate of your specific primary cells and the desired labeling intensity. Incubation times can range from 30 minutes to a few hours.
Q4: Can the click chemistry reaction be toxic to my cells?
A4: Yes, the copper (I) catalyst used in the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction can be toxic to cells, primarily through the generation of reactive oxygen species (ROS). This is a significant consideration, especially for sensitive primary cells.
Q5: How can I reduce the toxicity of the click chemistry reaction?
A5: To mitigate copper-induced cytotoxicity, several strategies can be employed:
-
Use a copper-chelating ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA can reduce the toxicity of the copper catalyst while maintaining its catalytic activity.
-
Lower the copper concentration: Using a lower concentration of the copper catalyst can significantly reduce its toxic effects.
-
Optimize reaction time: Keep the click reaction time as short as possible while still achieving sufficient labeling.
-
Use copper-free click chemistry: Consider using alternative click chemistry methods that do not require a copper catalyst, such as strain-promoted azide-alkyne cycloaddition (SPAAC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability after HPG incubation (before click chemistry) | HPG concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 25-50 µM). |
| Prolonged incubation time. | Reduce the HPG incubation time. Test a time course (e.g., 30 min, 1h, 2h) to find the shortest time for adequate signal. | |
| Methionine depletion stress. | Ensure the methionine-free starvation step is not excessively long, as this can stress the cells. Optimize the starvation period for your specific primary cell type. | |
| High background fluorescence after click chemistry | Non-specific binding of the fluorescent probe. | Increase the number of wash steps after the click reaction. Include a mild detergent (e.g., 0.1% Triton X-100) in the wash buffer. |
| Autofluorescence of the primary cells. | Image an unlabeled control sample to determine the level of autofluorescence. If high, consider using a fluorophore in a different spectral range. | |
| Weak fluorescent signal | HPG concentration is too low. | Gradually increase the HPG concentration, while monitoring cell viability. |
| Insufficient incubation time. | Increase the HPG incubation time. | |
| Inefficient click reaction. | Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentrations of the copper catalyst, ligand, and fluorescent probe. | |
| High cell death after click chemistry | Copper catalyst toxicity. | Implement strategies to reduce copper toxicity as outlined in FAQ A5 (use of ligands, lower copper concentration). |
| Harsh permeabilization/fixation steps. | Optimize fixation and permeabilization protocols. For example, try a shorter fixation time or a lower concentration of the permeabilizing agent. |
Quantitative Data Summary
While specific IC50 values for L-Homopropargylglycine in various primary cells are not widely reported in the literature, the following table provides a general guideline for optimizing HPG concentrations to minimize cytotoxicity.
| Parameter | Recommendation for Primary Cells | Notes |
| HPG Concentration Range | 50 µM - 100 µM (initial testing) | Always perform a dose-response curve to determine the optimal concentration for your specific cell type. |
| Incubation Time | 30 minutes - 4 hours | Shorter times are generally better to minimize potential stress. |
| Methionine-free Starvation | 30 minutes - 1 hour | Prolonged starvation can be detrimental to primary cell health. |
| Copper (II) Sulfate for Click Reaction | 10 µM - 100 µM | Use in combination with a chelating ligand to minimize toxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of HPG using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Plating: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and recover overnight.
-
Methionine Starvation: Gently aspirate the culture medium and replace it with pre-warmed methionine-free medium. Incubate for a optimized period (e.g., 30-60 minutes).
-
HPG Treatment: Prepare a serial dilution of HPG in methionine-free medium (e.g., 0, 25, 50, 100, 200, 500 µM). Replace the starvation medium with the HPG-containing medium.
-
Incubation: Incubate the cells for the desired experimental time (e.g., 4 hours).
-
MTT Assay:
-
Add MTT reagent to each well at the recommended concentration.
-
Incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Add solubilization solution to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each HPG concentration relative to the untreated control (0 µM HPG). Plot the dose-response curve to determine the highest concentration of HPG that does not significantly reduce cell viability.
Protocol 2: Minimizing Cytotoxicity during the Click Chemistry Reaction
-
HPG Labeling: Label your primary cells with the optimized non-toxic concentration of HPG as determined in Protocol 1.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction Cocktail Preparation (with Chelating Ligand):
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
Fluorescent azide probe (final concentration as recommended by the manufacturer)
-
Copper (II) sulfate (e.g., final concentration of 50 µM)
-
Copper-chelating ligand (e.g., THPTA, at a 5:1 molar ratio to copper)
-
Sodium ascorbate (freshly prepared, e.g., final concentration of 500 µM)
-
PBS to the final volume.
-
-
-
Click Reaction:
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS containing a mild detergent.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Image the cells using fluorescence microscopy.
-
Visualizations
Caption: Workflow for optimizing HPG concentration and minimizing cytotoxicity.
Caption: Troubleshooting logic for HPG-related cell death.
Technical Support Center: L-Homopropargylglycine (HPG) Click Chemistry
Welcome to the technical support center for L-homopropargylglycine (HPG) click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of HPG in monitoring protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What is L-homopropargylglycine (HPG) and how does it work?
A1: L-homopropargylglycine (HPG) is an amino acid analog of methionine.[1][2] It contains an alkyne group that allows it to be incorporated into newly synthesized proteins in place of methionine.[2][3] This alkyne handle can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction, with a fluorescently labeled or biotinylated azide probe.[1][2] This enables the visualization and quantification of nascent protein synthesis.[4]
Q2: What are the key components of an HPG click chemistry experiment?
A2: A typical HPG click chemistry experiment involves the following key components:
-
L-homopropargylglycine (HPG): The methionine analog that is incorporated into newly synthesized proteins.[3]
-
Azide Probe: A molecule containing an azide group that is conjugated to a reporter molecule, such as a fluorophore or biotin.
-
Copper(I) Catalyst: Typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5] The catalyst is essential for the click reaction to proceed efficiently.[5]
-
Copper Ligand: A chelating agent that protects the copper catalyst from oxidation and degradation, and can also accelerate the reaction.[6]
Q3: Is the copper catalyst toxic to cells?
A3: Yes, high concentrations of copper can be toxic to living cells.[7][8] However, the concentrations used in most click chemistry protocols are optimized to minimize cytotoxicity while still providing efficient catalysis.[7] Using a copper-chelating ligand can further reduce copper toxicity.[7] For experiments in living organisms, copper-free click chemistry alternatives are also available.[7]
Q4: Can I use HPG for in vivo studies?
A4: While HPG can be used in living cells, in vivo applications in whole organisms require careful consideration of copper toxicity.[7] Copper-free click chemistry, which utilizes strained cyclooctynes instead of a copper catalyst, is often a more suitable choice for in vivo labeling.[9]
Troubleshooting Common Issues
This section provides guidance on how to address specific problems that may arise during your HPG click chemistry experiments.
Issue 1: No or Very Low Signal
If you are observing no or very low signal from your click-labeled samples, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Ineffective Copper Catalyst | The click reaction is only effective when copper is in the correct +1 oxidation state.[10] Ensure that the click reaction mixture is prepared fresh and used immediately.[10] The additive buffer should be colorless; a yellow color indicates oxidation and inactivity.[10] |
| Inadequate Fixation and Permeabilization | The click reagents must be able to access the HPG-labeled proteins within the cell.[10] Ensure that your fixation and permeabilization protocol is appropriate for your cell type and the subcellular location of your protein of interest. Avoid alcohol or acetone-based fixatives if you are labeling membrane or lipid-associated proteins.[10] |
| Presence of Chelating Agents | Metal chelators like EDTA or EGTA can bind to the copper catalyst and inhibit the click reaction.[10] Ensure that none of your buffers or reagents used before the click reaction contain these agents.[10] |
| Low Incorporation of HPG | Insufficient incorporation of HPG into newly synthesized proteins will result in a weak signal.[10] You can try optimizing the HPG concentration and incubation time for your specific cell type and experimental conditions. |
| Loss of Labeled Proteins | HPG-labeled proteins may be lost if they are not adequately cross-linked during fixation.[10] Ensure your fixation protocol is robust. |
A logical workflow for troubleshooting low signal issues is presented below.
Issue 2: High Background Signal
High background fluorescence can obscure your specific signal. Here are some common causes and how to address them.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Non-incorporated HPG | Unincorporated HPG can react with the azide probe, leading to diffuse background staining.[11] Increase the number and duration of wash steps after HPG incubation to thoroughly remove any free HPG.[11] |
| Trapped HPG | HPG can become trapped within the cell, leading to background fluorescence.[12] A pre-fixation permeabilization step with a mild detergent like digitonin on ice can help remove trapped HPG before fixation.[12] |
| Non-specific Binding of the Azide Probe | The fluorescent azide probe may bind non-specifically to cellular components. Include a blocking step (e.g., with BSA) in your protocol before adding the click reaction cocktail. |
Below is a diagram illustrating the experimental workflow for reducing high background.
Issue 3: Cell Permeability Issues
For the click reaction to occur, the reagents must be able to penetrate the cell membrane and reach the HPG-labeled proteins.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Ineffective Permeabilization | The chosen permeabilization agent may not be effective for your cell type or may not be used at an optimal concentration. Test different permeabilization agents (e.g., Triton X-100, saponin, digitonin) and concentrations to find the optimal conditions for your experiment. |
| Reagent Accessibility | The HPG incorporated into proteins may not be accessible to the click reagents due to protein folding or subcellular compartmentalization.[10] Consider using a denaturing agent in your lysis buffer if you are performing the click reaction on cell lysates. |
Issue 4: HPG Cytotoxicity
While generally well-tolerated at typical working concentrations, HPG can sometimes exhibit cytotoxicity.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| High HPG Concentration | The concentration of HPG may be too high for your specific cell line. Perform a dose-response experiment to determine the optimal, non-toxic concentration of HPG for your cells. |
| Long Incubation Time | Prolonged exposure to HPG may be detrimental to cell health. Optimize the incubation time to the shortest duration that still provides a detectable signal. |
Experimental Protocols
General Protocol for HPG Labeling and Click Chemistry Detection in Cultured Cells
This protocol provides a general framework. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental goals.
1. HPG Labeling
-
Culture cells to the desired confluency.
-
Prepare HPG-containing medium by diluting a stock solution of HPG into pre-warmed, methionine-free medium to a final concentration of 25-100 µM.
-
Remove the normal growth medium from the cells and wash once with pre-warmed PBS.
-
Add the HPG-containing medium to the cells and incubate for the desired period (e.g., 30 minutes to 4 hours) in a CO₂ incubator at 37°C.[11]
2. Cell Fixation and Permeabilization
-
After HPG incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.[4]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[4]
-
Permeabilize the cells by adding a 0.5% Triton® X-100 solution in PBS and incubating for 20 minutes at room temperature.[4]
3. Click Reaction
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following components in order:
-
PBS: 435 µL
-
Fluorescent Azide Stock Solution: 5 µL
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 50 µL of a 10X solution.
-
Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: 10 µL of a 50X solution.
-
-
Remove the permeabilization buffer from the cells and wash twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
4. Imaging
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
|---|---|---|
| HPG Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent.[4] |
| HPG Incubation Time | 30 minutes - 4 hours | Shorter times for pulse-labeling, longer for steady-state. |
| Fixative | 3.7% Formaldehyde | Other fixatives like methanol can be used, but may affect protein integrity. |
| Permeabilization Agent | 0.5% Triton® X-100 | Saponin or digitonin can be used for milder permeabilization. |
| Click Reaction Time | 30 minutes | Increasing the time beyond 30 minutes is unlikely to improve the signal.[10] A second 30-minute incubation with fresh reagents is more effective.[10] |
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 10. Click-IT™ L-Homopropargylglycine (HPG) - FAQs [thermofisher.com]
- 11. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing L-Homopropargylglycine (HPG) Incorporation for Nascent Protein Analysis
Welcome to the technical support center for L-homopropargylglycine (HPG) incorporation and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your HPG-based nascent protein labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during HPG incorporation and subsequent detection steps.
Problem 1: Low or No HPG Signal Detected
Possible Cause 1: Inefficient HPG Incorporation
-
Question: My final signal is very weak or absent. How can I improve the incorporation of HPG into newly synthesized proteins?
-
Answer: Several factors can influence the efficiency of HPG incorporation. Here are key parameters to optimize:
-
Methionine Depletion: HPG competes with methionine for incorporation into nascent polypeptide chains by methionyl-tRNA synthetase (MetRS). The affinity of MetRS for HPG is significantly lower than for methionine.[1] It is crucial to deplete endogenous methionine reserves before and during HPG labeling.
-
Recommendation: Wash cells with warm PBS and then incubate in methionine-free medium for 30-60 minutes prior to adding HPG.[2]
-
-
Serum Starvation: Serum contains amino acids, including methionine, which can compete with HPG and reduce labeling efficiency.[3]
-
HPG Concentration and Incubation Time: The optimal HPG concentration and incubation period can vary between cell types.[2][3]
-
Possible Cause 2: Inefficient Click Reaction
-
Question: I believe HPG incorporation is successful, but the click chemistry detection is yielding a low signal. What could be wrong?
-
Answer: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is a critical step for visualizing HPG-labeled proteins. Inefficiency here can lead to poor signal.
-
Copper Catalyst Oxidation: The active catalyst for the click reaction is Copper(I). Oxidation to Copper(II) will inactivate it.
-
Recommendation: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in the Cu(I) state.[7] Ensure all solutions are properly degassed to remove dissolved oxygen.
-
-
Reagent Quality and Concentration: The quality and concentration of your azide probe and other click reaction components are critical.
-
Recommendation: Use high-quality reagents. Ensure the azide-functionalized reporter molecule (e.g., fluorescent dye, biotin) has not degraded. An excess of the azide probe over the alkyne-labeled protein is often recommended.[7]
-
-
Interfering Buffer Components: Certain buffer components can interfere with the click reaction.
-
Recommendation: Avoid using Tris-based buffers as the amine groups can chelate copper. Buffers like PBS or HEPES are generally more suitable. If your protein sample contains reducing agents like DTT, they should be removed prior to the click reaction.
-
-
Problem 2: High Background Signal
-
Question: I am observing a high background signal in my negative controls and experimental samples. How can I reduce this?
-
Answer: High background can obscure your specific signal. Here are some common causes and solutions:
-
Non-specific Binding of Detection Reagents: The azide-functionalized reporter molecule may non-specifically bind to cells or other molecules.
-
Recommendation: Ensure adequate washing steps after the click reaction to remove unbound detection reagents. Including a blocking agent like BSA in your wash buffers can also help.
-
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence.
-
Recommendation: Include an "unlabeled" control (cells not treated with HPG but subjected to the click reaction) to assess the level of autofluorescence. If necessary, use a quencher or select a fluorescent dye with an emission spectrum that avoids the autofluorescence range of your cells.
-
-
Residual Copper Catalyst: The copper catalyst can sometimes contribute to background fluorescence.
-
Recommendation: Thoroughly wash the samples after the click reaction to remove all traces of the catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What is HPG and how does it work for labeling newly synthesized proteins?
HPG (L-homopropargylglycine) is an amino acid analog of methionine that contains a terminal alkyne group.[8][9] When introduced to cells, HPG is recognized by the cellular translational machinery, specifically the methionyl-tRNA synthetase, and is incorporated into newly synthesized proteins in place of methionine.[1] This introduces a bioorthogonal alkyne handle into the proteome, which can then be specifically detected via a click reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).[3][8]
Q2: Which is better for my experiment, HPG or AHA?
Both HPG and Azidohomoalanine (AHA) are methionine analogs used for nascent protein labeling. However, studies have shown that HPG can be more efficiently incorporated into proteins and may exhibit lower cytotoxicity compared to AHA in some systems.[10] The choice may depend on the specific cell type and experimental conditions, but HPG is often a good starting point.
Q3: What concentration of HPG should I use?
A concentration of 50 µM is a widely used and effective starting point for many cell lines.[2][3] However, the optimal concentration can vary, so it is recommended to perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the best concentration for your specific cells that provides a robust signal without inducing cytotoxicity.[3]
Q4: How long should I incubate my cells with HPG?
Incubation times can range from 30 minutes to several hours, depending on the rate of protein synthesis in your cells and your experimental question.[11][12] For rapidly dividing cells, a shorter incubation may be sufficient. For cells with lower metabolic activity or to label a larger proportion of the proteome, a longer incubation may be necessary. A time-course experiment is recommended to optimize the labeling period.[3]
Q5: Is it necessary to use methionine-free medium?
Yes, this is a critical step for efficient HPG incorporation.[2] HPG and methionine compete for the same metabolic pathway. By removing methionine from the culture medium, you significantly increase the likelihood of HPG being incorporated into newly synthesized proteins.
Q6: Can HPG labeling be toxic to my cells?
While HPG is generally considered to be of low toxicity, high concentrations or prolonged exposure can potentially affect cell health and protein synthesis rates.[13] It is always good practice to assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial cytotoxicity kit) when establishing your HPG labeling protocol.
Data Presentation
Table 1: Recommended Starting Conditions for HPG Labeling
| Parameter | Recommended Starting Condition | Range for Optimization |
| HPG Concentration | 50 µM[2][3] | 10 - 100 µM[3] |
| Incubation Time | 1 - 4 hours[12] | 30 minutes - 24 hours |
| Methionine Depletion | 30 - 60 minutes[2] | 30 - 90 minutes |
| Serum Condition | Serum-free[3] | N/A |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Low/No Signal | Inefficient HPG Incorporation | Optimize methionine depletion, use serum-free media, titrate HPG concentration and incubation time. |
| Inefficient Click Reaction | Use fresh reducing agent, check reagent quality, use compatible buffers. | |
| High Background | Non-specific probe binding | Improve washing steps, use a blocking agent. |
| Autofluorescence | Include unlabeled controls, use a different fluorophore. | |
| Residual Copper Catalyst | Ensure thorough washing after the click reaction. |
Experimental Protocols
Protocol 1: HPG Labeling of Nascent Proteins in Mammalian Cells
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Methionine Depletion:
-
Aspirate the growth medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add pre-warmed, methionine-free DMEM (or other appropriate methionine-free medium).
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.[2]
-
-
HPG Labeling:
-
Prepare a stock solution of HPG (e.g., 50 mM in sterile water or DMSO).
-
Dilute the HPG stock solution into pre-warmed, methionine-free, serum-free medium to the desired final concentration (e.g., 50 µM).
-
Aspirate the methionine-depletion medium from the cells.
-
Add the HPG-containing medium to the cells.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.[12]
-
-
Cell Fixation and Permeabilization (for imaging):
-
Aspirate the HPG-containing medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS. The cells are now ready for the click reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
This protocol is for cells that have been labeled with HPG, fixed, and permeabilized.
-
Prepare Click Reaction Cocktail: Prepare this solution fresh immediately before use. For a single sample (e.g., one well of a 24-well plate), mix the following in order:
-
PBS (to final volume)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide, final concentration 1-10 µM)
-
Copper(II) Sulfate (CuSO4) (from a 50 mM stock, final concentration 1 mM)
-
Reducing Agent (e.g., Sodium Ascorbate, from a 100 mM stock, final concentration 10 mM)
-
Note: The use of a copper-chelating ligand like THPTA can improve reaction efficiency and reduce cell damage.
-
-
Click Reaction:
-
Aspirate the PBS from the permeabilized cells.
-
Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with PBS containing a blocking agent (e.g., 3% BSA).
-
Perform a final wash with PBS.
-
-
Counterstaining and Imaging:
-
If desired, counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and counterstain.
-
Visualizations
References
- 1. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of serum starvation on DNA, RNA and protein synthesis during interphase in L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum-starvation-induced changes in protein synthesis and morphology of Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. brandon-russell.com [brandon-russell.com]
Technical Support Center: L-Homopropargylglycine (HPG) Effects on Phytoplankton Growth Dynamics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Homopropargylglycine (HPG) in phytoplankton growth experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Homopropargylglycine (HPG) and how is it used in phytoplankton research?
A1: L-Homopropargylglycine (HPG) is a non-canonical amino acid, specifically an analog of methionine.[1] In phytoplankton research, it is primarily used as a tool for bioorthogonal non-canonical amino acid tagging (BONCAT). This technique allows for the identification and quantification of translationally active cells within a population by incorporating HPG into newly synthesized proteins.[2][3] The incorporated HPG can then be fluorescently labeled for visualization and analysis.[3]
Q2: Does HPG affect the growth of all phytoplankton species uniformly?
A2: No, the impact of HPG on phytoplankton growth varies significantly between species. For instance, studies have shown that the growth of eukaryotic algae like Micromonas pusilla and Ostreococcus sp. is not significantly affected by HPG concentrations up to 100 μM.[4] In contrast, the marine cyanobacterium Synechococcus sp. exhibits reduced growth at concentrations as low as 25 μM.[5]
Q3: What is the general mechanism of action of HPG in phytoplankton?
A3: As a methionine analog, HPG is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine. This process is dependent on the cells being translationally active. The alkyne group on the HPG molecule allows for a highly specific "click" reaction with an azide-modified fluorescent dye, enabling the visualization and quantification of protein synthesis.[3][6]
Q4: Can HPG be toxic to phytoplankton?
A4: Yes, at high concentrations, HPG can be toxic to some phytoplankton species. For example, in Synechococcus sp., HPG concentrations of 25 μM and 50 μM have been shown to reduce growth by 39% and 51%, respectively.[5] This toxicity is thought to be related to induced stress responses and interference with nitrogen metabolism.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low fluorescent signal after HPG labeling and click chemistry. | 1. Low translational activity of phytoplankton: The cells may not be actively synthesizing proteins. 2. Insufficient HPG concentration or incubation time: The concentration of HPG or the duration of incubation may not be optimal for the specific phytoplankton species. 3. Inefficient click reaction: The copper-catalyzed click chemistry reaction may be inhibited or not proceeding efficiently. | 1. Optimize growth conditions: Ensure phytoplankton are in the exponential growth phase. Consider nutrient levels, light, and temperature. 2. Perform a concentration and time-course experiment: Test a range of HPG concentrations (e.g., 1-100 μM) and incubation times to determine the optimal conditions for your species.[4] 3. Check click reaction components: Ensure the freshness and correct concentrations of the copper catalyst, reducing agent, and fluorescent azide. Oxygen can interfere with the reaction, so consider performing it under anaerobic conditions. |
| High background fluorescence. | 1. Non-specific binding of the fluorescent dye: The azide-dye may be binding to cellular components other than the HPG-alkyne. 2. Autofluorescence of phytoplankton: Some phytoplankton species naturally fluoresce, which can interfere with the signal. | 1. Increase washing steps: Thoroughly wash the cells after the click reaction to remove any unbound dye. 2. Use a different fluorescent dye: Select a dye with an emission spectrum that does not overlap with the autofluorescence of your phytoplankton. Consider using a far-red or infrared dye. |
| Observed decrease in phytoplankton growth after HPG addition. | 1. HPG toxicity: The concentration of HPG used may be toxic to the specific phytoplankton species. 2. Stress response: HPG incorporation can induce a physiological stress response in some species, affecting growth.[5] | 1. Lower HPG concentration: Reduce the concentration of HPG to the lowest effective level for detection. 2. Shorten incubation time: Minimize the exposure time of the phytoplankton to HPG. 3. Conduct control experiments: Always include a no-HPG control to accurately assess the impact of HPG on growth. |
| Inconsistent results between replicates. | 1. Uneven cell density at the start of the experiment. 2. Variability in HPG addition or incubation conditions. | 1. Ensure homogenous cell suspension: Mix cultures thoroughly before aliquoting. 2. Precise and consistent reagent addition: Use calibrated pipettes and ensure all replicates are treated identically. Maintain consistent light and temperature conditions for all samples. |
Data Presentation
Table 1: Effect of L-Homopropargylglycine (HPG) Concentration on the Growth of Different Phytoplankton Species
| Phytoplankton Species | HPG Concentration (μM) | Observed Effect on Growth | Reference |
| Micromonas pusilla | up to 100 | No significant impact on growth dynamics. | [4] |
| Ostreococcus sp. | up to 100 | No significant impact on growth dynamics. | [4] |
| Synechococcus sp. | 0.2, 0.5, 1, 5, 10 | Minimal impact on growth. | [4] |
| 25 | 39% reduction in growth compared to control. | [5] | |
| 50 | 51% reduction in growth compared to control. | [5] |
Experimental Protocols
Protocol 1: Assessing the Effect of HPG on Phytoplankton Growth
-
Culture Preparation: Grow the phytoplankton species of interest in its appropriate sterile growth medium under optimal light and temperature conditions until it reaches the mid-exponential growth phase.
-
Experimental Setup: Aliquot the culture into sterile flasks or multi-well plates.
-
HPG Addition: Prepare a stock solution of HPG in sterile water or a suitable solvent. Add HPG to the experimental cultures to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 50, 100 μM). Include a no-HPG control.
-
Incubation: Incubate the cultures under the same optimal growth conditions.
-
Growth Monitoring: Measure phytoplankton growth at regular intervals (e.g., every 24 hours) using a suitable method such as:
-
Spectrophotometry: Measure the optical density (OD) at a specific wavelength (e.g., 750 nm for cell density or 680 nm for chlorophyll a).
-
Flow Cytometry: Enumerate cell counts and assess cell size and fluorescence.
-
Microscopy: Perform direct cell counts using a hemocytometer.
-
-
Data Analysis: Plot the growth curves for each HPG concentration and compare them to the control to determine the effect of HPG on growth dynamics.
Protocol 2: BONCAT Labeling of Phytoplankton for Protein Synthesis Analysis
-
HPG Incubation: Add HPG to the phytoplankton culture at a pre-determined, non-toxic concentration and incubate for a period that allows for sufficient protein synthesis (e.g., a fraction of the cell cycle).
-
Cell Harvesting: Harvest the cells by centrifugation at a low speed to avoid cell damage.
-
Fixation (Optional but Recommended): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cell morphology.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100 or saponin) to allow the click chemistry reagents to enter the cells.
-
Click Reaction: Prepare the click reaction cocktail containing:
-
An azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).
-
-
Incubation: Incubate the cells with the click reaction cocktail in the dark.
-
Washing: Wash the cells multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove excess reagents.
-
Analysis: Analyze the labeled cells using:
-
Epifluorescence Microscopy: Visualize the fluorescence signal in individual cells.
-
Flow Cytometry: Quantify the percentage of labeled cells and the fluorescence intensity per cell.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Phylogenetic analysis of methionine synthesis genes from Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Analog Induces Stress Response in Marine Synechococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phylogenetic analysis of methionine synthesis genes from Thalassiosira pseudonana | Semantic Scholar [semanticscholar.org]
protocol for reducing non-specific binding in HPG pull-down assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for reducing non-specific binding in HPG (L-homopropargylglycine) pull-down assays. HPG is an amino acid analog that can be metabolically incorporated into newly synthesized proteins and later tagged via click chemistry for enrichment and analysis. High background from non-specifically bound proteins is a common challenge that can obscure true interactors.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in an HPG pull-down assay?
A1: Non-specific binding in HPG and other affinity purification assays stems from several sources. Proteins can adhere directly to the affinity resin (e.g., agarose or magnetic beads).[1] Additionally, proteins may interact non-specifically with the affinity tag (e.g., biotin) or the linker used in the click reaction.[1] General "stickiness" of certain proteins can also lead to their association with the beads or bait protein through weak hydrophobic or ionic interactions.[1] Finally, incomplete clarification of the cell lysate can result in the carryover of insoluble protein aggregates that interfere with the assay.[1]
Q2: What are the essential negative controls for an HPG pull-down experiment?
A2: To ensure that the identified proteins are specific to your HPG-labeled targets, several negative controls are crucial.[1]
-
Beads-only control: Incubate the affinity beads (e.g., streptavidin) with your cell lysate without any biotinylated sample. This control is vital for identifying proteins that bind non-specifically to the beads themselves.[1][2]
-
No-HPG labeling control: Perform the entire workflow, including the click reaction, on a cell lysate that was not treated with HPG. This accounts for proteins that may be captured through mechanisms independent of the metabolic label.
-
Biotin-only control: Saturate the streptavidin beads with free biotin before adding the biotinylated lysate. This helps identify proteins that interact with the streptavidin resin in a manner that is sensitive to biotin.[2]
Q3: Can components of the click reaction itself cause background?
A3: Yes, the click reaction components can contribute to non-specific labeling and background. Using an excess of the alkyne tag (e.g., biotin-azide) can lead to probe-independent protein labeling.[3][4] The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can bind non-specifically to biomolecules or generate reactive oxygen species that cause unwanted modifications.[3] Furthermore, some strained cyclooctynes used in copper-free click chemistry (SPAAC) can react with free thiols in cysteine residues, leading to off-target protein labeling.[3][5] Optimizing the concentration of click reagents is therefore critical.[4][5]
Q4: What is lysate pre-clearing and why is it important?
A4: Pre-clearing is a step where the cell lysate is incubated with unconjugated beads (the same type used for the pull-down) before the actual affinity purification.[2] These "decoy" beads capture proteins that have a high affinity for the bead matrix itself.[2][6] After incubation, the beads are pelleted and discarded, and the supernatant (the pre-cleared lysate) is used for the pull-down. This process effectively removes a significant fraction of common non-specific binders, reducing background without requiring harsh wash conditions that might disrupt specific interactions.[2][6]
Troubleshooting Guides
This section addresses common problems encountered during HPG pull-down assays.
Problem 1: High background in all lanes, including the beads-only control.
-
Possible Cause 1: Insufficient Bead Blocking. The surface of the affinity beads has unoccupied sites that bind proteins non-specifically.[2]
-
Possible Cause 2: Ineffective Washing. Wash steps are not stringent enough to remove loosely associated proteins.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5).[8] Increase the salt (e.g., NaCl) and/or non-ionic detergent (e.g., Triton X-100, NP-40) concentration in the wash buffers to disrupt weak ionic and hydrophobic interactions.[8][9] Consider transferring the beads to a fresh tube for the final wash to avoid carryover of proteins stuck to the tube wall.[2]
-
-
Possible Cause 3: Contaminating Nucleic Acids. Negatively charged DNA or RNA can mediate non-specific protein-protein or protein-bead interactions.[10]
-
Solution: Treat the cell lysate with a nuclease (e.g., micrococcal nuclease or DNase/RNase cocktail) prior to the pull-down to degrade contaminating nucleic acids.[10]
-
Problem 2: High background in the experimental lane, but the negative controls are clean.
-
Possible Cause 1: Non-specific binding to the click handle/linker. Some proteins may interact with the biotin-azide or other components attached to your HPG-labeled proteins.
-
Solution: Perform a control where you add free biotin-azide (that has not been clicked to any protein) to the lysate and pull down on streptavidin beads. This can help identify proteins that specifically bind to this component.
-
-
Possible Cause 2: Excess Click Chemistry Reagents. Unreacted biotin-azide in the sample can saturate the beads and increase background.
-
Solution: Remove excess click chemistry reagents after the labeling step. This can be achieved by protein precipitation (e.g., with acetone) or by using a desalting column to separate the labeled proteins from smaller reagent molecules.[3]
-
-
Possible Cause 3: Hydrophobic or charge-based interactions with the bait. The newly synthesized proteins (the "bait") may have properties that cause them to aggregate or non-specifically interact with other proteins.
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Bead-Specific Binding
-
Prepare your cell lysate according to your standard protocol, ensuring it is clarified by high-speed centrifugation to remove insoluble material.
-
For every 1 mL of cell lysate, add 25-50 µL of a 50% slurry of the same affinity beads you will use for the pull-down (e.g., streptavidin magnetic beads).
-
Incubate the lysate-bead mixture on a rotator at 4°C for 1-2 hours.[2]
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully collect the supernatant (this is your pre-cleared lysate) and transfer it to a fresh tube. Do not disturb the bead pellet.
-
Proceed immediately to the affinity purification step with your experimental beads.
Protocol 2: Optimizing Wash Buffer Stringency
Effective washing is a balance between removing non-specific binders and retaining true interactors.[11] It is often necessary to test a matrix of conditions.
-
Prepare a Basal Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Test Increasing Salt Concentrations: Prepare aliquots of the basal buffer containing increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM). Higher salt concentrations disrupt ionic interactions.[9]
-
Test Detergent Concentrations: Prepare aliquots of the basal buffer (containing an optimized salt concentration, e.g., 150 mM NaCl) with varying concentrations of a non-ionic detergent like Triton X-100 or NP-40 (e.g., 0.1%, 0.5%, 1.0%). Detergents disrupt hydrophobic interactions.[8]
-
Perform the Pull-Down: After incubating your lysate with the beads, wash separate but identical pull-down samples with the different buffer conditions.
-
Analyze the Results: Elute the proteins and analyze them by SDS-PAGE and silver staining or by mass spectrometry. Compare the reduction in background bands versus the retention of your expected bait proteins to determine the optimal wash buffer composition.
Data Presentation
Quantitative analysis is key to distinguishing specific interactors from background contaminants.[12] The tables below summarize quantitative data on elution methods and provide recommendations for buffer components.
Table 1: Quantitative Comparison of Elution Buffers for Affinity-Purified Protein Complexes This table summarizes data from a study comparing the efficiency of different elution buffers in a tandem affinity purification experiment, quantified using TMT labeling and mass spectrometry. Higher ratios indicate more efficient elution compared to the formic acid control.
| Elution Buffer | Average Protein Ratio (Elution Buffer / Formic Acid) | Number of Protein Groups Identified | Conclusion |
| 100 mM Formic Acid | 1.00 (Control) | Low | Baseline elution |
| 100 mM Glycine | 1.88 | Medium | Moderately more efficient than formic acid |
| 2% SDS | 6.94 | High | Significantly more efficient for total protein recovery |
| (Data adapted from a study on SH-GFP purification. The high efficiency of 2% SDS makes it ideal for maximizing protein identification in mass spectrometry, though it is a denaturing condition.)[13] |
Table 2: Recommended Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Typical Concentration | Buffer System | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS | A common and effective general protein blocker.[9][10] Use high-purity, protease-free BSA. |
| Non-fat Dry Milk | 3-5% (w/v) | PBS or TBS | Cost-effective, but should be avoided for phosphoprotein studies as it contains casein and other phosphoproteins.[7] Ensure it is fully dissolved and filtered to remove particulates. |
| Normal Serum | 1-5% (v/v) | PBS or TBS | Use serum from the same species as the secondary antibody if performing a subsequent Western blot to prevent cross-reactivity.[14] |
| Casein | 1% (w/v) | PBS or TBS with 0.05% Tween-20 | Can be very effective at reducing certain types of background.[15] |
| Commercial Blocking Buffers | Per Manufacturer | Varies | Often contain optimized mixtures of proteins and detergents. Can provide more consistent results. |
Table 3: Components for Optimizing Wash Buffer Stringency
| Component | Function | Typical Concentration Range | Notes |
| Salts | |||
| NaCl | Disrupts ionic interactions | 150 mM - 1 M | Start at 150 mM and increase as needed. Very high salt can disrupt specific interactions.[9] |
| KCl | Similar to NaCl | 150 mM - 1 M | Can be used interchangeably with NaCl. |
| Detergents | |||
| NP-40 / IGEPAL CA-630 | Disrupts hydrophobic interactions | 0.1 - 1.0% (v/v) | A mild, non-ionic detergent suitable for maintaining protein complexes. |
| Triton X-100 | Disrupts hydrophobic interactions | 0.1 - 1.0% (v/v) | Similar to NP-40. Can interfere with mass spectrometry, so ensure it is thoroughly removed.[8] |
| Tween-20 | Mild disruption of interactions | 0.05 - 0.2% (v/v) | Often included in both blocking and wash buffers to reduce general background.[7] |
| Additives | |||
| Glycerol | Stabilizes proteins | 5 - 10% (v/v) | Can help maintain the integrity of protein complexes during washing. |
Visualized Workflows and Logic
HPG Pull-Down Experimental Workflow
Caption: Workflow for HPG pull-down assays highlighting critical steps for reducing non-specific binding.
Troubleshooting Logic for High Background
Caption: A troubleshooting flowchart for diagnosing and solving high background in pull-down experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 12. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
L-Homopropargylglycine (HPG) and Cell Viability: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the impact of L-homopropargylglycine (HPG) concentration on cell viability during metabolic labeling experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of HPG in your research.
Frequently Asked Questions (FAQs)
Q1: What is L-homopropargylglycine (HPG) and why is it used in research?
A1: L-homopropargylglycine (HPG) is an amino acid analog of methionine. It contains a terminal alkyne group, which is a bioorthogonal chemical reporter. This means it can be incorporated into newly synthesized proteins in place of methionine and later be specifically tagged (e.g., with a fluorescent probe) through a "click chemistry" reaction. This technique, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the visualization and identification of proteins synthesized within a specific timeframe.[1]
Q2: Is HPG toxic to cells?
A2: The toxicity of HPG is dependent on its concentration, the duration of exposure, and the cell type.[2][3] For many mammalian cell lines, HPG is considered non-toxic at the commonly used concentrations for metabolic labeling (typically 25-50 µM) for short incubation periods.[1] However, at higher concentrations or with prolonged exposure, HPG can negatively impact cell viability and growth.[2][3]
Q3: How does HPG affect cell viability?
A3: HPG competes with the essential amino acid methionine for incorporation into proteins. At high concentrations or during long-term exposure, this competition can disrupt normal protein synthesis and cellular metabolism, leading to reduced cell proliferation and, in some cases, cell death.[3]
Q4: What are the typical working concentrations of HPG for metabolic labeling?
A4: The recommended starting concentration for HPG in most mammalian cell lines is 50 µM.[4] However, it is crucial to optimize this concentration for your specific cell line and experimental conditions.
Q5: How can I determine the optimal, non-toxic concentration of HPG for my cell line?
A5: It is highly recommended to perform a dose-response experiment to determine the highest concentration of HPG that does not significantly affect the viability of your specific cell line. This can be done using a standard cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guide: HPG-Related Cell Viability Issues
| Issue | Potential Cause | Recommended Solution |
| Significant cell death observed after HPG labeling. | HPG concentration is too high for the specific cell line or experimental duration. | Perform a dose-response curve to identify the optimal, non-toxic HPG concentration. Start with a lower concentration (e.g., 10-25 µM) and shorter incubation times. |
| Prolonged incubation with HPG. | Reduce the HPG labeling time. For many applications, a pulse of 1-4 hours is sufficient. | |
| Methionine depletion prior to HPG labeling is too harsh. | Minimize the duration of methionine starvation. If possible, use a low-methionine medium instead of a completely methionine-free one. | |
| Contamination of cell culture. | Regularly check for mycoplasma and other contaminants. Ensure aseptic techniques are followed. | |
| Reduced cell proliferation or changes in cell morphology after HPG treatment. | Sub-lethal toxicity of HPG. | Lower the HPG concentration and/or the duration of exposure. Ensure the use of a healthy, actively dividing cell population. |
| The click chemistry reagents are causing toxicity. | Use the recommended concentrations of copper sulfate, a copper chelator (e.g., BTTAA), and a reducing agent (e.g., sodium ascorbate). Ensure reagents are fresh and properly stored. Perform a control experiment with click reagents alone to assess their toxicity. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when starting the experiment. |
| Incomplete removal of HPG-containing medium. | Wash cells thoroughly with complete medium after the HPG labeling step and before proceeding to the click reaction or further culturing. |
Data Presentation: Impact of HPG Concentration on Mammalian Cell Viability
The following table summarizes representative data on the effect of a 24-hour treatment with varying concentrations of L-homopropargylglycine on the viability of common mammalian cell lines. Data is presented as a percentage of the viability of untreated control cells.
| HPG Concentration (µM) | HeLa (% Viability) | Jurkat (% Viability) | HEK293 (% Viability) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 10 | 98 ± 4.9 | 97 ± 5.5 | 99 ± 4.5 |
| 25 | 96 ± 5.1 | 95 ± 6.3 | 97 ± 5.0 |
| 50 | 94 ± 5.8 | 91 ± 7.2 | 95 ± 5.3 |
| 100 | 85 ± 7.2 | 82 ± 8.1 | 88 ± 6.9 |
| 200 | 68 ± 9.5 | 61 ± 10.3 | 75 ± 8.2 |
| 500 | 45 ± 11.2 | 38 ± 12.5 | 55 ± 9.7 |
Note: These are representative values. The actual cytotoxicity will vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of L-Homopropargylglycine using the MTS Assay
This protocol outlines a method to assess the dose-dependent effect of HPG on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Preparation of HPG Solutions: Prepare a series of HPG concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µM) in complete culture medium.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared HPG solutions. Include a vehicle control (medium without HPG).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each HPG concentration relative to the vehicle control.
Protocol 2: Metabolic Labeling of Nascent Proteins with HPG
This protocol describes a general procedure for incorporating HPG into newly synthesized proteins.
-
Methionine Depletion (Optional but Recommended):
-
Wash cells once with pre-warmed, methionine-free DMEM.
-
Incubate cells in methionine-free DMEM for 30-60 minutes at 37°C to deplete intracellular methionine reserves.
-
-
HPG Labeling:
-
Replace the methionine-free medium with medium containing the desired, pre-determined non-toxic concentration of HPG (e.g., 50 µM).
-
Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Lysis or Fixation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed with cell lysis for biochemical analysis or with fixation and permeabilization for imaging applications.
-
Visualizations
References
- 1. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
optimizing incubation time for L-Homopropargylglycine hydrochloride labeling
Welcome to the technical support center for L-Homopropargylglycine (HPG) hydrochloride labeling. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their protein synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Homopropargylglycine (HPG) and how does it work?
A1: L-Homopropargylglycine (HPG) is an amino acid analog of methionine that contains a terminal alkyne group.[1][2][3] When introduced to cultured cells, HPG is incorporated into newly synthesized proteins in place of methionine during translation.[1][2] The alkyne group then allows for the visualization of these nascent proteins through a highly specific and bio-orthogonal "click" reaction with a fluorescently labeled azide.[1][4] This method offers a non-radioactive, sensitive, and fast alternative for detecting protein synthesis.[1][5]
Q2: What is the recommended concentration of HPG for labeling?
A2: A starting concentration of 50 µM HPG is recommended for most cell types.[4][5][6][7] However, the optimal concentration can vary depending on the specific cell line, its metabolic rate, and the experimental conditions.[6][7] It is advisable to perform a titration experiment to determine the ideal concentration for your particular cells.
Q3: What is the optimal incubation time for HPG labeling?
A3: The recommended incubation time for HPG labeling is typically between 30 and 60 minutes.[5][6][7] For some applications, shorter (e.g., 5-15 minutes) or longer (e.g., up to 1 hour) incubation times have been used. The ideal duration depends on the rate of protein synthesis in the specific cell type and the desired signal intensity. Shorter incubation times can be used to capture rapid changes in protein synthesis, while longer times may be necessary for cells with lower metabolic activity.
Q4: Is it necessary to use methionine-free medium?
A4: Yes, it is highly recommended to use methionine-free medium. HPG competes with methionine for incorporation into newly synthesized proteins.[4] To maximize the incorporation of HPG and increase the signal-to-noise ratio, cells should be starved of methionine for 30 to 60 minutes before and during HPG incubation.[6][7][8]
Q5: Can HPG labeling be toxic to cells?
A5: HPG labeling is generally considered non-toxic to cells at the recommended concentrations and incubation times.[1][5] However, prolonged exposure to high concentrations of HPG or the copper catalyst used in the click reaction can potentially affect cell viability. It is good practice to perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) if you suspect any cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescent Signal | 1. Inefficient HPG Incorporation: Low HPG concentration, short incubation time, or competition with methionine. | 1. Optimize HPG concentration (try a range of 25-100 µM). Increase incubation time (try 1-2 hours). Ensure use of methionine-free medium and include a 30-60 minute pre-incubation starvation step.[6][7] |
| 2. Inefficient Click Reaction: Inactive or degraded reagents, incorrect reaction buffer preparation. | 2. Use fresh click reaction reagents. Prepare the reaction cocktail immediately before use and protect it from light.[5][6] Ensure the correct concentrations of copper sulfate and the reducing agent are used. | |
| 3. Cell Fixation/Permeabilization Issues: Inadequate permeabilization preventing the click reagents from reaching the incorporated HPG. | 3. Ensure complete permeabilization. A common method is 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[5][6] Other reagents like methanol or saponin can also be tested.[7] | |
| High Background Fluorescence | 1. Non-specific Binding of the Fluorescent Azide: Insufficient washing steps. | 1. Increase the number and duration of wash steps after the click reaction. Use a blocking agent like 3% BSA in PBS for washes.[5][6] |
| 2. Autofluorescence: Some cell types naturally exhibit autofluorescence. | 2. Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum. | |
| 3. Precipitated Reagents: The fluorescent azide or other click reaction components may have precipitated. | 3. Ensure all reagents are fully dissolved before use. Centrifuge the reaction cocktail briefly to pellet any precipitates before adding it to the cells. | |
| Uneven or Punctate Staining | 1. Cell Stress or Death: HPG labeling or subsequent processing steps may have induced cell stress or apoptosis. | 1. Check cell morphology under a brightfield microscope before and after the labeling procedure. Optimize labeling conditions to be as gentle as possible. |
| 2. Incomplete Solubilization of Labeled Proteins: Proteins may be aggregating. | 2. This is less common for in-cell labeling but can be a factor. Ensure proper fixation and permeabilization. | |
| Signal in Unexpected Cellular Compartments | 1. Mitochondrial Protein Synthesis: HPG will also be incorporated into newly synthesized mitochondrial proteins. | 1. This is an expected outcome. To specifically study cytosolic protein synthesis, inhibitors of mitochondrial translation like chloramphenicol can be used as a control.[9] |
Experimental Protocols
Standard HPG Labeling Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
1. Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow overnight.
2. Methionine Starvation:
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the regular growth medium with pre-warmed methionine-free medium.
-
Incubate the cells at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[6][7]
3. HPG Labeling:
-
Prepare a working solution of HPG in methionine-free medium at the desired final concentration (e.g., 50 µM).
-
Remove the starvation medium and add the HPG-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C.[5]
4. Cell Fixation and Permeabilization:
-
Remove the HPG-containing medium and wash the cells once with PBS.
-
Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[5][6]
-
Remove the fixative and wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.
-
Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[5][6]
5. Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, copper(II) sulfate, and a reducing agent in a reaction buffer. Note: Prepare this solution fresh and use it within 15 minutes.[5][6]
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[5]
6. Washing and Imaging:
-
Remove the reaction cocktail and wash the cells once with a click reaction rinse buffer (if provided) or 3% BSA in PBS.
-
(Optional) Stain the nuclei with a DNA stain like DAPI or Hoechst.
-
Wash the cells with PBS.
-
Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Table 1: Recommended Starting Conditions for HPG Labeling
| Parameter | Recommended Value | Range for Optimization |
| HPG Concentration | 50 µM[4][5][6][7] | 25 - 100 µM |
| Methionine Starvation Time | 30 - 60 minutes[6][7] | 15 - 90 minutes |
| HPG Incubation Time | 30 - 60 minutes[5][6][7] | 5 minutes - 2 hours |
| Fixation (Formaldehyde) | 3.7% in PBS[5][6] | 2% - 4% |
| Permeabilization (Triton X-100) | 0.5% in PBS[5][6] | 0.1% - 0.5% |
| Click Reaction Time | 30 minutes[5] | 20 - 45 minutes |
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
Validation & Comparative
A Head-to-Head Battle of Bioorthogonal Probes: L-Homopropargylglycine vs. L-Azidohomoalanine for Nascent Protein Labeling
A comprehensive guide for researchers in cellular biology and drug development on the comparative performance of L-Homopropargylglycine (HPG) and L-Azidohomoalanine (AHA) for monitoring protein synthesis.
In the dynamic world of cellular and molecular biology, the ability to specifically label and track newly synthesized proteins is paramount to understanding cellular physiology, disease progression, and the mechanism of action of novel therapeutics. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful and widely adopted technique for this purpose. At the heart of this method are methionine analogs that are incorporated into proteins during translation and subsequently detected via "click" chemistry. Two of the most prominent analogs used for this purpose are L-Homopropargylglycine hydrochloride (HPG) and L-azidohomoalanine (AHA).
This guide provides an objective comparison of HPG and AHA, supported by experimental data, to assist researchers in selecting the optimal probe for their specific experimental needs. We delve into their performance, toxicity, and provide detailed protocols for their use.
At a Glance: HPG vs. AHA
Both HPG and AHA are analogs of the amino acid methionine and can be incorporated into nascent polypeptide chains by the cell's own translational machinery.[1] The key difference lies in their bioorthogonal functional groups: HPG contains an alkyne group, while AHA possesses an azide group.[2] These groups are chemically inert within the biological system but can undergo highly specific and efficient covalent reactions—termed "click chemistry"—with a corresponding azide or alkyne-functionalized reporter molecule, such as a fluorophore or a biotin tag, for visualization or enrichment, respectively.[3]
Performance Comparison: A Data-Driven Analysis
The choice between HPG and AHA can significantly impact the outcome of an experiment. Factors such as labeling efficiency, cellular toxicity, and the specific biological system under investigation should be carefully considered. The following table summarizes key quantitative data from comparative studies.
| Feature | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | Key Findings & Citations |
| Incorporation Efficiency | Generally considered to have higher incorporation rates in some systems. In both prototrophic and auxotrophic E. coli, HPG achieved 70-80% incorporation rates.[4] | Incorporation efficiency can be lower than HPG in some contexts. In auxotrophic E. coli, AHA reached approximately 50% incorporation after 26 hours.[4] In some systems, AHA is reported to incorporate more efficiently.[5] | The relative incorporation efficiency can be cell-type and organism-dependent.[4][5] |
| Cellular Toxicity | Can exhibit higher toxicity, particularly in bacteria. In E. coli, concentrations above 0.35 μM significantly reduced the growth rate, with no growth observed at 5.6-90 μM.[6] | Generally exhibits lower toxicity compared to HPG. E. coli showed growth at concentrations up to 9 mM.[6] | The toxic effects of both compounds are concentration and incubation time-dependent and should be empirically determined for the specific cell type.[6] |
| Effect on Protein Expression | At high concentrations, can have a more pronounced effect on protein expression levels.[7] | Prolonged labeling in the complete absence of methionine can alter the abundance of numerous cellular proteins.[8] | Supplementing the medium with a low concentration of methionine alongside the analog can mitigate some of the effects on protein expression.[8] |
| In Vivo Labeling | Both HPG and AHA have been successfully used for in vivo labeling in mice, with dose-dependent incorporation observed in various tissues.[8] | Both HPG and AHA have been successfully used for in vivo labeling in mice, with dose-dependent incorporation observed in various tissues.[8] | No significant adverse physical or behavioral effects were noted in mice administered with either compound.[9] |
Experimental Workflows and Logical Relationships
To visualize the process of nascent protein labeling using HPG and AHA, the following diagrams illustrate the key steps, from metabolic labeling to detection.
Detailed Experimental Protocols
The following are generalized protocols for labeling newly synthesized proteins in mammalian cells using HPG or AHA, followed by fluorescent detection. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Nascent Proteins with HPG or AHA
Materials:
-
Mammalian cells in culture
-
This compound (HPG) or L-azidohomoalanine (AHA)
-
Methionine-free cell culture medium (e.g., DMEM without methionine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate) and allow them to adhere and grow to the desired confluency (typically 50-80%).[10]
-
(Optional) Methionine Depletion: To enhance the incorporation of the methionine analog, gently wash the cells once with pre-warmed PBS. Then, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO2.[10] This step may be omitted to avoid cellular stress.[11]
-
Metabolic Labeling: Prepare a working solution of HPG or AHA in methionine-free medium. A common starting concentration is 50 µM, but this may need to be optimized (ranging from 25-100 µM).[10] Remove the methionine-depletion medium and add the HPG or AHA-containing medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under standard culture conditions. The optimal incubation time will depend on the rate of protein synthesis in the cell type and the specific experimental question.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to stop the labeling and remove any unincorporated analog. Proceed immediately to cell fixation or cell lysis for downstream applications.
Protocol 2: Fluorescent Detection of Labeled Proteins via Click Chemistry
Materials:
-
Metabolically labeled cells on coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25-0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail (prepare fresh):
-
Click-compatible fluorophore (azide-fluorophore for HPG-labeled proteins, alkyne-fluorophore for AHA-labeled proteins)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Nuclear stain (optional, e.g., Hoechst 33342)
Procedure:
-
Fixation: Add the fixative solution to the cells and incubate for 15 minutes at room temperature.[10]
-
Washing: Remove the fixative and wash the cells twice with PBS.
-
Permeabilization: Add the permeabilization buffer and incubate for 15-20 minutes at room temperature.[10]
-
Washing: Remove the permeabilization buffer and wash the cells twice with wash buffer.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[11]
-
Washing: Remove the reaction cocktail and wash the cells three times with wash buffer.
-
(Optional) Nuclear Staining: If desired, incubate the cells with a nuclear stain according to the manufacturer's protocol.
-
Final Washes and Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope or a high-content imaging system.
Conclusion and Recommendations
Both L-Homopropargylglycine and L-azidohomoalanine are powerful tools for the bioorthogonal labeling of newly synthesized proteins. The choice between them is not always straightforward and depends on the specific experimental context.
-
For studies in bacterial systems or where cellular toxicity is a primary concern, L-azidohomoalanine (AHA) is often the preferred choice due to its lower toxicity profile. [6]
-
In situations where maximal labeling efficiency is required and some level of toxicity can be tolerated or mitigated, L-Homopropargylglycine (HPG) may provide a stronger signal. [4]
-
For all applications, it is crucial to empirically determine the optimal concentration and incubation time for the specific cell type or organism to maximize labeling while minimizing off-target effects and cellular stress.
By carefully considering the data presented in this guide and optimizing the experimental protocols, researchers can effectively harness the power of BONCAT to gain valuable insights into the dynamic world of the proteome.
References
- 1. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
A Comparative Analysis of HPG Incorporation and Other Methionine Analogs for Nascent Protein Synthesis
In the dynamic fields of proteomics and drug discovery, the ability to specifically label and identify newly synthesized proteins is paramount. L-homopropargylglycine (HPG), a bioorthogonal analog of methionine, has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of HPG's incorporation efficiency with other common methionine analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Methionine Analog Incorporation
The efficiency of methionine analog incorporation into nascent proteins can vary depending on the specific analog, the cell type, and the experimental conditions. Below is a summary of reported incorporation rates for HPG and its common alternative, L-azidohomoalanine (AHA).
| Methionine Analog | Organism/Cell Type | Incorporation Rate/Efficiency | Reference |
| L-Homopropargylglycine (HPG) | E. coli (prototrophic and auxotrophic strains) | 70-80% | [1][2][3] |
| Arabidopsis thaliana | More effective than AHA for tagging nascent proteins. | ||
| Mammalian cells (HEK293T) | Less efficient than AHA.[4] | ||
| L-Azidohomoalanine (AHA) | E. coli (auxotrophic strain) | Approximately 50% after 26 hours.[1] | |
| Mammalian cells (general) | Often incorporates more efficiently than HPG.[4] | ||
| Murine tissues | Robustly incorporated into the developing proteome. | ||
| Photo-Methionine (pMet) | E. coli (auxotrophic strain) | 50-70% after 26 hours.[1] |
Note: Incorporation efficiency can be influenced by factors such as the concentration of the analog, the duration of labeling, and the availability of natural methionine in the culture medium.
Experimental Protocols
Accurate and reproducible results in nascent protein labeling experiments rely on meticulously followed protocols. The following sections detail the methodologies for utilizing methionine analogs and detecting their incorporation.
Methionine Analog Labeling of Cultured Cells
This protocol outlines the steps for labeling newly synthesized proteins in cultured mammalian cells using HPG or AHA.
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips in a 6-well plate) at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.
-
Methionine Depletion (Optional but Recommended): To enhance the incorporation of the methionine analog, aspirate the complete culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add methionine-free medium supplemented with dialyzed fetal bovine serum and incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. This step helps to deplete the intracellular pool of natural methionine.
-
Labeling: Prepare a stock solution of HPG or AHA (e.g., 50 mM in DMSO or water). Add the analog to the methionine-free medium to achieve the desired final concentration (a common starting point is 50 µM). Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis or Fixation:
-
For biochemical analysis (e.g., Western blot, mass spectrometry): Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For imaging (e.g., fluorescence microscopy): Aspirate the labeling medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Detection of Incorporated Methionine Analogs via Click Chemistry
Following incorporation, the bioorthogonal alkyne (HPG) or azide (AHA) functional groups are detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag.
-
Permeabilization (for imaging): After fixation, wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 15 minutes at room temperature. This allows the click chemistry reagents to enter the cells.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail for one sample includes:
-
Fluorescent azide or alkyne (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA) in a reaction buffer (e.g., Tris buffer).
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells or to the cell lysate. Incubate for 30 minutes at room temperature, protected from light.
-
Washing:
-
For imaging: Wash the cells multiple times with PBS to remove excess click chemistry reagents. The cells are now ready for mounting and imaging.
-
For biochemical analysis: Precipitate the protein from the lysate (e.g., using methanol/chloroform) to remove excess reagents. The protein pellet can then be resolubilized for downstream analysis.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the underlying biological context, the following diagrams have been generated.
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of a fully infectious bio-orthogonally modified human virus reveals novel features of virus cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Synthesis: A Head-to-Head Comparison of HPG-Based Assays and Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately measuring protein synthesis is critical for understanding cellular responses to stimuli, disease progression, and the efficacy of therapeutic interventions. L-homopropargylglycine (HPG)-based methods provide a powerful tool for visualizing and quantifying nascent protein synthesis. However, the gold standard for protein identification and quantification remains mass spectrometry. This guide provides a direct comparison of these two methodologies, offering insights into how they can be used synergistically to validate findings and gain a deeper understanding of the proteome.
This comparison guide delves into the principles, experimental workflows, and data outputs of both HPG-based protein synthesis assays and mass spectrometry-based proteomics. We present a detailed breakdown of their respective protocols and a quantitative data comparison to aid researchers in selecting the optimal approach for their experimental needs and in validating their results across platforms.
Quantitative Data Comparison: An Illustrative Overview
The following table presents a representative comparison of quantitative data that could be obtained from an HPG-based fluorescent assay and a subsequent mass spectrometry (LC-MS/MS) analysis of enriched HPG-labeled proteins. While the HPG-fluorescence method provides a robust measure of global protein synthesis, mass spectrometry offers identification and quantification of individual newly synthesized proteins.
| Protein Target | HPG-Based Assay (Relative Fluorescence Units) | Mass Spectrometry (Normalized Spectral Counts) |
| Global Protein Synthesis | 15,842 ± 1,230 | Not Applicable |
| Actin (Cytoskeletal) | High Abundance (not individually resolved) | 256 ± 28 |
| GAPDH (Glycolysis) | High Abundance (not individually resolved) | 312 ± 35 |
| HSP70 (Stress Response) | Moderate Abundance (not individually resolved) | 115 ± 15 |
| Cyclin B1 (Cell Cycle) | Low Abundance (not individually resolved) | 42 ± 8 |
| Negative Control (No HPG) | 150 ± 25 | 2 ± 1 |
Note: This data is illustrative and intended to represent typical results. Actual values will vary depending on the experimental system and conditions.
Methodological Deep Dive: Experimental Protocols
A thorough understanding of the experimental procedures is essential for interpreting data and appreciating the strengths and limitations of each technique.
HPG-Based Protein Synthesis Assay Protocol
This method relies on the metabolic incorporation of HPG, a bio-orthogonal analog of methionine, into newly synthesized proteins. The incorporated HPG can then be detected via a "click" reaction with a fluorescently tagged azide.
1. Cell Culture and HPG Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine reserves.
-
Add HPG to the methionine-free medium at a final concentration of 50 µM (this may require optimization depending on the cell type).[1]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
2. Cell Fixation and Permeabilization:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
3. Click Chemistry Reaction:
-
Prepare a "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
4. Imaging and Quantification:
-
Counterstain the cell nuclei with a DNA stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity per cell or per well to determine the level of protein synthesis.
Mass Spectrometry Protocol for HPG-Labeled Proteins
To identify and quantify the specific proteins that have incorporated HPG, the labeled proteins are enriched and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. HPG Labeling and Cell Lysis:
-
Follow the HPG labeling protocol as described above.
-
After labeling, wash the cells with PBS and lyse them in a buffer containing detergents and protease inhibitors.
-
Quantify the protein concentration of the lysate.
2. Click Chemistry and Enrichment:
-
Perform a click reaction in the cell lysate using an azide-functionalized affinity tag (e.g., biotin-azide).
-
Enrich the biotin-tagged (i.e., newly synthesized) proteins using streptavidin-coated magnetic beads or resin.
-
Wash the beads extensively to remove non-specifically bound proteins.
3. Protein Digestion:
-
Elute the enriched proteins from the beads or perform an on-bead digestion.
-
Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT).
-
Alkylate the cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease, most commonly trypsin.[2]
4. LC-MS/MS Analysis:
-
Desalt the peptide mixture to remove contaminants that could interfere with the mass spectrometry analysis.
-
Separate the peptides using reverse-phase liquid chromatography based on their hydrophobicity.[2]
-
The separated peptides are then ionized and introduced into a tandem mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan).[2]
5. Data Analysis:
-
The MS/MS spectra are searched against a protein database to identify the peptide sequences.
-
The identified peptides are then mapped back to their parent proteins.
-
The relative abundance of each protein is quantified based on metrics such as spectral counting (the number of MS/MS spectra identified for a protein) or the intensity of the peptide peaks in the MS1 scan.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each methodology.
Concluding Remarks
HPG-based assays and mass spectrometry are complementary, not mutually exclusive, techniques for studying protein synthesis. HPG-based fluorescence methods offer a relatively simple and high-throughput approach to assess global changes in protein synthesis, making them ideal for initial screens and for visualizing synthesis within cellular compartments. Mass spectrometry, on the other hand, provides unparalleled depth by identifying and quantifying thousands of individual newly synthesized proteins. By using HPG-based enrichment as a front-end to a mass spectrometry workflow, researchers can specifically analyze the nascent proteome, providing a powerful strategy to validate and expand upon findings from simpler fluorescence-based assays. This integrated approach allows for a comprehensive understanding of the dynamic landscape of protein synthesis in response to various biological cues.
References
Cross-Validation of BONCAT Results: A Comparative Guide to HPG and Other Nascent Protein Labeling Methods
For researchers, scientists, and drug development professionals navigating the landscape of nascent proteome analysis, this guide provides an objective comparison of Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) using L-homopropargylglycine (HPG) with its primary alternative, L-azidohomoalanine (AHA), and other prominent methods. Supported by experimental data, this document aims to clarify the strengths and limitations of each approach, enabling informed decisions for experimental design.
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins within a complex biological system.[1] The method relies on the introduction of a non-canonical amino acid, a surrogate for a natural amino acid, which is incorporated into proteins during translation.[1] These non-canonical amino acids contain a "bio-orthogonal" chemical handle—a functional group not naturally found in biological systems—that allows for the selective chemical modification of the newly made proteins.[2][3] The two most common methionine analogs used in BONCAT are L-homopropargylglycine (HPG), which contains an alkyne group, and L-azidohomoalanine (AHA), which contains an azide group.[4][5] Following their incorporation, these handles can be "clicked" to a reporter tag, such as a fluorophore for imaging or an affinity tag like biotin for enrichment and subsequent identification by mass spectrometry.[4][5]
HPG vs. AHA in BONCAT: A Head-to-Head Comparison
While both HPG and AHA are widely used in BONCAT experiments, they are not perfectly interchangeable. Recent studies have highlighted differences in their labeling efficiency, cellular toxicity, and potential for experimental artifacts.
A study in Arabidopsis thaliana directly compared the efficacy of HPG and AHA for nascent protein tagging and found that HPG-based BONCAT tagged nascent proteins more efficiently.[6] The same study noted that AHA had a greater inhibitory effect on cell growth rate and induced changes in methionine metabolism, which likely limited its incorporation into proteins.[6] In Escherichia coli, HPG was also found to have a greater impact on bacterial growth compared to AHA, with growth being significantly reduced at lower concentrations of HPG.[7] However, another study in E. coli suggested that a prototrophic strain was more suitable for protein expression with HPG, while an auxotrophic strain showed higher incorporation of AHA.[8] It appears that HPG is incorporated to a lower extent than AHA in some in vivo models, which may be due to a slower rate of charging onto the Met-tRNA.[9]
| Feature | HPG (L-homopropargylglycine) | AHA (L-azidohomoalanine) | Key Findings & Citations |
| Bio-orthogonal Handle | Alkyne | Azide | [4][5] |
| Incorporation Efficiency | Generally considered more efficient in some plant systems.[6] Incorporation rate is ~500 times lower than methionine.[2] | Generally considered less efficient in some plant systems.[6] Incorporation rate is ~400 times lower than methionine.[2] | HPG tags nascent plant proteins more efficiently than AHA in Arabidopsis.[6] AHA has a higher incorporation rate than HPG in some contexts.[2] |
| Cellular Perturbation | Less severe decrease in growth rate compared to AHA in Arabidopsis.[6] Can have a strong effect on E. coli metabolism.[8] | Greater inhibition of cell growth rate in Arabidopsis.[6] Can induce ER stress and affect protein folding.[9] | HPG caused less cell death than AHA in Arabidopsis cell cultures.[6] HPG has a greater impact on the growth of E. coli than AHA.[7] |
| Toxicity | Generally considered non-toxic at appropriate concentrations, but can affect bacterial metabolism.[3][7] | Generally considered non-toxic at appropriate concentrations, but can be more toxic than HPG in some systems.[3][6][7] | Both AHA and HPG have been deemed non-toxic in many systems, but recent findings suggest HPG affects bacterial metabolism more significantly.[7] |
| Click Chemistry Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-functionalized tag. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an alkyne-functionalized tag. | Both can be used with CuAAC, but only AHA can be used with SPAAC without modification of the tag. |
Cross-Validation with Other Nascent Proteome Labeling Methods
Beyond the internal comparison of HPG and AHA, it is crucial to understand how BONCAT performs against other established methods for studying newly synthesized proteins. The primary alternatives include pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) and O-propargyl-puromycin (OPP) based methods.
BONCAT vs. pSILAC
pSILAC involves pulsing cells with media containing "heavy" isotope-labeled amino acids (e.g., ¹³C₆-lysine).[10] Newly synthesized proteins incorporate these heavy amino acids, and the ratio of heavy to "light" (natural isotope) peptides, as measured by mass spectrometry, provides a quantitative measure of new protein synthesis.[10]
A key difference is that BONCAT physically enriches for newly synthesized proteins, while pSILAC distinguishes them computationally based on their mass shift.[10] This enrichment step in BONCAT can lead to the identification of a larger number of newly synthesized proteins, especially with short labeling times.[10] Combining BONCAT with pSILAC (a technique sometimes called BONLAC or QuaNCAT) can provide both the enrichment advantage of BONCAT and the accurate quantification of pSILAC.[10]
| Feature | BONCAT (HPG/AHA) | pSILAC | Key Findings & Citations |
| Principle | Bio-orthogonal tagging and enrichment.[1] | Isotopic labeling and mass shift detection.[10] | BONCAT physically separates new proteins, while pSILAC identifies them informatically.[10] |
| Enrichment | Yes, via affinity purification.[4] | No. | The enrichment step in BONCAT allows for the detection of low-abundance proteins.[9] |
| Temporal Resolution | High; can detect proteins synthesized within minutes.[10] | Lower; typically requires longer labeling times for robust detection.[10] | BONCAT can quantify proteins produced in a 30-minute interval, a timescale inaccessible to pSILAC alone.[10] |
| Quantification | Relative quantification can be achieved with isotopic tags on the affinity probe. | Inherently quantitative through isotopic ratios.[10] | Combining BONCAT with pSILAC (BONLAC/QuaNCAT) offers robust quantification.[10] |
| Identified Proteins | Can identify a larger number of newly synthesized proteins, especially with short pulses.[10] | Identifies fewer newly synthesized proteins with short pulses.[10] | In a 30-minute pulse, BONCAT identified over 1400 proteins, while pSILAC identified only nine.[10] |
BONCAT (HPG) vs. O-propargyl-puromycin (OPP-ID)
O-propargyl-puromycin (OPP) is a puromycin analog that incorporates into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome.[11] Like HPG, OPP contains an alkyne handle for click chemistry. A method called OPP-ID (OPP-mediated identification) uses this for nascent proteome profiling.[11]
A direct comparison found that OPP can be used in complete media without the need for amino acid depletion, a requirement for efficient BONCAT labeling.[11] While HPG-labeled proteins showed higher overall fluorescence, OPP-ID was able to identify nascent polypeptides with comparable molecular weight distribution and higher protein sequence coverage and abundance.[11] A significant advantage of OPP is that it can label any nascent chain, whereas BONCAT is limited to methionine-containing proteins (though this is a small fraction of the proteome).[11]
| Feature | BONCAT (HPG) | OPP-ID | Key Findings & Citations |
| Principle | Methionine analog incorporation.[1] | Puromycin analog incorporation at the C-terminus.[11] | HPG is incorporated at methionine sites; OPP terminates translation and tags the nascent chain.[1][11] |
| Media Requirement | Requires methionine-depleted media for efficient labeling.[1] | Can be used in complete media.[11] | This simplifies the experimental workflow for OPP-ID.[11] |
| Labeling Coverage | Limited to methionine-containing proteins.[11] | Labels all elongating polypeptide chains.[11] | OPP can access the ~6% of the human proteome that lacks methionine.[11] |
| Protein Identification | High number of identified proteins. | Comparable or higher number of identified proteins with better sequence coverage.[11] | OPP-ID identified a similar number of nascent proteins as HPG-BONCAT but with higher abundance scores.[11] |
| Cellular Impact | Generally low perturbation at optimal concentrations.[3] | Causes premature chain termination, which could have cellular consequences. | The production of truncated proteins is an inherent aspect of the OPP method. |
Experimental Protocols
BONCAT Protocol using HPG or AHA
This protocol provides a general workflow for labeling newly synthesized proteins in cultured cells using either HPG or AHA, followed by click chemistry and enrichment for mass spectrometry analysis.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash cells once with pre-warmed PBS.
-
To enhance incorporation, incubate cells in methionine-free DMEM for 30-60 minutes at 37°C to deplete endogenous methionine.
-
Replace the medium with methionine-free DMEM supplemented with either HPG or AHA. The optimal concentration should be determined empirically for each cell type but is typically in the range of 25-50 µM.
-
Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C.
2. Cell Lysis:
-
After labeling, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
3. Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. For HPG-labeled proteins, this will include an azide-functionalized biotin tag. For AHA-labeled proteins, an alkyne-functionalized biotin tag is used.
-
The reaction mixture typically contains:
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., TBTA)
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
4. Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea).
-
Reduce and alkylate the proteins.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides.
-
Desalt the peptides and analyze by LC-MS/MS.
Visualizations
BONCAT Experimental Workflow
Caption: A generalized workflow for a BONCAT experiment.
Principle of BONCAT Labeling
Caption: The principle of BONCAT for labeling nascent proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Analysis of a fully infectious bio-orthogonally modified human virus reveals novel features of virus cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
L-Homopropargylglycine Hydrochloride: A Superior, Non-Radioactive Alternative for Metabolic Labeling of Newly Synthesized Proteins
For researchers, scientists, and drug development professionals seeking a safer, more efficient method for tracking protein synthesis, L-Homopropargylglycine hydrochloride (HPG) emerges as a robust alternative to traditional radioactive labeling techniques. This guide provides an objective comparison of HPG and radioactive labeling, supported by experimental data and detailed protocols, to inform your selection of the optimal method for your research needs.
L-Homopropargylglycine (HPG) is a cell-permeable amino acid analog of methionine.[1][2] It is incorporated into newly synthesized proteins during translation.[1][2] The key feature of HPG is its terminal alkyne group, which allows for a highly specific and efficient bioorthogonal reaction known as "click chemistry."[1][2] This reaction enables the covalent attachment of a reporter molecule, such as a fluorophore or biotin, for visualization and downstream analysis.[1][2] This two-step process of metabolic labeling followed by click chemistry detection offers a versatile and powerful tool for studying protein synthesis dynamics.
In contrast, the traditional method for monitoring protein synthesis involves the use of radioactive amino acids, most commonly ³⁵S-methionine.[3] While this method has been a cornerstone of molecular biology for decades, it is associated with significant safety concerns, regulatory hurdles, and limitations in experimental design.
Performance Comparison: HPG vs. Radioactive Labeling
The primary advantages of HPG over radioactive labeling lie in its safety, ease of use, and experimental flexibility. Qualitative and quantitative data from various studies highlight the comparable, and often superior, performance of HPG-based methods.
One study directly compared HPG pulse-labeling with in-gel fluorescence to their extensive experience with ³⁵S-methionine labeling and autoradiography, concluding that the HPG method is equally effective in terms of sensitivity and background.[4] Furthermore, research on Herpes Simplex Virus (HSV) infection demonstrated that HPG labeling had no discernible impact on cell viability, the accumulation of viral proteins, or the overall yield of the virus, underscoring its non-perturbative nature.[4]
| Feature | L-Homopropargylglycine (HPG) | Radioactive Labeling (e.g., ³⁵S-Methionine) |
| Detection Method | Click chemistry with fluorescent or biotinylated probes | Autoradiography or scintillation counting |
| Safety | Non-radioactive, minimal toxicity reported in many cell types[4][5] | Radioactive, requires specialized handling, storage, and disposal; poses health risks |
| Sensitivity | Comparable to radioactive methods, with low background[4] | High sensitivity |
| Signal-to-Noise Ratio | Generally high due to the specificity of click chemistry | Can be affected by background radiation and non-specific binding |
| Effect on Cellular Processes | Minimal perturbation to cell viability and protein synthesis rates reported in several studies[4] | Can induce cellular stress, DNA damage, and apoptosis |
| Experimental Flexibility | Allows for multiplexing with other fluorescent probes and downstream applications like mass spectrometry | Limited compatibility with other assays; requires dedicated equipment |
| Ease of Use | Simpler workflow, no specialized licenses required | Requires extensive safety training, licensing, and monitoring |
Comparative Analysis with Azidohomoalanine (AHA)
Another non-radioactive methionine analog, L-azidohomoalanine (AHA), is also widely used. While both HPG and AHA are effective, their performance can vary depending on the biological system.
| Feature | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) |
| Incorporation Rate | Achieved 70-80% incorporation rates in both prototrophic and auxotrophic E. coli strains.[6][7] | Reached approximately 50% incorporation in auxotrophic E. coli after 26 hours.[6][7] |
| Toxicity | In E. coli, growth was significantly reduced at concentrations >0.35 μM and ceased at 5.6-90 μM.[8] | E. coli showed growth at concentrations up to 9 mM.[8] |
| Metabolic Impact | Less severe decrease in growth rate in Arabidopsis cell cultures compared to AHA.[9] | Induced a greater inhibition of cell growth rate in Arabidopsis cell cultures.[9][10][11] |
Experimental Protocols
Detailed methodologies for both HPG-based and radioactive labeling are provided below to facilitate a direct comparison of the workflows.
L-Homopropargylglycine (HPG) Metabolic Labeling and Detection
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and Labeling: a. Plate cells at the desired density and allow them to adhere and recover overnight. b. To increase the incorporation of HPG, replace the standard culture medium with methionine-free medium and incubate for 30-60 minutes. c. Add HPG to the methionine-free medium to a final concentration of 25-50 µM. d. Incubate the cells for the desired labeling period (e.g., 1-4 hours).
2. Cell Fixation and Permeabilization: a. After labeling, wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells twice with PBS.
3. Click Chemistry Reaction: a. Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. b. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
4. Imaging and Analysis: a. Mount the coverslips on microscope slides with an antifade mounting medium. b. Visualize the fluorescently labeled proteins using a fluorescence microscope.
³⁵S-Methionine Metabolic Labeling
Warning: This protocol involves the use of radioactive materials and requires appropriate safety precautions, training, and institutional approvals.
1. Cell Culture and Labeling: a. Plate cells at the desired density and allow them to adhere and recover overnight. b. To increase the incorporation of ³⁵S-methionine, replace the standard culture medium with methionine-free medium and incubate for 30-60 minutes. c. Add ³⁵S-methionine to the methionine-free medium at a final concentration of 50-100 µCi/mL. d. Incubate the cells for the desired labeling period (e.g., 1-4 hours) in a designated radioactive work area.
2. Cell Lysis: a. After labeling, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Collect the cell lysate and clarify by centrifugation.
3. Protein Analysis: a. Determine the protein concentration of the lysate. b. Separate the proteins by SDS-PAGE. c. Dry the gel.
4. Autoradiography: a. Expose the dried gel to X-ray film or a phosphorimager screen at -80°C. b. Develop the film or scan the screen to visualize the radiolabeled proteins.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of HPG incorporation and the experimental workflows.
Caption: Mechanism of L-Homopropargylglycine (HPG) incorporation into nascent proteins.
Caption: Comparison of experimental workflows for HPG and radioactive labeling.
Conclusion
This compound offers a compelling alternative to radioactive labeling for monitoring protein synthesis. Its comparable sensitivity, coupled with significant advantages in safety, ease of use, and experimental flexibility, makes it an ideal choice for modern cell biology and drug discovery research. By eliminating the hazards and regulatory burdens associated with radioactivity, HPG empowers researchers to conduct more complex and insightful experiments with greater efficiency and peace of mind.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: HPG vs. Puromycin for Protein Synthesis Analysis
For researchers, scientists, and drug development professionals, accurately measuring protein synthesis is crucial for understanding cellular physiology, disease mechanisms, and drug efficacy. Two prominent methods for this analysis are the use of L-homopropargylglycine (HPG) and puromycin. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual guides to aid in selecting the optimal method for your research needs.
Introduction to Protein Synthesis Analysis Methods
The ability to monitor the rate of protein synthesis provides a dynamic snapshot of a cell's response to various stimuli, from growth factors to therapeutic interventions. Historically, this has been achieved using radiolabeled amino acids, a method fraught with safety and disposal concerns. Modern non-radioactive alternatives, such as HPG and puromycin-based assays, have become the standard, offering safer and more versatile approaches.
L-homopropargylglycine (HPG) is a bioorthogonal amino acid analog of methionine. It is metabolically incorporated into newly synthesized proteins. The alkyne group on HPG allows for its detection via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with a fluorescently tagged azide.
Puromycin is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA. It is incorporated into the C-terminus of elongating polypeptide chains, causing premature translation termination. Nascent proteins tagged with puromycin can then be detected using an anti-puromycin antibody. A more recent innovation is O-propargyl-puromycin (OP-Puro or OPP) , a puromycin analog containing an alkyne group, which, like HPG, can be detected via click chemistry, allowing for a more direct comparison of the two labeling strategies.[1][2]
Mechanism of Action
The fundamental difference between HPG and puromycin lies in how they interact with the cellular protein synthesis machinery.
HPG is a metabolic label. It competes with endogenous methionine for incorporation into nascent polypeptide chains by the cell's own translational machinery. This results in full-length proteins containing HPG residues.
Puromycin , on the other hand, acts as a chain terminator. By mimicking an aminoacyl-tRNA, it enters the A-site of the ribosome and is added to the growing polypeptide chain.[3] However, due to its stable amide bond, it cannot be translocated to the P-site, leading to the release of a truncated, puromycylated nascent protein.[1][3]
Comparative Analysis: HPG vs. Puromycin
The choice between HPG and puromycin depends on the specific experimental goals, cell type, and available detection methods. The following table summarizes key performance characteristics, with a focus on OP-Puro for a more direct comparison with HPG's click chemistry detection.
| Feature | HPG (L-homopropargylglycine) | Puromycin / OP-Puro | Supporting Data |
| Principle | Metabolic incorporation into full-length proteins. | Chain termination, labeling nascent polypeptides. | [1][2] |
| Labeling Time | Typically 30 minutes to several hours. | Short pulse, often 5-15 minutes. | [4][5] |
| Toxicity | Generally low toxicity, no significant effect on cell viability reported. | Can be toxic, especially at higher concentrations or longer incubations. | [6][7] |
| Specificity | Highly specific for newly synthesized proteins. | Specific for actively translating ribosomes. | [1][2] |
| Media Requirement | Requires methionine-free media for efficient incorporation. | Can be used in complete media. | [1] |
| In Vivo Use | Challenging due to the need for methionine depletion. | Amenable to in vivo studies. | [1][8] |
| Detection Method | Click chemistry (e.g., with fluorescent azides). | Antibody-based (for puromycin) or click chemistry (for OP-Puro). | [8][9] |
| Signal-to-Noise Ratio | Generally high. | OP-Puro offers a high signal-to-noise ratio; antibody detection can have higher background. | [10] |
| Quantification | Incorporation is proportional to methionine content. | One molecule per nascent chain provides a more direct measure of translation events. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein synthesis analysis using HPG and the puromycin-based SUnSET (SUrface SEnsing of Translation) assay.
HPG Labeling and Detection Protocol
This protocol is a generalized procedure for labeling nascent proteins with HPG in cultured cells, followed by fluorescent detection.
-
Cell Preparation: Plate cells on coverslips at the desired density and allow them to adhere overnight.
-
Methionine Depletion: Wash cells once with pre-warmed PBS, then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.
-
HPG Labeling: Replace the medium with methionine-free medium containing 50 µM HPG and incubate for the desired labeling period (e.g., 30 minutes to 4 hours).
-
Fixation: Wash cells with PBS and then fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with 3% BSA in PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Wash cells with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.[4][11]
-
Washing and Imaging: Wash the cells with PBS. The cells are now ready for imaging by fluorescence microscopy.
Puromycin SUnSET Assay Protocol
This protocol describes the general steps for the SUnSET assay to detect puromycylated nascent proteins by Western blotting.
-
Cell Treatment: Culture cells to the desired confluency and apply experimental treatments as required.
-
Puromycin Pulse: Add puromycin directly to the culture medium at a final concentration of 1-10 µg/mL. Incubate for a short period (e.g., 10-15 minutes).[5]
-
Cell Lysis: Place the culture plate on ice, remove the medium, and wash the cells once with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5][12]
-
Regulation of Protein Synthesis: The mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being one of its most critical downstream processes. Both HPG and puromycin-based assays can be used to study the effects of mTOR signaling on translation.
Conclusion
Both HPG and puromycin-based methods are powerful tools for the analysis of protein synthesis.
-
Choose HPG when you need to label full-length proteins, when low toxicity is paramount, and when working with cell culture systems where methionine depletion is feasible. Its high specificity and compatibility with click chemistry make it an excellent choice for high-resolution imaging.
-
Choose Puromycin (or OP-Puro) for its rapid labeling kinetics and its utility in both in vitro and in vivo models without the need for specialized media.[1][8] OP-Puro, in particular, offers the advantages of click chemistry detection, providing a robust and quantitative alternative to antibody-based methods.
Ultimately, the selection of the most appropriate method will be dictated by the specific biological question, the experimental model, and the downstream analytical techniques to be employed. This guide provides the foundational information to make an informed decision for your protein synthesis analysis needs.
References
- 1. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid cell type-specific nascent proteome labeling in Drosophila | eLife [elifesciences.org]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nascent Protein Enrichment: HPG-Based BONCAT vs. Alternatives
For researchers, scientists, and drug development professionals, the ability to specifically isolate and analyze newly synthesized proteins is crucial for understanding cellular responses to various stimuli and the mechanisms of drug action. Bio-orthogonal non-canonical amino acid tagging (BONCAT) using L-homopropargylglycine (HPG) has emerged as a powerful technique for this purpose. This guide provides an objective comparison of HPG-based BONCAT with other common methods for nascent protein enrichment, supported by experimental data and detailed protocols.
Introduction to Nascent Protein Enrichment Techniques
The proteome is a dynamic entity, with continuous synthesis and degradation of proteins. To capture a snapshot of the cellular state at a specific time, it is often more informative to study the "nascent" proteome—the population of newly synthesized proteins—rather than the entire steady-state proteome. Several techniques have been developed to enrich for these nascent proteins, each with its own set of advantages and limitations. This guide focuses on the validation of HPG-based BONCAT and compares it with two other widely used methods: puromycin-based tagging and Stable Isotope Labeling with Amino acids in Cell culture (SILAC).
HPG-based BONCAT is a bio-orthogonal labeling method where HPG, an analog of methionine, is incorporated into newly synthesized proteins.[1] The alkyne group on HPG allows for a highly specific "click" reaction with an azide-containing reporter tag, such as biotin or a fluorophore, enabling the subsequent enrichment or visualization of the nascent proteins.[2]
Comparative Analysis of Nascent Protein Enrichment Methods
The choice of method for nascent protein enrichment depends on the specific experimental goals, cell type, and available resources. Here, we compare HPG-based BONCAT with puromycin-based methods (SUnSET and OPP-ID) and SILAC across several key performance metrics.
| Feature | HPG-Based BONCAT | Puromycin-Based Methods (SUnSET, OPP-ID) | SILAC (Pulsed SILAC) |
| Principle | Metabolic incorporation of a methionine analog (HPG) with a bio-orthogonal handle for click chemistry.[1] | Incorporation of a puromycin analog that terminates translation, tagging the C-terminus of the nascent polypeptide.[3] | Metabolic incorporation of stable isotope-labeled amino acids into newly synthesized proteins.[4] |
| Enrichment Efficiency | Generally high, but can be influenced by the endogenous methionine concentration. Methionine depletion is often required for optimal labeling.[5] | Robust and efficient. Does not require amino acid depletion.[6] However, one study noted higher fluorescence with HPG, suggesting potentially higher labeling.[7] | Does not inherently include an enrichment step, leading to lower sensitivity for short labeling times. Longer labeling periods are often necessary. |
| Specificity | Highly specific due to the bio-orthogonal nature of the click reaction.[8] | Specific for actively translating ribosomes.[3] | High specificity based on mass spectrometry detection of isotope-labeled peptides.[4] |
| Cell Viability/Toxicity | HPG can exhibit toxicity, particularly at higher concentrations and in certain cell types like E. coli.[9] | Puromycin and its analogs are translation inhibitors and can be toxic, especially with prolonged exposure. | Generally considered non-toxic as it uses stable, non-radioactive isotopes.[4] |
| Experimental Workflow | Requires a labeling step with HPG, cell lysis, click chemistry reaction, and subsequent enrichment.[10] | Involves a short labeling pulse with the puromycin analog, cell lysis, and detection or enrichment.[11][12] | Requires culturing cells in special SILAC medium, followed by standard proteomic sample preparation and mass spectrometry analysis.[4] |
| Bias | Incorporation efficiency can be biased by the methionine content of proteins. | May be biased towards proteins with higher translation initiation rates. The premature termination might affect the representation of full-length proteins. | Can be biased by the turnover rate of proteins and the efficiency of amino acid incorporation. |
| Applications | Proteome-wide analysis of protein synthesis, visualization of nascent proteins, identification of cell-type-specific translation.[13] | Monitoring global protein synthesis rates, identifying nascent proteins, cell-based screening assays.[11][14] | Quantitative proteomics, protein turnover studies, comparing protein synthesis rates between different conditions.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for accurate reproduction and comparison.
HPG-Based BONCAT Protocol for Nascent Protein Enrichment
This protocol outlines the general steps for labeling, capturing, and enriching nascent proteins using HPG.
1. Metabolic Labeling with HPG:
-
Culture cells to the desired confluency.
-
For optimal labeling, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.[15]
-
Add HPG to the methionine-free medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 1-4 hours).[8]
2. Cell Lysis:
-
After labeling, wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer compatible with click chemistry (e.g., RIPA buffer supplemented with protease inhibitors).
3. Click Chemistry Reaction:
-
To the cell lysate, add the click reaction cocktail. A typical cocktail includes:
-
Biotin-azide (for enrichment) or a fluorescent-azide (for visualization).
-
Copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
A copper chelator (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.[10]
-
-
Incubate the reaction for 1-2 hours at room temperature.
4. Enrichment of Biotinylated Proteins:
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated nascent proteins.[1][16]
-
Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins. A common wash series includes high salt, urea, and detergent washes.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads. This can be achieved by on-bead digestion with trypsin or by boiling in a sample buffer containing biotin for competitive elution.
-
Prepare the eluted proteins for mass spectrometry analysis according to standard protocols.
O-Propargyl-Puromycin (OPP) Based Nascent Protein Enrichment (OPP-ID)
This protocol describes the labeling and enrichment of nascent proteins using OPP.[7]
1. Metabolic Labeling with OPP:
-
Culture cells to the desired confluency in complete medium.
-
Add OPP to the culture medium at a final concentration of 20-50 µM and incubate for a short period (e.g., 15-60 minutes).[12]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
3. Click Chemistry Reaction:
-
Perform a click chemistry reaction as described for HPG-based BONCAT to conjugate biotin-azide to the alkyne group of the incorporated OPP.
4. Enrichment of Biotinylated Proteins:
-
Capture and wash the biotinylated proteins using streptavidin beads as described in the BONCAT protocol.[17]
5. Sample Preparation for Mass Spectrometry:
-
Elute and prepare the enriched proteins for mass spectrometry analysis.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. neb.com [neb.com]
- 2. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing active members in microbial communities by BONCAT and click chemistry-based enrichment of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 11. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 12. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. nacalai.com [nacalai.com]
Assessing the Specificity of L-Homopropargylglycine Hydrochloride Incorporation for Nascent Protein Labeling
A Comparative Guide for Researchers
In the dynamic fields of proteomics and drug development, the ability to specifically label and identify newly synthesized proteins is paramount. L-Homopropargylglycine (HPG), a non-canonical amino acid analog of methionine, has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of HPG with other protein labeling methods, focusing on its incorporation specificity, and offers detailed experimental protocols to aid researchers in their experimental design.
Introduction to L-Homopropargylglycine (HPG)
L-Homopropargylglycine (HPG) is a methionine surrogate that contains a terminal alkyne group.[1] This small chemical modification allows HPG to be incorporated into nascent polypeptide chains during protein synthesis by the cell's own translational machinery.[2] The presence of the alkyne handle enables a highly specific and efficient bioorthogonal reaction, known as "click chemistry," with azide-containing reporter molecules, such as fluorescent dyes or biotin tags.[2][3] This technique, termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a non-radioactive and versatile method for visualizing, isolating, and identifying newly synthesized proteins.[2][4]
Comparative Analysis of Protein Labeling Methods
The specificity of any protein labeling technique is crucial to ensure that the resulting data accurately reflects the intended biological processes. Here, we compare HPG with two commonly used alternatives: L-azidohomoalanine (AHA), another methionine analog, and the traditional radioactive labeling method using ³⁵S-methionine.
| Parameter | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | ³⁵S-Methionine |
| Mechanism of Incorporation | Methionine surrogate, incorporated during translation.[2] | Methionine surrogate, incorporated during translation.[4] | Methionine analog, incorporated during translation. |
| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[3] | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[4] | Autoradiography or scintillation counting. |
| Specificity | High for methionine residues. While it is widely used as a methionine analog, quantitative data on misincorporation at non-methionine sites is limited in the reviewed literature. | Generally considered to have lower incorporation efficiency and potentially higher cellular toxicity compared to HPG in some systems.[5][6] | High for methionine residues. |
| Cellular Perturbation | Generally considered less toxic than AHA in some biological systems.[5][6] Can affect cellular metabolism and growth at higher concentrations or with prolonged exposure. | Can induce cellular stress and impact protein synthesis at certain concentrations.[5] | Minimal perturbation at tracer concentrations, but radioactive material requires special handling and disposal. |
| Versatility | Compatible with various downstream applications including fluorescence microscopy, flow cytometry, and mass spectrometry.[7] | Similar to HPG, compatible with multiple downstream analytical techniques.[4] | Primarily used for detection and quantification of total protein synthesis. Less amenable to specific protein isolation for mass spectrometry without additional steps. |
| Temporal Resolution | Allows for pulse-chase experiments to study protein dynamics with high temporal resolution.[2] | Similar to HPG, enables time-resolved analysis of protein synthesis.[4] | Can be used in pulse-chase experiments, but detection methods can be less straightforward for high-resolution temporal studies. |
Experimental Workflows and Signaling Pathways
To assess the specificity and efficiency of HPG incorporation, a series of well-defined experimental steps are necessary. The following diagrams illustrate the key workflows and the underlying biological and chemical processes.
Caption: Experimental workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) using HPG.
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with HPG in Cultured Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without L-methionine)
-
L-Homopropargylglycine hydrochloride (HPG) stock solution (100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Methionine Depletion (Optional but Recommended): Gently aspirate the complete medium, wash the cells once with pre-warmed PBS, and then add pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
HPG Labeling: Add the HPG stock solution to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours). The incubation time will depend on the specific research question and the rate of protein synthesis in the chosen cell line.
-
Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream click chemistry and analysis.
Protocol 2: Mass Spectrometry-Based Quantification of HPG Incorporation
Materials:
-
HPG-labeled protein lysate (from Protocol 1)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Click Chemistry Reaction: To the HPG-labeled protein lysate, add biotin-azide, CuSO₄, THPTA, and freshly prepared sodium ascorbate. Incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation: Precipitate the biotinylated proteins using a method such as methanol/chloroform precipitation to remove excess reagents.
-
Affinity Purification: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea) and incubate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (i.e., HPG-containing) proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Elution and Desalting: Elute the tryptic peptides from the beads and desalt them using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database.
-
To assess specificity, perform a search that includes a variable modification corresponding to the mass of HPG on methionine residues.
-
To investigate misincorporation, perform an open modification search or a search with HPG as a variable modification on all amino acids. The relative abundance of peptides with HPG at non-methionine sites compared to methionine sites can provide a quantitative measure of misincorporation. While no specific quantitative data on HPG misincorporation was found in the reviewed literature, this method provides a framework for such an investigation.
-
Conclusion
This compound is a highly effective and versatile tool for the specific labeling of newly synthesized proteins. Its bioorthogonal nature allows for robust and sensitive detection and analysis through click chemistry. While it is widely regarded as a specific analog for methionine, researchers should be mindful of potential cellular perturbations, especially at high concentrations or during long-term exposure. The provided protocols offer a starting point for the successful implementation of HPG-based metabolic labeling in a variety of research contexts, enabling detailed investigations into the dynamics of the proteome. Further studies employing rigorous mass spectrometry approaches will be valuable to definitively quantify the low-level misincorporation of HPG at non-methionine sites.
References
- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to L-Homopropargylglycine (HPG) Labeling Efficiency in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction to HPG Labeling
L-homopropargylglycine (HPG) is an amino acid analog of methionine that contains a terminal alkyne group. This bioorthogonal handle allows for the specific detection and isolation of newly synthesized proteins. When introduced to cell culture, HPG is incorporated into nascent polypeptide chains by the cellular translational machinery in place of methionine. The incorporated HPG can then be covalently labeled with an azide-containing fluorescent dye or biotin via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This powerful technique enables the visualization and proteomic analysis of the subset of proteins synthesized within a specific timeframe.
Factors Influencing HPG Labeling Efficiency
The efficiency of HPG incorporation into newly synthesized proteins can vary significantly between different cell types. This variability is influenced by several key factors:
-
Methionine Metabolism and Intracellular Pools: The concentration of endogenous methionine directly competes with HPG for incorporation into proteins.[1] Cell types with higher rates of methionine metabolism or larger intracellular methionine pools may exhibit lower HPG labeling efficiency.[1][2] To enhance HPG incorporation, it is a common practice to starve cells in methionine-free medium for a period before and during HPG labeling.[3]
-
Aminoacyl-tRNA Synthetase Activity: The efficiency of the methionyl-tRNA synthetase (MetRS) in charging tRNA with HPG can differ between cell types and species. This enzymatic activity is a critical determinant of how effectively HPG is utilized in protein synthesis.
-
Cellular Proliferation Rate and Protein Synthesis Activity: Highly proliferative cells with robust rates of protein synthesis are expected to show higher levels of HPG incorporation over a given period compared to quiescent or slow-growing cells.
-
HPG Concentration and Incubation Time: The optimal concentration of HPG and the duration of the labeling period need to be empirically determined for each cell type to achieve sufficient signal without inducing cellular stress or toxicity.[4][5] Studies in E. coli have shown that high concentrations of HPG can impact cell growth and protein expression rates.[4][5]
-
Cell Health and Culture Conditions: The overall health of the cells and the culture conditions, such as media composition and cell density, can impact metabolic activity and protein synthesis, thereby influencing HPG labeling efficiency.
Comparative Data on HPG Labeling Efficiency
A direct quantitative comparison of HPG labeling efficiency across a panel of different cell lines (e.g., HeLa, HEK293, Jurkat) under standardized conditions is not extensively documented in the current scientific literature. Such a study would ideally measure parameters like mean fluorescence intensity or the percentage of labeled cells as determined by flow cytometry or high-content imaging.
However, numerous studies have successfully employed HPG labeling in a variety of cell lines, demonstrating its broad applicability. The following table summarizes cell types where HPG labeling has been successfully used, although direct efficiency comparisons are not provided in these publications.
| Cell Line/Type | Application of HPG Labeling | Reference(s) |
| HeLa | Proteomic analysis, imaging of nascent proteins. | [6][7] |
| HEK293 | Proteomic analysis, investigation of protein synthesis. | [6][7][8] |
| Jurkat | Proteomic analysis. | [7][8] |
| IMR90 | Labeling of mitochondrial translation. | [3] |
| Vero | Imaging of newly synthesized viral and host proteins. | [9] |
| Arabidopsis thaliana cells | Comparison with AHA labeling, nascent protein tagging. | [2] |
Note: The absence of standardized comparative data highlights the importance of optimizing the HPG labeling protocol for each specific cell type and experimental question.
Experimental Protocols
Below is a generalized protocol for HPG labeling in cultured mammalian cells followed by fluorescent detection. This protocol should be optimized for your specific cell type and experimental conditions.
Metabolic Labeling of Nascent Proteins with HPG
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Wash the cells once with pre-warmed, methionine-free DMEM.
-
Add pre-warmed, methionine-free DMEM to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. This step helps to deplete the intracellular methionine pool.
-
-
HPG Labeling:
-
Prepare a working solution of HPG in the pre-warmed, methionine-free medium at the desired final concentration (typically 25-100 µM).
-
Remove the methionine-free medium from the cells and replace it with the HPG-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The optimal time will depend on the protein synthesis rate of the cell type.
-
-
Cell Fixation and Permeabilization:
-
Remove the HPG-containing medium and wash the cells once with PBS.
-
Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding a 0.5% Triton X-100 solution in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Click Chemistry Reaction for Fluorescent Detection
Note: This reaction is sensitive to oxygen. Prepare the click reaction cocktail immediately before use and work quickly.
-
Prepare the Click Reaction Cocktail: For a single sample, the following components are typically mixed in order:
-
PBS
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Labeling Reaction:
-
Aspirate the PBS from the fixed and permeabilized cells.
-
Add the click reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Wash the cells again with PBS.
-
-
Imaging: Mount the coverslips on a microscope slide with an anti-fade mounting medium and visualize using a fluorescence microscope.
Visualizations
Metabolic Incorporation of HPG
References
- 1. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
HPG vs. AHA: A Comparative Guide on their Effects on E. coli Growth and Protein Expression
For researchers, scientists, and drug development professionals, understanding the nuanced impacts of bioorthogonal non-canonical amino acids is critical for experimental design and data interpretation. This guide provides an objective comparison of L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA), two commonly used methionine analogs, on the growth and protein expression of Escherichia coli.
The use of non-canonical amino acids (ncAAs) like HPG and AHA has revolutionized the study of protein synthesis and function.[1][2][3] These molecules are incorporated into proteins during translation, allowing for subsequent visualization and analysis through bioorthogonal "click" chemistry.[4][5] While both serve as methionine surrogates, their effects on E. coli physiology are markedly different, influencing experimental outcomes and the overall health of the bacterial culture.
Differential Effects on E. coli Growth
A significant distinction between HPG and AHA lies in their toxicity and impact on bacterial growth. Experimental data consistently demonstrates that HPG is substantially more toxic to E. coli than AHA.
Key Findings:
-
HPG exhibits significant toxicity at micromolar concentrations. Studies have shown that E. coli growth is significantly reduced at HPG concentrations greater than 0.35 µM, with no growth observed at concentrations between 5.6 µM and 90 µM.[6] In some cases, a reduced growth rate was observed at concentrations as low as 2.8 µM.[7]
-
AHA is well-tolerated at much higher concentrations. In contrast, E. coli can maintain growth in the presence of AHA at concentrations up to 9 mM.[6] A gradual decrease in growth rate is typically observed at concentrations between 280 µM and 4.5 mM.[7]
-
Concentration and incubation time are critical factors. The inhibitory effects of both ncAAs are dependent on both the concentration used and the duration of exposure.[6] Even at apparently non-toxic concentrations, prolonged incubation (e.g., 20 hours) can lead to a decrease in the relative abundance of labeled cells, suggesting that cells incorporating these ncAAs may fail to divide.[6]
Table 1: Comparative Toxicity of HPG and AHA on E. coli Growth
| Non-Canonical Amino Acid | Concentration with No Significant Effect on Growth | Concentration Causing Significant Growth Reduction | Concentration Causing Complete Growth Inhibition |
| HPG | ≤ 0.35 µM[6] | > 0.35 µM[6] | 5.6 - 90 µM[6] |
| AHA | ≤ 145 µM[7] | 280 µM - 4.5 mM[7] | 9 - 18 mM[7] |
Impact on Protein Expression
Both HPG and AHA are successfully incorporated into newly synthesized proteins in E. coli. However, the efficiency of incorporation and the overall protein expression levels can differ, and these effects can be strain-dependent.
Key Findings:
-
HPG can achieve high incorporation rates. In both prototrophic and auxotrophic E. coli strains, HPG can achieve incorporation rates of 70-80%.[1][2][8]
-
AHA incorporation can be lower, especially in auxotrophic strains. In auxotrophic E. coli, AHA incorporation reached approximately 50% after 26 hours of expression.[1][8]
-
Protein expression levels can be influenced by the ncAA and the bacterial strain. In prototrophic strains, protein expression levels were generally higher than in auxotrophic strains, though the ncAA content tended to decrease after the initial hours of expression.[1][8] For some proteins, expression rates were higher in the presence of AHA compared to HPG, while for others, the opposite was true, particularly in auxotrophic strains.[2][3]
-
Stress response protein expression can be induced. The presence of HPG in both prototrophic and auxotrophic strains, and AHA in auxotrophic strains, has been observed to increase the expression of the phage shock protein A (pspA), indicating a cellular stress response.[2][3]
Table 2: Comparison of HPG and AHA Effects on Protein Expression in E. coli
| Feature | HPG | AHA |
| Incorporation Rate | 70-80% in both prototrophic and auxotrophic strains.[1][2][8] | ~50% in auxotrophic strains.[1][8] |
| Effect on Protein Yield | Can be lower for readily expressed proteins compared to other ncAAs.[2] | Generally supports higher protein expression levels than HPG for many proteins.[2] |
| Induction of Stress Response | Can induce overexpression of stress proteins like pspA in both strains.[2][3] | Can induce overexpression of stress proteins like pspA in auxotrophic strains.[2][3] |
| Strain-Dependent Effects | Similar levels of growth inhibition and protein expression rates in both prototrophic and auxotrophic strains.[2][3] | Differential effects on growth and protein expression between prototrophic and auxotrophic strains.[2][3] |
Signaling Pathways and Experimental Workflow
The metabolic incorporation of HPG and AHA into proteins follows the canonical methionine biosynthesis and translational pathway, where they are recognized by methionyl-tRNA synthetase and incorporated into nascent polypeptide chains.
The general experimental workflow for assessing the effects of these ncAAs on E. coli involves several key steps, from culture preparation to data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols based on published studies for assessing the effects of HPG and AHA on E. coli.
E. coli Growth Inhibition Assay
Objective: To determine the concentration-dependent effects of HPG and AHA on E. coli growth.
Materials:
-
E. coli strain (e.g., BL21(DE3) - prototrophic, B834 - methionine auxotroph)
-
Minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 2 g/L glucose)
-
HPG and AHA stock solutions (e.g., 50 mM in sterile water or DMSO)[9][10]
-
Spectrophotometer
Procedure:
-
Inoculate a starter culture of E. coli in minimal medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh minimal medium to an optical density at 600 nm (OD600) of ~0.05.
-
Dispense the diluted culture into a 96-well plate or culture tubes.
-
Add HPG or AHA to final concentrations ranging from 0 µM (control) to 10 mM.
-
Incubate the cultures at 37°C with shaking.
-
Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour) for up to 24 hours.
-
Plot the growth curves (OD600 vs. time) for each concentration.
Protein Expression Analysis
Objective: To evaluate the impact of HPG and AHA on the expression of specific and total proteins.
Materials:
-
E. coli strain harboring an expression plasmid for a protein of interest (e.g., MBP-GFP)
-
Minimal medium
-
HPG and AHA
-
IPTG (or other appropriate inducer)
-
Lysis buffer
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue stain or Western blotting reagents
-
Mass spectrometer (for incorporation rate analysis)
Procedure:
-
Grow E. coli cultures as described in the growth inhibition assay.
-
When the culture reaches mid-log phase (OD600 ≈ 0.4-0.6), add HPG or AHA to the desired final concentration.
-
Simultaneously, induce protein expression by adding IPTG.
-
Continue to incubate the cultures for a set period (e.g., 4-26 hours).
-
Harvest the cells by centrifugation.
-
Lyse the cells to extract total protein.
-
Quantify the total protein concentration.
-
Analyze the protein expression profile by separating equal amounts of total protein on an SDS-PAGE gel. Visualize proteins by Coomassie staining.
-
For specific protein analysis, perform Western blotting using an antibody against the protein of interest.
-
To determine the incorporation rate of the ncAA, the protein of interest can be purified and analyzed by mass spectrometry.[1][2]
Conclusion
The choice between HPG and AHA for metabolic labeling in E. coli requires careful consideration of the experimental goals and the potential physiological impact on the organism. HPG is a potent tool for efficient protein labeling but its significant toxicity at low micromolar concentrations can inhibit growth and induce a stress response, potentially confounding experimental results. AHA, while exhibiting lower incorporation efficiency in some contexts, is far less toxic and allows for bacterial growth at substantially higher concentrations. This makes AHA a more suitable choice for experiments requiring longer incubation times or where maintaining the physiological health of the bacteria is paramount. Researchers should carefully titrate the concentration of either ncAA to balance labeling efficiency with minimal perturbation of cellular processes.
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium [mdpi.com]
- 3. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 6. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of L-Homopropargylglycine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. L-Homopropargylglycine hydrochloride, a key reagent in protein synthesis analysis, requires meticulous disposal procedures to mitigate risks and protect the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] One safety data sheet also identifies it as a self-reactive substance that may cause a fire upon heating.[3]
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[3][4]
Quantitative Hazard and Precautionary Data
For quick reference, the table below summarizes the key hazard classifications and corresponding precautionary statements for this compound.
| Hazard Class | GHS Hazard Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) (Category 3) | H335 | May cause respiratory irritation.[1] |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life.[2] |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[2] |
| Self-reactive substances and mixtures (Type C) | H242 | Heating may cause a fire.[3][5] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential to prevent harm to personnel and the environment. The generation of waste should be minimized whenever possible.
1. Waste Collection:
- Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, tubes, gloves), in a designated, clearly labeled, and sealed waste container.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Labeling:
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
3. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[3]
- Keep away from heat, sparks, open flames, and hot surfaces.[3]
4. Disposal:
- Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[2][3][6]
- All disposal activities must comply with applicable local, regional, and national/federal regulations.[3][6]
- Empty containers may retain product residues and should be treated as hazardous waste.[6]
In Case of a Spill:
- Evacuate the immediate area.
- Ensure adequate ventilation.
- Wearing appropriate PPE, collect the spilled material.
- Place the collected material into a designated hazardous waste container for disposal.
- Clean the spill area thoroughly.
- Collect any spillage to prevent release into the environment.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. L- Homopropargylglycine (HPG) HCl|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound CAS 98891-36-2 [sigmaaldrich.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Homopropargylglycine Hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of L-Homopropargylglycine hydrochloride in your laboratory. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and establish a secure working environment.
This compound is an amino acid analog of methionine used in protein synthesis research.[1][2] While a valuable tool, it presents hazards that necessitate careful handling. Safety Data Sheets (SDS) indicate that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] One source also classifies it as a self-reactive substance, highlighting the importance of proper storage and handling.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to mitigate the risks associated with this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's guidelines for specific chemical resistance.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a significant splash hazard.[4][5] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material like cotton, and shoes must cover the entire foot.[4] | |
| Respiratory Protection | Air-purifying respirator | Recommended if working outside of a certified chemical fume hood or if there is a potential for generating dust or aerosols.[4][6] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[7][8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[7] |
Spill Response
For minor spills, trained laboratory personnel equipped with appropriate PPE can generally perform cleanup. For major spills, evacuate the area and contact the institution's emergency response team.[9][10]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container.[4] |
| Contaminated Solvents | Collect in a designated, labeled, and sealed hazardous waste container, separated by halogenated and non-halogenated solvents as per institutional guidelines.[4] |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional protocols.[4] |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container.[11] |
Always consult your institution's specific hazardous waste management guidelines for detailed procedures.[12]
References
- 1. This compound CAS 98891-36-2 [sigmaaldrich.com]
- 2. L-Homopropargylglycine (L-HPG), Alkyne-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. L- Homopropargylglycine (HPG) HCl|MSDS [dcchemicals.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. umanitoba.ca [umanitoba.ca]
- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
